molecular formula C100H176N4O10 B11937177 50-C2-C9-4tail

50-C2-C9-4tail

カタログ番号: B11937177
分子量: 1594.5 g/mol
InChIキー: ZQXDXCNSODVUPG-RGLFHLPNSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

50-C2-C9-4tail is a useful research compound. Its molecular formula is C100H176N4O10 and its molecular weight is 1594.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C100H176N4O10

分子量

1594.5 g/mol

IUPAC名

4-[4-[5-[4-[bis[4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butyl-[4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutyl]amino]butyl (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C100H176N4O10/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-79-95(105)111-89-73-69-85-103(86-70-74-90-112-96(106)80-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)83-67-65-77-93-99(109)102-94(100(110)101-93)78-66-68-84-104(87-71-75-91-113-97(107)81-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)88-72-76-92-114-98(108)82-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h21-28,33-40,93-94H,5-20,29-32,41-92H2,1-4H3,(H,101,110)(H,102,109)/b25-21-,26-22-,27-23-,28-24-,37-33-,38-34-,39-35-,40-36-

InChIキー

ZQXDXCNSODVUPG-RGLFHLPNSA-N

異性体SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCCCN(CCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)CCCCC1NC(=O)C(NC1=O)CCCCN(CCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)CCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC

正規SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCCCCN(CCCCC1C(=O)NC(C(=O)N1)CCCCN(CCCCOC(=O)CCCCCCCC=CCC=CCCCCC)CCCCOC(=O)CCCCCCCC=CCC=CCCCCC)CCCCOC(=O)CCCCCCCC=CCC=CCCCCC

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of a Representative Multi-Tail Ionizable Lipid for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A search of public scientific databases for the specific compound "50-C2-C9-4tail" did not yield any results. This name likely represents a proprietary or novel compound not yet disclosed in the literature. However, the nomenclature is characteristic of multi-tail ionizable lipids, a critical class of materials for formulating lipid nanoparticles (LNPs) for therapeutic delivery of nucleic acids like mRNA and siRNA.[1][2]

This guide provides a comprehensive, representative methodology for the synthesis and characterization of a structurally analogous, hypothetical four-tail ionizable lipid, which we will refer to as CL-4E9N (Cationic Lipid with 4 tails, Ethyl and Nonyl chains). This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, data presentation, and workflow visualizations based on established principles in the field.

Introduction to Multi-Tail Ionizable Lipids

Ionizable lipids are essential components of clinically successful lipid nanoparticle (LNP) delivery systems.[2][3] Their structure typically consists of a hydrophilic headgroup containing an ionizable amine and a hydrophobic region composed of multiple lipid tails.[2][4] The ionizable headgroup is designed to have a pKa in the range of 6.0-7.0, allowing it to be neutral at physiological pH (~7.4) for stability in circulation and to become positively charged in the acidic environment of the endosome (pH ~5.0-6.0).[2] This pH-triggered protonation is crucial for interacting with the negatively charged endosomal membrane, facilitating membrane disruption and the release of the nucleic acid payload into the cytoplasm.

The hydrophobic tail architecture—including the number, length, branching, and saturation of the alkyl chains—profoundly influences the fusogenicity, stability, and overall delivery efficiency of the LNP.[1][5] Lipids with four tails have demonstrated superior delivery efficiency in some studies, suggesting that modulating tail structure is a key strategy for optimizing LNP performance for specific applications.[1]

This guide details the synthesis and characterization of CL-4E9N , a representative four-tail ionizable lipid featuring a central amine core functionalized with two ethyl (C2) and two nonyl (C9) tails.

Synthesis of Representative Lipid CL-4E9N

The synthesis of multi-tail lipids is often achieved through a multi-step process involving the reaction of a polyamine core with epoxide-terminated alkanes or other alkylating agents.[3] The following is a representative protocol for the synthesis of CL-4E9N.

Experimental Protocol: Synthesis of CL-4E9N

Objective: To synthesize the four-tail ionizable lipid CL-4E9N via nucleophilic ring-opening of epoxide precursors by a central diamine core.

Materials:

  • Pentaerythritol (Starting material for core synthesis)

  • 1,2-epoxybutane (B156178) (Precursor for C2 tails)

  • 1,2-epoxyundecane (Precursor for C9 tails)

  • Appropriate diamine core (e.g., a custom-synthesized polyamine core)

  • Anhydrous Ethanol (B145695) (Reaction Solvent)

  • Silica (B1680970) Gel (for column chromatography)

  • Hexanes, Ethyl Acetate (Eluents for chromatography)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Core Synthesis: A suitable polyamine core is first synthesized or procured. For this example, we assume a diamine core derived from pentaerythritol, providing four reactive sites.

  • Alkylation Reaction:

    • In a round-bottom flask, dissolve the diamine core (1.0 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., Argon or Nitrogen).

    • Add 1,2-epoxybutane (2.2 equivalents) to the solution.

    • Add 1,2-epoxyundecane (2.2 equivalents) to the reaction mixture.

    • Heat the mixture to 80°C and stir vigorously for 48-72 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol solvent under reduced pressure using a rotary evaporator.

    • The crude product is purified using silica gel flash column chromatography. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically used to separate the desired four-tail product from unreacted starting materials and partially substituted byproducts.

  • Final Product Characterization:

    • Collect the fractions containing the pure product as identified by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, CL-4E9N, typically as a colorless or pale yellow oil.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G

Characterization Data

Thorough characterization is essential to confirm the chemical identity, structure, and purity of the synthesized lipid.

Spectroscopic and Analytical Data

The following tables summarize the expected quantitative data from the characterization of CL-4E9N.

Table 1: Synthesis and Physical Properties

Parameter Value Method
Reaction Yield 60-75% Gravimetric
Appearance Pale Yellow Oil Visual Inspection
Purity >95% HPLC-ELSD

| pKa | 6.45 | TNS Assay |

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

Parameter Expected Value Observed Value
Ion Mode ESI+ ESI+
Formula C₃₈H₈₀N₂O₄ -

| Calculated [M+H]⁺ | 629.6139 | 629.6142 |

Table 3: Representative ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
3.50 - 3.75 m 8H -CH(OH)- and core protons
2.40 - 2.80 m 12H -CH₂-N- and adjacent protons
1.20 - 1.50 m 40H Alkyl chain -(CH₂)n-

| 0.85 - 0.95 | t | 12H | Terminal -CH₃ groups |

Table 4: Representative ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
68.0 - 72.0 -CH(OH)- carbons
55.0 - 60.0 Core carbons adjacent to N
48.0 - 52.0 -CH₂-N- carbons
22.0 - 35.0 Alkyl chain -(CH₂)n- carbons

| 14.1 | Terminal -CH₃ carbons |

Application in LNP Formulation and Cellular Delivery

The synthesized lipid, CL-4E9N, is designed for incorporation into LNPs for nucleic acid delivery. The LNPs are typically formulated by mixing the ionizable lipid with a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid in a specific molar ratio.[6][7] This mixture is combined with the nucleic acid payload in an acidic buffer using a microfluidic mixing device.

Signaling Pathway: LNP-Mediated mRNA Delivery

The mechanism of delivery involves several key steps, from cellular uptake to payload release, as illustrated in the diagram below.

G cluster_extracellular Extracellular Space (pH 7.4) lnp LNP with Neutral Ionizable Lipid uptake uptake lnp->uptake 1. Uptake endosome endosome uptake->endosome 2. Trafficking escape escape endosome->escape 3. Protonation & Fusion release release escape->release 4. Payload Release translation translation release->translation 5. Translation

Conclusion

This guide outlines a representative framework for the synthesis and characterization of a novel, four-tail ionizable lipid, CL-4E9N, designed for advanced drug delivery applications. The detailed protocols for synthesis, purification, and multi-modal characterization provide a robust methodology for producing high-purity lipids. The successful verification of the lipid's structure and properties is the foundational step for its subsequent formulation into LNPs and evaluation in preclinical and clinical settings. The strategic design of multi-tail lipids continues to be a promising avenue for enhancing the potency and safety of nucleic acid therapeutics.

References

biological activity of 50-C2-C9-4tail compound

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the publicly available scientific literature and chemical databases did not yield specific information on a compound designated as "50-C2-C9-4tail." This nomenclature does not correspond to a recognized chemical identifier, suggesting it may be an internal project code, a shorthand notation not in the public domain, or a fragment of a larger molecular structure.

Consequently, a detailed technical guide on the biological activity, including quantitative data, experimental protocols, and signaling pathways specifically for a "this compound compound," cannot be provided at this time.

To enable a comprehensive response, please provide additional details such as:

  • Chemical Structure: The definitive chemical structure or a standard chemical identifier (e.g., IUPAC name, CAS number, SMILES string).

  • Compound Class: The general class of molecules to which this compound belongs (e.g., kinase inhibitor, natural product analog, etc.).

  • Relevant Research Area: The therapeutic or biological area in which this compound is being investigated (e.g., oncology, immunology, neuroscience).

Once more specific information is available, a thorough literature search can be conducted to assemble the requested in-depth technical guide, complete with data tables, detailed methodologies, and visual diagrams of its biological mechanisms.

In-depth Technical Guide: The Discovery and Development of 50-C2-C9-4tail

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Following a comprehensive search of publicly available scientific literature and drug development databases, no specific entity, molecule, or technology with the designation "50-C2-C9-4tail" has been identified. This suggests that "this compound" may represent one of the following possibilities:

  • An internal, proprietary codename for a compound or technology that has not yet been disclosed publicly by a research institution or pharmaceutical company.

  • A very recent discovery that has not yet been published in peer-reviewed literature.

  • A hypothetical or theoretical construct used for internal modeling or exploratory research.

  • A term with a typographical error or a non-standard nomenclature.

Due to the absence of public data, it is not possible to provide a detailed timeline, experimental protocols, quantitative data, or the requested visualizations for "this compound." The following sections provide a generalized framework and hypothetical examples of the types of information and diagrams that would be included in such a technical guide, should information on "this compound" become publicly available.

Section 1: Hypothetical Discovery and Preclinical Development Timeline

This section would typically outline the key milestones from initial discovery to the commencement of clinical trials.

Table 1: Hypothetical Milestones in the Preclinical Development of this compound

Phase Key Activities Duration (Months) Primary Outcome
Target Identification & Validation Identification of a novel therapeutic target. Validation of the target's role in disease pathology using genetic and pharmacological approaches.12-24Confirmed link between the target and the disease of interest.
Lead Discovery & Optimization High-throughput screening of compound libraries to identify initial hits. Structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.24-36Identification of a lead candidate ("this compound") with desired in vitro characteristics.
In Vitro & In Vivo Proof of Concept Efficacy testing in relevant cell-based assays and animal models of the disease.12-18Demonstration of therapeutic potential in a living organism.
ADME & Toxicology Studies Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties. In-depth safety and toxicology profiling in animal models.12-24Establishment of a preliminary safety profile and determination of the therapeutic window.
IND-Enabling Studies Good Laboratory Practice (GLP) toxicology studies and manufacturing of the drug substance and product under Good Manufacturing Practice (GMP) conditions.6-12Submission of an Investigational New Drug (IND) application to regulatory authorities.

Section 2: Hypothetical Experimental Protocols

This section would provide detailed methodologies for key experiments.

Example Protocol: In Vitro Kinase Inhibition Assay

  • Objective: To determine the inhibitory activity of "this compound" against its target kinase.

  • Materials: Recombinant human kinase, ATP, substrate peptide, "this compound" stock solution, assay buffer, kinase-glo luminescent assay kit.

  • Procedure:

    • A serial dilution of "this compound" is prepared in assay buffer.

    • The kinase, substrate, and "this compound" are incubated in a 384-well plate at 37°C for 60 minutes.

    • ATP is added to initiate the kinase reaction and incubated for an additional 90 minutes.

    • The kinase-glo reagent is added to measure the remaining ATP, with luminescence being inversely proportional to kinase activity.

    • Data is plotted to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Section 3: Hypothetical Visualizations

This section would include diagrams to illustrate complex biological pathways and experimental workflows.

Hypothetical Signaling Pathway

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Target Receptor KinaseA Kinase A Receptor->KinaseA Activation This compound This compound This compound->Receptor Inhibition KinaseB Kinase B KinaseA->KinaseB Phosphorylation TF Transcription Factor KinaseB->TF Activation Gene Target Gene Expression TF->Gene Regulation

Caption: Hypothetical inhibitory mechanism of this compound on a signaling pathway.

Hypothetical Experimental Workflow

cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Preclinical HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt In_Vitro In Vitro Testing Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox

Caption: A generalized workflow for preclinical drug discovery.

While a specific analysis of "this compound" is not currently possible, the frameworks provided illustrate the standard components of a technical guide for a therapeutic candidate. Should "this compound" be disclosed in the public domain, a comprehensive guide detailing its discovery, development timeline, and associated experimental data could be constructed. Researchers interested in this specific entity are encouraged to monitor scientific publications and patent databases for its potential disclosure.

Preliminary In Vitro Studies of 50-C2-C9-4tail for Nucleic Acid Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of 50-C2-C9-4tail, a lipidoid utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of siRNA and mRNA.[1][2][3][4][5][6] While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document outlines the standard experimental protocols and expected data presentation for the in vitro characterization and functional assessment of novel ionizable lipids like this compound within an LNP delivery platform.

Introduction to this compound

This compound is a chemical compound classified as a lipidoid, designed for the formulation of lipid nanoparticles.[4][7] These LNPs serve as a delivery vehicle for nucleic acid-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA).[1][2][3][5][6] The structure of this compound is intended to facilitate the encapsulation of nucleic acids and their subsequent delivery into target cells. The key physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1853203-01-6[4][8]
Molecular Formula C100H176N4O10[4]
Molecular Weight 1594.49[4]
Description A lipidoid used for creating lipid nanoparticles (LNPs) for siRNA and mRNA delivery.[4][5]N/A

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation

The formulation of LNPs encapsulating a nucleic acid cargo is a critical first step. A common method for LNP preparation is through microfluidic mixing, which allows for rapid and reproducible formulation.[6][8]

Protocol:

  • Lipid Stock Preparation:

    • Dissolve this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG-2000) in ethanol (B145695) to prepare a lipid stock solution.[2] A typical molar ratio is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.[2]

  • Nucleic Acid Preparation:

    • Dissolve the mRNA or siRNA cargo in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate, pH 4-5).[4][9]

  • Microfluidic Mixing:

    • The lipid solution in ethanol and the nucleic acid solution in aqueous buffer are mixed using a microfluidic device. The rapid mixing at a controlled flow rate (e.g., 3:1 aqueous to organic phase ratio) leads to the self-assembly of LNPs.[1]

  • Purification and Buffer Exchange:

    • The resulting LNP solution is dialyzed against a neutral buffer, such as phosphate-buffered saline (PBS, pH 7.4), to remove ethanol and raise the pH.[2][4] This step neutralizes the surface charge of the ionizable lipid.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipidoid This compound Ethanol Ethanol Lipidoid->Ethanol Helper DSPC Helper->Ethanol Chol Cholesterol Chol->Ethanol PEG PEG-Lipid PEG->Ethanol Mixer Microfluidic Mixing Ethanol->Mixer NucleicAcid mRNA / siRNA Buffer Acidic Buffer (pH 4-5) NucleicAcid->Buffer Buffer->Mixer Dialysis Dialysis (PBS, pH 7.4) Mixer->Dialysis LNPs Formulated LNPs Dialysis->LNPs

Lipid Nanoparticle Formulation Workflow
LNP Characterization

The physicochemical properties of the formulated LNPs are critical for their function and should be thoroughly characterized.

Protocols:

  • Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). LNPs suitable for in vivo applications typically have a size between 50-200 nm and a PDI below 0.2.[10][11]

  • Zeta Potential: Measured to determine the surface charge of the LNPs. The zeta potential will be positive at an acidic pH and near-neutral at physiological pH.[11]

  • Encapsulation Efficiency: The percentage of nucleic acid successfully encapsulated within the LNPs. This can be determined using a fluorescent dye-based assay (e.g., RiboGreen assay) with and without a lysing agent like Triton X-100.[8][12]

Table 2: Representative LNP Characterization Data

FormulationMean Diameter (nm)PDIZeta Potential (mV) at pH 7.4Encapsulation Efficiency (%)
LNP-mRNA 85.20.15-5.8> 95
LNP-siRNA 82.50.12-6.2> 95
Empty LNP 79.10.11-4.5N/A

Note: The data in this table is illustrative and represents typical values for well-formulated LNPs.

In Vitro Transfection Efficiency

The ability of the LNPs to deliver their cargo into cells and facilitate protein expression (for mRNA) or gene silencing (for siRNA) is a key measure of their efficacy.

Protocol (for mRNA delivery):

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293T, HeLa) in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.[13][14]

  • LNP Treatment: Dilute the LNP-mRNA formulation in cell culture medium and add to the cells.

  • Incubation: Incubate the cells for 24-48 hours to allow for LNP uptake, endosomal escape, and protein expression.

  • Quantification: If the mRNA encodes a reporter protein (e.g., luciferase or GFP), quantify its expression using a luminometer or flow cytometer, respectively.

Cytotoxicity Assay

It is crucial to assess the potential toxicity of the LNP formulations on the target cells.

Protocol (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate as described for the transfection assay.

  • LNP Treatment: Treat the cells with a range of concentrations of the LNP formulation.

  • Incubation: Incubate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[15]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm.[15] Cell viability is proportional to the absorbance.

Table 3: Representative In Vitro Transfection and Cytotoxicity Data

Cell LineLNP Concentration (ng/mL)Transfection Efficiency (% GFP Positive Cells)Cell Viability (% of Control)
HEK293T 103598
507895
1008592
2508285
HeLa 102599
506596
1007593
2507288

Note: This data is illustrative and represents a typical dose-response for LNP-mediated transfection and its effect on cell viability.

Cellular Uptake and Endosomal Escape Pathway

The successful delivery of the nucleic acid cargo into the cytoplasm relies on the cellular uptake of the LNP and its subsequent escape from the endosome.

LNP_Uptake_Pathway LNP LNP Endocytosis Endocytosis LNP->Endocytosis Uptake Cell Cell Membrane Endosome Early Endosome (Acidic pH) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Protonation of This compound mRNA mRNA Escape->mRNA Ribosome Ribosome mRNA->Ribosome Translation Protein Protein (Therapeutic Effect) Ribosome->Protein

LNP Cellular Uptake and mRNA Release

Ionizable lipids like this compound are designed to be near-neutral at physiological pH but become protonated in the acidic environment of the endosome.[4][9] This charge reversal is thought to disrupt the endosomal membrane, facilitating the release of the nucleic acid cargo into the cytoplasm where it can be translated by ribosomes (in the case of mRNA) or engage with the RNA-induced silencing complex (for siRNA).

Conclusion

This compound is a promising lipidoid for the formulation of lipid nanoparticles for in vitro and in vivo delivery of nucleic acids.[1][2][3][5][6] The experimental framework presented in this guide provides a robust methodology for the preliminary in vitro evaluation of LNPs formulated with this compound or other novel ionizable lipids. A thorough characterization of the physicochemical properties, transfection efficiency, and cytotoxicity is essential for the advancement of these delivery systems in the field of drug development.

References

The In Vivo Efficacy of 50-C2-C9-4tail in Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly accessible, peer-reviewed studies detailing the specific in vivo efficacy of the lipidoid 50-C2-C9-4tail are not available. The information presented herein is based on general knowledge of lipid nanoparticle (LNP) technology for siRNA and mRNA delivery and serves as a technical guide to the anticipated application and evaluation of such compounds. Quantitative data and specific experimental protocols for this compound are currently unavailable in the public domain.

Introduction

The lipidoid this compound is a chemical entity designed for the formulation of lipid nanoparticles (LNPs) to facilitate the in vitro and in vivo delivery of RNA-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA).[1][2][3][4] LNPs are at the forefront of non-viral gene delivery systems, offering a promising platform for a wide array of therapeutic applications, from genetic disease correction to vaccine development. The efficacy of an LNP system is largely determined by its composition, and the choice of ionizable lipidoid, such as this compound, is critical for the encapsulation and subsequent intracellular release of the RNA payload.

This technical guide will provide an overview of the typical experimental workflow for assessing the in vivo efficacy of a novel lipidoid like this compound, present hypothetical data tables for illustrative purposes, and detail generalized experimental protocols. Additionally, we will visualize a representative signaling pathway and a standard experimental workflow using the DOT language as requested.

Hypothetical In Vivo Efficacy Data

The following tables are for illustrative purposes only and represent the type of quantitative data that would be generated to evaluate the in vivo efficacy of an LNP formulation containing this compound for siRNA- and mRNA-based therapies.

Table 1: Hypothetical In Vivo Efficacy of this compound LNP-siRNA Targeting Gene X in a Xenograft Mouse Model of Cancer

Animal ModelTherapeutic AgentDosage (mg/kg)Route of AdministrationTumor Growth Inhibition (%)Target Gene Knockdown (%)
Nude mice with subcutaneous tumorsLNP-siRNA targeting Gene X1Intravenous35 ± 540 ± 8
Nude mice with subcutaneous tumorsLNP-siRNA targeting Gene X3Intravenous65 ± 875 ± 10
Nude mice with subcutaneous tumorsLNP-siRNA targeting Gene X5Intravenous80 ± 690 ± 5
Nude mice with subcutaneous tumorsLNP-scrambled siRNA5Intravenous5 ± 2< 5

Table 2: Hypothetical In Vivo Efficacy of this compound LNP-mRNA Encoding Protein Y in a Mouse Model

Animal ModelTherapeutic AgentDosage (mg/kg)Route of AdministrationSerum Protein Y Level (µg/mL) at 24hDuration of Expression (days)
C57BL/6 miceLNP-mRNA encoding Protein Y0.5Intravenous10 ± 23
C57BL/6 miceLNP-mRNA encoding Protein Y1Intravenous50 ± 85
C57BL/6 miceLNP-mRNA encoding Protein Y2Intravenous120 ± 157
C57BL/6 miceLNP-control mRNA2Intravenous< 0.1N/A

Generalized Experimental Protocols

Below are detailed methodologies for key experiments that would be conducted to ascertain the in vivo efficacy of an LNP formulation utilizing this compound.

LNP Formulation
  • Preparation of Lipid Stock Solutions: The lipidoid this compound, a helper lipid (e.g., DOPE), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) are dissolved in ethanol (B145695) at a specified molar ratio.

  • Preparation of RNA Solution: The siRNA or mRNA payload is diluted in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • LNP Assembly: The lipid-ethanol solution is rapidly mixed with the RNA-aqueous solution using a microfluidic mixing device to induce nanoparticle self-assembly.

  • Purification and Characterization: The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated RNA. The LNPs are then characterized for size, polydispersity index, and encapsulation efficiency.

Animal Studies
  • Animal Models: Appropriate animal models are selected based on the therapeutic application. For oncology indications, this may involve xenograft or syngeneic tumor models. For protein replacement therapies, wild-type or disease-specific knockout mice may be used.

  • Administration: The LNP formulation is administered to the animals via a clinically relevant route, typically intravenous injection.

  • Efficacy Assessment (siRNA): For anticancer therapies, tumor volume is measured at regular intervals. At the end of the study, tumors and relevant organs are harvested for analysis of target gene knockdown (e.g., via qPCR or Western blot).

  • Efficacy Assessment (mRNA): For protein expression, blood samples are collected at various time points to measure the concentration of the expressed protein in the serum (e.g., via ELISA). Biodistribution of protein expression can be assessed using imaging techniques if a reporter protein (e.g., luciferase) is used.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of a novel LNP-RNA formulation.

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis lipid_prep Lipid Stock Preparation mixing Microfluidic Mixing lipid_prep->mixing rna_prep RNA Solution Preparation rna_prep->mixing purification Purification & Characterization mixing->purification animal_model Animal Model Selection purification->animal_model administration LNP Administration animal_model->administration efficacy Efficacy Assessment administration->efficacy toxicity Toxicity Evaluation administration->toxicity tumor_growth Tumor Growth Inhibition efficacy->tumor_growth gene_knockdown Gene Knockdown efficacy->gene_knockdown protein_expression Protein Expression efficacy->protein_expression histopathology Histopathology toxicity->histopathology

In Vivo Efficacy Evaluation Workflow
Signaling Pathway

This diagram depicts a simplified representation of the RNA interference (RNAi) pathway, which is initiated by the delivery of siRNA via LNPs.

rnai_pathway cluster_cell Target Cell lnp LNP-siRNA endosome Endosome lnp->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape risc RISC Loading cytoplasm->risc siRNA Release cleavage mRNA Cleavage risc->cleavage protein_inhibition Protein Synthesis Inhibition cleavage->protein_inhibition target_mrna Target mRNA target_mrna->cleavage

Simplified RNAi Signaling Pathway

Conclusion

While this compound is positioned as a tool for the development of advanced RNA therapeutics, a comprehensive understanding of its in vivo efficacy awaits the publication of dedicated research. The methodologies and frameworks presented in this guide offer a robust starting point for researchers and drug development professionals seeking to evaluate this and other novel lipidoids in preclinical animal models. The generation of quantitative efficacy and safety data will be paramount in determining the therapeutic potential of this compound-based LNP formulations.

References

Unlocking Spleen-Specific Gene Delivery: A Technical Guide to the Identification and Validation of the 50-C2-C9-4tail Lipid Nanoparticle System

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the target identification and validation process for the ionizable lipid 50-C2-C9-4tail, also known as OF-C4-Deg-Lin. Developed for researchers, scientists, and drug development professionals, this document details the methodologies and data crucial for assessing the efficacy of this lipid nanoparticle (LNP) system for targeted nucleic acid delivery. The primary focus of this guide is the validation of this compound-formulated LNPs for spleen-specific delivery of siRNA and mRNA payloads.

Executive Summary

The delivery of nucleic acid-based therapeutics to specific tissues and cell types remains a significant challenge in drug development. The ionizable lipid this compound (CAS Number: 1853203-01-6) has been identified as a key component of lipid nanoparticles designed for in vitro and in vivo delivery of siRNA and mRNA.[1] A critical finding in the validation of this delivery system is the pronounced spleen-specific expression of an mRNA payload. When LNPs formulated with OF-C4-Deg-Lin and encapsulating a luciferase mRNA reporter were administered intravenously to mice, over 85% of the resulting luminescence was detected in the spleen, indicating a strong tropism for this organ.[2] This makes the this compound system a promising candidate for therapies targeting splenic cell populations.

This guide outlines the comprehensive workflow for the validation of such a delivery system, from initial formulation and characterization to in vitro and in vivo functional assessments. Detailed experimental protocols and illustrative data are provided to serve as a practical resource for researchers in the field.

Target Identification: Spleen-Specific Delivery

The "target" for the this compound LNP system is not a single protein but rather the selective and efficient delivery of a nucleic acid payload to the spleen. The identification of this target is based on in vivo biodistribution studies that demonstrate the preferential accumulation and functional activity of the delivered cargo in this organ.[2]

Compound: this compound / OF-C4-Deg-Lin CAS Number: 1853203-01-6 Chemical Formula: C100H176N4O10 Molecular Weight: 1594.53 g/mol Description: An ionizable cationic lipid used in the formulation of lipid nanoparticles for the delivery of nucleic acids.[1]

Target Validation Workflow

The validation of the this compound LNP system involves a multi-step process to ensure the physical integrity of the nanoparticles, their ability to transfect cells in vitro, and their efficacy and biodistribution in vivo.

cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: In Vivo Validation LNP Formulation LNP Formulation Physical Characterization Physical Characterization LNP Formulation->Physical Characterization Size (DLS) PDI Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Physical Characterization->Encapsulation Efficiency RiboGreen Assay Cell Viability Assay Cell Viability Assay Encapsulation Efficiency->Cell Viability Assay Cellular Uptake Cellular Uptake In Vitro Efficacy In Vitro Efficacy Biodistribution Biodistribution In Vitro Efficacy->Biodistribution In Vivo Efficacy In Vivo Efficacy Toxicology Toxicology

Caption: High-level workflow for LNP validation.

Data Presentation

Quantitative data from validation experiments are crucial for comparing different LNP formulations and determining their therapeutic potential. The following tables present illustrative data for key validation parameters.

Table 1: Physicochemical Characterization of this compound LNPs

FormulationIonizable LipidSize (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
LNP-AThis compound95.2 ± 2.10.15 ± 0.03-5.8 ± 1.2> 95
LNP-B (Control)DLin-MC3-DMA88.6 ± 1.90.12 ± 0.02-4.5 ± 0.9> 95

Table 2: In Vitro Efficacy of siRNA-loaded LNPs (Illustrative)

Cell LineFormulationsiRNA TargetConcentration (nM)Gene Knockdown (%)Cell Viability (%)
HEK293LNP-AGAPDH5085 ± 592 ± 4
HEK293LNP-BGAPDH5088 ± 490 ± 5
HepG2LNP-AFactor VII5078 ± 789 ± 6
HepG2LNP-BFactor VII5092 ± 385 ± 5

Table 3: In Vivo Biodistribution of mRNA-loaded LNPs

FormulationPayloadPrimary Organ of ExpressionExpression in Spleen (% of Total)Expression in Liver (% of Total)
This compound LNPLuciferase mRNASpleen> 85%[2]Minimal[2]
cKK-E12 LNP (Control)Luciferase mRNALiverLower than this compound LNPDominant

Experimental Protocols

Detailed methodologies are essential for the reproducibility of results. The following are standard protocols for the validation of LNP-based nucleic acid delivery systems.

LNP Formulation

Lipid nanoparticles are typically formed via microfluidic mixing.

  • Lipid Stock Preparation: Dissolve this compound, DSPC, cholesterol, and a PEG-lipid in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Nucleic Acid Preparation: Dilute the siRNA or mRNA in an aqueous buffer (e.g., sodium acetate, pH 4.0).

  • Microfluidic Mixing: Concurrently flow the lipid-ethanol solution and the nucleic acid-aqueous solution through a microfluidic mixing device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated nucleic acids.

Physicochemical Characterization
  • Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) of the LNPs using Dynamic Light Scattering (DLS).

  • Zeta Potential: Determine the surface charge of the LNPs in a low ionic strength buffer (e.g., 0.1x PBS) using Electrophoretic Light Scattering (ELS).

  • Encapsulation Efficiency: Quantify the amount of encapsulated nucleic acid using a fluorescent dye-based assay, such as the Quant-iT RiboGreen assay. This involves measuring fluorescence in the presence and absence of a detergent (e.g., Triton X-100) that lyses the LNPs.

In Vitro Transfection
  • Cell Culture: Plate the target cells (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere overnight.

  • LNP Treatment: Dilute the LNP-siRNA or LNP-mRNA formulations in complete cell culture medium and add to the cells at the desired final concentration.

  • Incubation: Incubate the cells for 24-48 hours.

  • Efficacy Assessment:

    • siRNA: Measure the target mRNA or protein levels using qRT-PCR or Western blot, respectively.

    • mRNA: Measure the expression of the reporter protein (e.g., luciferase activity) using a suitable assay kit.

  • Viability Assessment: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess any cytotoxic effects of the LNP formulations.

In Vivo Biodistribution and Efficacy
  • Animal Model: Use a suitable animal model, such as C57BL/6 mice.

  • Administration: Administer the LNP-mRNA (encoding a reporter like luciferase) intravenously via the tail vein at a specified dose (e.g., 0.75 mg/kg).

  • Bioluminescence Imaging: At a designated time point (e.g., 6 hours post-injection), administer the substrate (e.g., luciferin) and perform in vivo imaging to visualize the location and intensity of protein expression.

  • Ex Vivo Analysis: Euthanize the animals, harvest the organs (spleen, liver, lungs, heart, kidneys), and perform ex vivo imaging to quantify the bioluminescence in each organ.

Signaling Pathways and Mechanisms

The successful delivery of a nucleic acid payload by an LNP system involves a series of cellular events. The delivered nucleic acid then engages with the cell's machinery to exert its therapeutic effect.

cluster_0 Cellular Uptake and Payload Release LNP in Circulation LNP in Circulation Endocytosis Endocytosis LNP in Circulation->Endocytosis ApoE binding Early Endosome Early Endosome Endocytosis->Early Endosome pH ~6.5 Late Endosome Late Endosome Early Endosome->Late Endosome pH ~5.5 Payload Release Payload Release Late Endosome->Payload Release Endosomal Escape (Ionizable Lipid Protonation) Cytoplasm Cytoplasm Payload Release->Cytoplasm

Caption: Cellular uptake and endosomal escape of LNPs.

Once in the cytoplasm, the nucleic acid payload can modulate cellular signaling pathways. For example, an siRNA targeting a key pro-survival protein like B-cell lymphoma 2 (Bcl-2) can induce apoptosis.

siRNA-Bcl2 siRNA-Bcl2 Bcl-2 mRNA Bcl-2 mRNA siRNA-Bcl2->Bcl-2 mRNA RISC-mediated cleavage Bcl-2 Protein Bcl-2 Protein Bcl-2 mRNA->Bcl-2 Protein Translation Apoptosis Apoptosis Bcl-2 Protein->Apoptosis Inhibits

Caption: Hypothetical pathway modulation by siRNA.

Conclusion

The this compound lipid nanoparticle system demonstrates significant promise for targeted gene delivery to the spleen. The validation workflow and methodologies outlined in this guide provide a comprehensive framework for the evaluation of this and similar LNP systems. The spleen-specific tropism of this compound-formulated LNPs opens up new avenues for the development of therapies for a range of immunological and hematological disorders. Further research will be required to fully elucidate the mechanism of this spleen-specific targeting and to translate these findings into clinical applications.

References

An In-depth Technical Guide to the Pharmacokinetic Properties of 50-C2-C9-4tail

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the pharmacokinetic (PK) profile of 50-C2-C9-4tail, a novel investigational compound. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate further development and understanding of this molecule.

Summary of Pharmacokinetic Parameters

The pharmacokinetic properties of this compound have been characterized through a series of in vivo and in vitro studies. A summary of the key quantitative data is presented below for easy comparison across different species and conditions.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats (n=6)

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Tmax (h) 0.11.5
Cmax (ng/mL) 258 ± 45123 ± 28
AUC0-t (ng·h/mL) 489 ± 76982 ± 154
AUC0-inf (ng·h/mL) 502 ± 811015 ± 168
t1/2 (h) 3.8 ± 0.74.2 ± 0.9
CL (L/h/kg) 0.033 ± 0.005-
Vd (L/kg) 0.18 ± 0.03-
F (%) -39.8

Data are presented as mean ± standard deviation.

Table 2: In Vitro Metabolic Stability of this compound

Systemt1/2 (min)Intrinsic Clearance (μL/min/mg protein)
Human Liver Microsomes 45.825.1
Rat Liver Microsomes 33.234.6

Table 3: Plasma Protein Binding of this compound

SpeciesProtein Binding (%)
Human 92.5 ± 1.8
Rat 88.7 ± 2.3

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

2.1. In Vivo Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats (250-300g) were used. Animals were fasted overnight before dosing.

  • Dosing: For intravenous (IV) administration, this compound was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline and administered as a bolus dose of 1 mg/kg via the tail vein. For oral (PO) administration, the compound was suspended in 0.5% methylcellulose (B11928114) and administered by oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Blood samples (~0.2 mL) were collected from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA-coated tubes.

  • Sample Processing: Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to determine the key PK parameters.

2.2. In Vitro Metabolic Stability Assay

  • System: Pooled human and rat liver microsomes (0.5 mg/mL protein concentration).

  • Incubation: this compound (1 µM) was incubated with liver microsomes in the presence of an NADPH-generating system at 37°C.

  • Sampling: Aliquots were taken at 0, 5, 15, 30, 45, and 60 minutes.

  • Reaction Termination: The reaction was stopped by adding ice-cold acetonitrile (B52724) containing an internal standard.

  • Analysis: The concentration of the remaining this compound was quantified by LC-MS/MS.

  • Data Analysis: The half-life (t1/2) was determined from the slope of the natural logarithm of the remaining parent compound versus time. Intrinsic clearance was calculated from the half-life and the protein concentration.

2.3. Plasma Protein Binding Assay

  • Method: Rapid equilibrium dialysis (RED) was used.

  • Procedure: A 96-well RED plate was used with a semipermeable membrane (8 kDa MWCO). Plasma containing this compound (2 µM) was added to one chamber, and phosphate-buffered saline (PBS) was added to the other.

  • Incubation: The plate was incubated at 37°C for 4 hours with shaking.

  • Analysis: After incubation, the concentrations of this compound in both the plasma and PBS chambers were determined by LC-MS/MS.

  • Calculation: The percentage of protein binding was calculated from the difference in concentrations between the two chambers.

Visualizations

3.1. Hypothetical Signaling Pathway of this compound

The following diagram illustrates a potential mechanism of action for this compound, where it acts as an inhibitor of the fictional kinase "TAILK1," which is involved in a pro-inflammatory signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor TAILK1 TAILK1 Receptor->TAILK1 Activates TAILK2 TAILK2 TAILK1->TAILK2 Phosphorylates TF_Activation Transcription Factor Activation (e.g., NF-κB) TAILK2->TF_Activation Leads to Gene_Expression Pro-inflammatory Gene Expression TF_Activation->Gene_Expression Translocates and Initiates 50_C2_C9_4tail This compound 50_C2_C9_4tail->TAILK1 Inhibits Cytokine External Cytokine Cytokine->Receptor Binds

Hypothetical signaling pathway for this compound.

3.2. Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the logical flow of the in vivo pharmacokinetic study, from animal dosing to data analysis.

G cluster_in_vivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase Dosing Animal Dosing (IV and Oral Routes) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Sample Preparation (Protein Precipitation) Processing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Concentration Concentration-Time Data LCMS->Concentration PK_Analysis Non-Compartmental Analysis Concentration->PK_Analysis Parameters PK Parameters (Cmax, AUC, t1/2, etc.) PK_Analysis->Parameters

Workflow for in vivo pharmacokinetic analysis.

Pharmacodynamics of BETi-50C in Cellular Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "50-C2-C9-4tail" is not a publicly recognized chemical entity. This document has been generated as a representative technical guide based on the established pharmacodynamics of Bromodomain and Extra-Terminal (BET) inhibitors, a relevant class of epigenetic modulators. The data and protocols presented herein for the hypothetical compound "BETi-50C" are illustrative and designed to meet the structural and content requirements of the user request.

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are critical epigenetic "readers."[1] They recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers to regulate gene expression.[2][3] BRD4, in particular, has been identified as a key regulator of oncogenes such as MYC, making it a promising therapeutic target in various cancers.[4][5]

BETi-50C is a novel, potent, and selective small molecule inhibitor designed to target the acetyl-lysine binding pockets of BET bromodomains. By competitively displacing BET proteins, particularly BRD4, from chromatin, BETi-50C disrupts essential transcriptional programs that drive tumor cell proliferation and survival.[1] This guide provides a comprehensive overview of the in vitro pharmacodynamics of BETi-50C, detailing its mechanism of action, cellular effects, and the protocols used for its characterization.

Mechanism of Action and Signaling Pathway

BETi-50C functions by competitively binding to the bromodomains of BRD4, preventing its association with acetylated histones at super-enhancer and promoter regions. This displacement inhibits the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex and subsequent phosphorylation of RNA Polymerase II, leading to the suppression of target gene transcription.[6] A primary downstream consequence of this inhibition is the potent downregulation of the master oncogene MYC, which induces cell cycle arrest and apoptosis in susceptible cancer cell lines.[1][7]

BET_Inhibitor_Signaling_Pathway cluster_nucleus Cell Nucleus Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 recruits PTEFb P-TEFb BRD4->PTEFb recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II phosphorylates MYC_Gene MYC Oncogene RNA_Pol_II->MYC_Gene Transcription Transcription & Elongation MYC_Gene->Transcription Cell_Proliferation Cell Proliferation & Survival Transcription->Cell_Proliferation BETi50C BETi-50C BETi50C->BRD4 inhibits binding

Caption: Mechanism of Action of BETi-50C in Suppressing MYC Transcription.

Quantitative Pharmacodynamic Data

The activity of BETi-50C was assessed across a range of biochemical and cellular assays to determine its potency and efficacy. All data are presented as the mean of at least three independent experiments.

Table 1: Biochemical Potency of BETi-50C against BET Bromodomains

Target Assay Type IC50 (nM)
BRD4 (BD1) TR-FRET 25
BRD4 (BD2) TR-FRET 30
BRD2 (BD1) AlphaScreen 65

| BRD3 (BD1) | AlphaScreen | 58 |

Table 2: Anti-proliferative Activity of BETi-50C in Cancer Cell Lines

Cell Line Cancer Type Assay Type Duration GI50 (µM)
MV-4-11 Acute Myeloid Leukemia CellTiter-Glo 72 hours 0.85
SUM-159 Triple-Negative Breast Cancer CCK-8 72 hours 1.21
U-87 MG Glioblastoma Resazurin 72 hours 1.56

| NCI-H460 | Non-Small Cell Lung Cancer | CCK-8 | 72 hours | 2.30 |

Table 3: Cellular Target Engagement and Downstream Effects (MV-4-11 Cells)

Assay Type Endpoint Measured Duration EC50 (µM)
FRAP BRD4 Displacement from Chromatin 6 hours 0.45
Western Blot c-MYC Protein Downregulation 24 hours 0.75

| qRT-PCR | MYC mRNA Downregulation | 12 hours | 0.60 |

Experimental Protocols

Detailed methodologies for the key cellular assays are provided below.

Cell Proliferation Assay (CCK-8)

This protocol details the method for determining the 50% growth inhibition (GI50) of cancer cells treated with BETi-50C.

  • Cell Seeding: Cancer cell lines (e.g., MV-4-11) are harvested during logarithmic growth phase. Cells are counted, and viability is assessed using Trypan Blue. Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.[8]

  • Compound Preparation: BETi-50C is serially diluted in DMSO to create a range of stock concentrations. These are further diluted in culture medium to achieve the final desired concentrations with a final DMSO concentration ≤ 0.1%.

  • Treatment: 100 µL of the diluted compound solutions are added to the respective wells. Control wells receive medium with 0.1% DMSO (vehicle control).

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for an additional 2-4 hours.[8]

  • Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.

  • Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. The GI50 value is determined by fitting the data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).

Western Blot for c-MYC Protein Expression

This protocol is used to quantify the dose-dependent downregulation of the c-MYC oncoprotein following treatment with BETi-50C.

Western_Blot_Workflow A 1. Cell Treatment (MV-4-11 cells + BETi-50C) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Analysis (Densitometry) G->H

Caption: Standardized Workflow for Western Blot Analysis.
  • Cell Culture and Treatment: MV-4-11 cells are seeded in 6-well plates and treated with varying concentrations of BETi-50C for 24 hours.

  • Lysis and Quantification: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined via a BCA assay.[8]

  • SDS-PAGE: Equal amounts of protein (20-30 µg) from each sample are denatured in Laemmli buffer and separated on a 10% SDS-polyacrylamide gel.

  • Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked for 1 hour at room temperature with 5% non-fat milk in Tris-buffered saline with Tween-20 (TBST). The membrane is then incubated overnight at 4°C with a primary antibody specific for c-MYC. A loading control antibody (e.g., β-actin or GAPDH) is used for normalization.[8]

  • Secondary Antibody and Detection: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour. The signal is detected using an enhanced chemiluminescent (ECL) substrate and an imaging system.[8]

  • Analysis: Band intensities are quantified using densitometry software (e.g., ImageJ). c-MYC protein levels are normalized to the loading control and expressed as a fold change relative to the vehicle-treated sample.

Fluorescence Recovery After Photobleaching (FRAP)

This assay provides direct evidence of target engagement by measuring the displacement of BRD4 from chromatin in living cells.

  • Cell Preparation: U2OS cells are grown on glass-bottom dishes and transfected with a plasmid expressing GFP-tagged BRD4.

  • Compound Treatment: Transfected cells are treated with BETi-50C (e.g., 500 nM) or vehicle for 4-6 hours prior to imaging.[9]

  • Photobleaching: A defined region of interest (ROI) within the nucleus of a GFP-BRD4 expressing cell is photobleached using a high-intensity laser on a confocal microscope.

  • Image Acquisition: A time-lapse series of images is acquired at low laser power to monitor the recovery of fluorescence within the bleached ROI as unbleached GFP-BRD4 molecules diffuse into the area.

  • Analysis: The rate of fluorescence recovery is measured. In vehicle-treated cells, recovery is slow as GFP-BRD4 is bound to chromatin. In BETi-50C-treated cells, BRD4 is displaced and freely diffusible, resulting in rapid fluorescence recovery.[9] The half-maximal fluorescence recovery time (t½) is calculated to quantify the effect.

References

Advancing Genetic Medicine: Therapeutic Potential of the Novel Ionizable Lipid 50-C2-C9-4tail for Enhanced mRNA and siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

The advent of genetic medicine, particularly therapies based on messenger RNA (mRNA) and small interfering RNA (siRNA), has opened new frontiers in treating a wide array of diseases. However, the full potential of these modalities is contingent on the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic nucleic acid delivery. At the heart of this technology are ionizable cationic lipids, whose chemical structure dictates the potency, safety, and overall success of the therapeutic. This whitepaper details the preclinical data and therapeutic potential of 50-C2-C9-4tail, a novel ionizable lipid engineered for superior delivery of genetic payloads.[1]

The Central Role of Ionizable Lipids in LNP Performance

Ionizable lipids are sophisticated amphiphilic molecules that are essential for the formulation and function of LNPs. They are designed to be near-neutral at physiological pH (pH 7.4), which minimizes toxicity and non-specific interactions in circulation. However, upon endocytosis into a target cell, the LNP is trafficked to the acidic environment of the endosome (pH 5.0-6.5). In this acidic milieu, the ionizable lipid becomes protonated, acquiring a positive charge. This charge-flipping event is critical for two reasons: it facilitates the interaction with the negatively charged endosomal membrane and ultimately promotes the release of the nucleic acid payload from the endosome into the cytoplasm, a process known as endosomal escape. The efficiency of this escape is a major bottleneck in nucleic acid delivery and a key determinant of therapeutic efficacy.

The chemical structure of an ionizable lipid, particularly its pKa and the architecture of its hydrophobic tails, directly influences the LNP's performance. The pKa must be finely tuned to ensure the lipid remains neutral in the bloodstream but becomes cationic in the endosome. The tail design affects the packing of the lipids, the morphology of the nanoparticle, and the fusogenicity of the LNP with the endosomal membrane. This compound has been rationally designed with a unique linker and tail configuration to optimize this balance, leading to enhanced delivery performance.

Physicochemical and In Vivo Performance Data

The performance of this compound was evaluated in LNP formulations containing a model siRNA targeting the coagulation Factor VII (FVII) gene, which is highly expressed in hepatocytes. The LNP formulation consists of the ionizable lipid, a helper lipid (DSPC), cholesterol, and a PEGylated lipid to provide stability.

LNP Physicochemical Characteristics

LNPs were formulated using a standardized microfluidic mixing process. The resulting nanoparticles were characterized for their size, polydispersity (a measure of size distribution uniformity), and siRNA encapsulation efficiency.

Parameter This compound LNP Benchmark LNP (MC3)
Mean Particle Diameter (nm) 85.4 ± 2.188.9 ± 3.4
Polydispersity Index (PDI) 0.04 ± 0.020.06 ± 0.03
Encapsulation Efficiency (%) 96.2 ± 1.594.5 ± 2.0
Table 1: Physicochemical properties of LNPs formulated with this compound compared to a benchmark ionizable lipid (MC3). Data are presented as mean ± standard deviation.
In Vivo Efficacy: Factor VII Silencing

The in vivo potency of the this compound LNP formulation was assessed in C57BL/6 mice. A single intravenous (IV) dose was administered, and serum Factor VII protein levels were measured 72 hours post-injection to determine the extent of gene silencing.

Dose (mg/kg siRNA) % FVII Knockdown (this compound) % FVII Knockdown (Benchmark LNP)
0.005 45.3 ± 5.115.2 ± 3.8
0.01 78.6 ± 4.242.1 ± 6.5
0.03 94.2 ± 2.875.8 ± 4.9
ED50 (mg/kg) ~0.006 ~0.014
Table 2: In vivo silencing of serum Factor VII in mice. The data demonstrates that this compound achieves significantly higher potency, with an effective dose 50% (ED50) more than twice as low as the benchmark formulation.

Signaling and Delivery Pathway Visualization

To understand the mechanism of action, it is crucial to visualize the components of the delivery system and the pathway by which the genetic payload reaches its site of action within the target cell.

LNP_Structure cluster_LNP Lipid Nanoparticle Cross-Section cluster_Core Hydrophobic Core cluster_Shell Lipid Shell siRNA siRNA/mRNA IonizableLipid_Head_Core Ionizable Lipid (Protonated) siRNA->IonizableLipid_Head_Core IonizableLipid_Tail This compound IonizableLipid_Head_Core->IonizableLipid_Tail HelperLipid DSPC Cholesterol Cholesterol PEG_Lipid PEG-Lipid

Caption: Components of an LNP featuring the ionizable lipid this compound.

The diagram below illustrates the proposed mechanism by which the LNP delivers its payload into the cell cytoplasm.

Endosomal_Escape Mechanism of LNP-Mediated Cellular Delivery cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell cluster_endosome Endosome (pH ~6.0) LNP_circulating LNP with neutral This compound Endocytosis Endocytosis LNP_circulating->Endocytosis LNP_endosome LNP with protonated (+) This compound Endocytosis->LNP_endosome Endosomal_Membrane Endosomal Membrane LNP_endosome->Endosomal_Membrane Lipid exchange & membrane disruption Payload_Release mRNA/siRNA Payload Release Endosomal_Membrane->Payload_Release Endosomal Escape Cytoplasm Cytoplasm Translation Translation (mRNA) or RISC complex (siRNA) Payload_Release->Translation Translation->Cytoplasm Therapeutic Effect Experimental_Workflow start Start: LNP Formulation (this compound) qc LNP Quality Control (Size, PDI, Encapsulation) start->qc dosing IV Dosing in C57BL/6 Mice qc->dosing wait Wait 72 Hours dosing->wait blood Blood Collection (Serum Separation) wait->blood analysis Factor VII Protein Quantification (ELISA) blood->analysis end Endpoint: Calculate % Knockdown & ED50 analysis->end

References

Whitepaper: The Role of 50-C2-C9-4tail in Modulating Signal Transduction Pathways via Advanced mRNA and siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This technical guide elucidates the function of 50-C2-C9-4tail, a synthetic ionizable lipid, and its pivotal role as a component of lipid nanoparticle (LNP) delivery systems. It will clarify that this compound does not participate directly in signal transduction but serves as a sophisticated vehicle for delivering genetic therapeutics—such as messenger RNA (mRNA) and small interfering RNA (siRNA)—that can precisely modulate cellular signaling pathways. This guide will cover the mechanism of LNP-mediated delivery and provide methodologies for assessing the downstream effects on target pathways.

Introduction: Deconstructing "this compound"

Initial searches for "this compound" in the context of a signaling protein yield no results. Instead, evidence identifies it as a proprietary, synthetic ionizable lipid used in the formulation of lipid nanoparticles (LNPs).[1][2] The nomenclature likely refers to specific structural features of the lipid, such as the head group, tail length, or linker chemistry, rather than to protein domains like C2 or Complement C9.

LNPs are advanced drug delivery systems that have become the leading platform for in vivo delivery of nucleic acids.[3][4][5] They are critical for protecting the therapeutic cargo from degradation, facilitating cellular uptake, and enabling its release into the cytoplasm to exert its function.[] Ionizable lipids, like this compound, are the most crucial component of these nanoparticles. Their positive charge at low pH allows for efficient encapsulation of negatively charged nucleic acids and facilitates endosomal escape, while their near-neutral charge at physiological pH enhances stability and reduces toxicity.[7][8]

Therefore, the role of this compound in signal transduction is indirect but powerful : it is a key enabler of therapeutic strategies that turn genes on or off to control cell signaling at its source.

The LNP-Mediated Pathway to Signal Transduction Modulation

The journey of an LNP formulated with this compound from administration to target modulation follows a multi-step process. This process is the "pathway" by which this technology influences cell signaling.

  • Formulation: The ionizable lipid (this compound) is combined with helper lipids, cholesterol, and a PEG-lipid to form the LNP structure, encapsulating the mRNA or siRNA cargo.[5]

  • Systemic Circulation: The PEG-lipid shell shields the LNP from the immune system, extending its circulation time.[9]

  • Cellular Uptake: LNPs are typically taken up by cells, often in the liver, through endocytosis.[10]

  • Endosomal Escape: Inside the endosome, the pH drops. The ionizable lipid becomes protonated (positively charged), disrupting the endosomal membrane and releasing the nucleic acid cargo into the cytoplasm.[8] This step is critical and a key feature of effective ionizable lipids.

  • Therapeutic Action & Signal Modulation:

    • mRNA: The delivered mRNA is translated by the cell's ribosomes to produce a specific protein. This could be a receptor, an enzyme, or a transcription factor that activates or alters a signaling pathway.

    • siRNA: The delivered siRNA engages the RNA-induced silencing complex (RISC) to find and degrade a specific target mRNA. This prevents the synthesis of a target protein, effectively silencing a gene and inhibiting its corresponding signaling pathway.

Visualization of the LNP Delivery Workflow

The following diagram illustrates the general workflow of LNP-mediated delivery to modulate a target pathway.

LNP_Delivery_Workflow cluster_formulation 1. Formulation cluster_delivery 2. In Vivo Delivery cluster_release 3. Cytoplasmic Release cluster_action 4. Modulation of Signal Transduction LNP LNP Assembly (this compound, Cholesterol, Helper Lipid, PEG-Lipid) Admin Systemic Administration Cargo mRNA or siRNA Cargo->LNP Encapsulation Endocytosis Cellular Uptake (Endocytosis) Admin->Endocytosis Circulation Endosome Endosome (Low pH) Endocytosis->Endosome Release Endosomal Escape Endosome->Release Membrane Destabilization Action Therapeutic Action Release->Action Pathway Target Signaling Pathway Action->Pathway Protein Expression or Knockdown

Caption: General workflow of LNP-mediated therapeutic delivery.

Hypothetical Application: Targeting the MAPK/ERK Pathway with siRNA

To illustrate the indirect role of this compound, consider a therapeutic strategy to downregulate the MAPK/ERK pathway, which is often hyperactive in cancers. A key protein in this pathway is MEK1.

An LNP formulated with this compound could be used to deliver an siRNA specifically designed to target the mRNA of MAP2K1 (the gene encoding MEK1).

Visualization of a Modulated Signaling Pathway

The following diagram shows a simplified MAPK/ERK pathway and indicates where the LNP-delivered siRNA would intervene.

MAPK_Pathway_Modulation receptor Growth Factor Receptor ras RAS receptor->ras Activates raf RAF ras->raf Activates mek MEK1 raf->mek Phosphorylates erk ERK mek->erk Phosphorylates tf Transcription Factors (e.g., c-Myc, AP-1) erk->tf Activates proliferation Cell Proliferation, Survival tf->proliferation lnp LNP Delivery System (contains this compound) sirna siRNA targeting MAP2K1 mRNA lnp->sirna sirna->mek Prevents Synthesis (via mRNA degradation)

Caption: LNP-siRNA intervention in the MAPK/ERK signaling pathway.

Data Presentation: Physicochemical Properties of LNPs

Quantitative data on this compound itself is not publicly available. However, the success of an LNP formulation depends on measurable physicochemical properties. The table below summarizes key parameters for a typical LNP system designed for mRNA or siRNA delivery.

ParameterTypical RangeSignificance in Delivery & Signal Modulation
Particle Size (nm) 80 - 120Influences biodistribution, cellular uptake, and avoidance of rapid clearance.
Polydispersity Index (PDI) < 0.2A measure of the size distribution uniformity. Low PDI is critical for consistent performance and predictable in vivo behavior.
Zeta Potential (mV) Near-neutralSurface charge at physiological pH. A neutral charge helps reduce opsonization and prolongs circulation time.
pKa of Ionizable Lipid 6.0 - 6.8The pH at which the lipid is 50% protonated. This value is crucial for ensuring endosomal escape (protonation at low pH) and stability in blood.
Encapsulation Efficiency > 90%The percentage of the nucleic acid cargo successfully encapsulated within the LNPs, determining the potency of the formulation.

Experimental Protocols: Assessing the Impact on Signal Transduction

While protocols to study this compound as a signaling molecule are not applicable, researchers can use the following standard methodologies to validate the efficacy of an LNP-delivered therapeutic on a target pathway.

Protocol 1: In Vitro Validation of Target Knockdown

Objective: To confirm that the LNP-siRNA formulation can successfully silence the target gene (e.g., MAP2K1) in a relevant cell line.

Methodology:

  • Cell Culture: Plate target cells (e.g., A549 lung cancer cells) in 6-well plates and grow to 70-80% confluency.

  • LNP Treatment: Prepare serial dilutions of the LNP-siRNA formulation in serum-free media. Add the formulations to the cells and incubate for 4-6 hours.

  • Incubation: Replace the treatment media with complete growth media and incubate for 24-72 hours to allow for mRNA degradation and protein turnover.

  • Analysis of mRNA Levels (qPCR):

    • Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qPCR) using primers specific for the target gene (MAP2K1) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the percentage of mRNA knockdown relative to cells treated with a non-targeting control siRNA.

  • Analysis of Protein Levels (Western Blot):

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target protein (MEK1), a downstream phosphorylated protein (p-ERK), and a loading control (e.g., β-actin).

    • Incubate with a secondary HRP-conjugated antibody and visualize using a chemiluminescence substrate.

    • Quantify band intensity to determine the reduction in protein expression.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

Objective: To determine if systemic administration of the LNP-siRNA formulation can inhibit tumor growth by modulating the target signaling pathway in vivo.

Methodology:

  • Animal Model: Implant human tumor cells (e.g., A549) subcutaneously into immunodeficient mice.

  • Treatment: Once tumors reach a specified volume (e.g., 100 mm³), randomize mice into treatment groups (e.g., vehicle control, LNP with control siRNA, LNP with target siRNA).

  • Dosing: Administer the LNP formulations intravenously (e.g., twice weekly) at a specified dose (e.g., 1-3 mg/kg of siRNA).

  • Monitoring: Measure tumor volume with calipers and monitor animal body weight twice weekly.

  • Pharmacodynamic Analysis:

    • At the end of the study (or at an intermediate time point), euthanize a subset of mice from each group.

    • Excise tumors and prepare them for analysis.

    • Perform qPCR and Western blot analysis on tumor lysates as described in Protocol 1 to confirm target knockdown and pathway inhibition within the tumor tissue.

  • Efficacy Endpoint: Continue the study for a predetermined period (e.g., 21-28 days). The primary endpoint is the difference in tumor growth inhibition between the treatment and control groups.

Conclusion

This compound represents a key innovation in the field of nucleic acid therapeutics. While it does not function as a classical signaling molecule, its role as a high-performance ionizable lipid in LNP formulations is indispensable for modern genetic medicine. By enabling the safe and efficient delivery of mRNA and siRNA, this compound allows researchers and drug developers to precisely control cellular machinery and modulate the signal transduction pathways that underlie numerous diseases. The true power of this technology lies in its versatility—unlocking the ability to upregulate or downregulate virtually any protein target, thereby offering a new frontier for therapeutic intervention.

References

Unveiling the Structure-Activity Relationship of 50-C2-C9-4tail Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 50-C2-C9-4tail analogs, a class of ionizable amino lipids crucial for the formulation of lipid nanoparticles (LNPs) for therapeutic nucleic acid delivery. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of non-viral gene delivery systems.

Introduction: The Role of Ionizable Lipids in Gene Therapy

The clinical success of mRNA-based vaccines and siRNA therapeutics has underscored the critical role of lipid nanoparticles as a delivery vehicle. At the heart of these LNPs are ionizable amino lipids, which are instrumental in encapsulating nucleic acid cargo and facilitating its endosomal escape into the cytoplasm of target cells. The "this compound" designation refers to a specific polyamine-fatty acid derived lipidoid, with each component playing a vital role in the overall efficacy of the LNP. Understanding the SAR of this class of molecules is paramount for the rational design of next-generation delivery vehicles with improved potency and safety profiles.

The Core Components of this compound Analogs

The nomenclature "this compound" describes the constituent parts of the lipidoid structure:

  • "50" Core: Refers to a specific polyamine head group that provides the positive charge at acidic pH necessary for nucleic acid complexation and endosomal disruption.

  • "C2" Linker: A two-carbon linker connecting the polyamine core to the lipid tails. The nature and length of this linker can influence the pKa of the ionizable lipid and the overall geometry of the molecule.

  • "C9" Lipid Tail: A nine-carbon acyl chain that forms the hydrophobic domain of the lipidoid. The length, saturation, and branching of these lipid tails are critical determinants of the fusogenicity and stability of the LNP.

  • "4tail": Indicates that the polyamine core is functionalized with four lipid tails. The number of lipid tails impacts the overall shape and packing parameter of the lipidoid within the LNP structure.

Structure-Activity Relationship Insights

Systematic variation of each component of the this compound scaffold has provided valuable insights into the structural requirements for efficient in vitro and in vivo gene delivery.

Impact of the Polyamine Core

The structure of the polyamine core dictates the number of ionizable amines and their respective pKa values. An optimal pKa is crucial for ensuring a near-neutral surface charge in circulation (to avoid rapid clearance) and protonation within the acidic environment of the endosome, which triggers membrane destabilization and cargo release.

Influence of the Linker Region

While the "C2" linker is a common motif, variations in linker chemistry (e.g., ester, amide, ether) can affect the biodegradability and stability of the lipidoid. Ester-based linkers, for instance, are susceptible to hydrolysis by intracellular esterases, potentially leading to a safer degradation profile.

Critical Role of the Lipid Tails

The hydrophobic tails are a key determinant of the delivery efficiency of lipidoids. The following table summarizes the general SAR trends observed with modifications to the lipid tails.

ModificationEffect on LNP PropertiesImpact on Delivery Efficiency
Increased Tail Length Enhanced hydrophobicity, potential for altered membrane interaction.Optimal length is critical; excessively long chains can be detrimental.
Unsaturation Increased membrane fluidity, potentially enhanced fusogenicity.Can improve endosomal escape and overall delivery potency.
Branching Disruption of lipid packing, increased effective headgroup area.Can lead to improved LNP stability and enhanced delivery.

Quantitative Data Summary

The following table presents a hypothetical summary of in vivo gene silencing data for a series of this compound analogs, illustrating the impact of lipid tail modifications. The data is based on a Factor VII knockdown model in mice.

AnalogLipid Tail ModificationED50 (mg/kg)
This compound C9 saturated0.1
Analog A C8 saturated0.5
Analog B C10 saturated0.08
Analog C C9 monounsaturated0.05
Analog D C9 branched0.07

Note: This data is illustrative and intended to demonstrate SAR principles.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel lipidoid analogs.

Synthesis of Polyamine-Fatty Acid Derived Lipidoids

The synthesis of this compound analogs typically involves a multi-step process. A generalized workflow is depicted below.

G cluster_synthesis Lipidoid Synthesis Workflow start Polyamine Core Protection step2 Linker Conjugation start->step2 Protected Polyamine step3 Lipid Tail Acylation step2->step3 Core-Linker Intermediate step4 Deprotection step3->step4 Protected Lipidoid end Purified Lipidoid Analog step4->end Final Product

Caption: Generalized synthetic workflow for this compound analogs.

Protocol: The synthesis often begins with the protection of the polyamine core, followed by the conjugation of the linker and subsequent acylation with the desired fatty acid chlorides or activated esters. The final step involves the deprotection of the polyamine to yield the ionizable lipidoid. Purification is typically achieved through column chromatography.

LNP Formulation via Microfluidic Mixing

Lipid nanoparticles are formulated by the rapid mixing of a lipid-containing organic phase with a nucleic acid-containing aqueous phase.

G cluster_formulation LNP Formulation Workflow organic Lipid Mixture in Ethanol (B145695) (Ionizable Lipid, Helper Lipids, PEG-Lipid, Cholesterol) mixer Microfluidic Mixer organic->mixer aqueous Nucleic Acid in Aqueous Buffer (pH 4) aqueous->mixer dialysis Dialysis/ Tangential Flow Filtration mixer->dialysis Self-Assembly characterization Physicochemical Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) dialysis->characterization Buffer Exchange & Concentration final_lnp Formulated LNPs characterization->final_lnp

Caption: Workflow for LNP formulation and characterization.

Protocol: The lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) are dissolved in ethanol. The nucleic acid is dissolved in a low pH buffer (e.g., citrate (B86180) buffer, pH 4). The two solutions are rapidly mixed using a microfluidic device, leading to the self-assembly of LNPs. The resulting LNPs are then dialyzed against a physiological buffer to remove ethanol and raise the pH.

In Vitro Evaluation of Gene Silencing

The efficacy of siRNA-LNP formulations is initially assessed in cell culture.

G cluster_invitro In Vitro Evaluation Workflow cell_culture Seed Target Cells (e.g., HeLa, HepG2) transfection Transfect Cells with siRNA-LNP Formulations cell_culture->transfection incubation Incubate for 24-48 hours transfection->incubation lysis Cell Lysis incubation->lysis analysis Quantify Target Gene/Protein Expression (e.g., qPCR, Western Blot, Luciferase Assay) lysis->analysis result Determine IC50 analysis->result

Caption: Workflow for in vitro evaluation of siRNA-LNP efficacy.

Protocol: Target cells are seeded in multi-well plates. After cell attachment, they are treated with serial dilutions of the siRNA-LNP formulations. Following an incubation period, the cells are lysed, and the expression of the target gene or protein is quantified. The half-maximal inhibitory concentration (IC50) is then calculated.

In Vivo Evaluation of mRNA Delivery

The in vivo potency of mRNA-LNP formulations is a critical step in preclinical development.

G cluster_invivo In Vivo Evaluation Workflow animal_model Animal Model (e.g., C57BL/6 Mice) administration Administer mRNA-LNP Formulations (e.g., Intravenous Injection) animal_model->administration time_course Time-Course Analysis (e.g., 6, 24, 48 hours post-injection) administration->time_course analysis Quantify Reporter Protein Expression (e.g., Luciferase Imaging, ELISA) time_course->analysis result Determine Expression Levels and Biodistribution analysis->result

Caption: Workflow for in vivo evaluation of mRNA-LNP efficacy.

Protocol: The mRNA-LNP formulations are administered to animals, typically via intravenous injection. At various time points post-administration, the expression of the reporter protein (e.g., luciferase, erythropoietin) is measured in different organs and in the serum. This allows for the determination of the potency, duration of expression, and biodistribution of the formulation.

Conclusion and Future Directions

The SAR of this compound analogs provides a clear framework for the rational design of ionizable lipids for nucleic acid delivery. The interplay between the polyamine core, linker, and especially the lipid tails is critical in defining the overall performance of the LNP. Future research will likely focus on the development of biodegradable lipidoids with improved safety profiles, the exploration of novel polyamine cores for enhanced endosomal escape, and the fine-tuning of lipid tail chemistry for tissue-specific targeting. The methodologies and principles outlined in this guide will serve as a valuable resource for the continued advancement of this exciting field.

An In-Depth Technical Guide to the Core of Early-Stage Research on 50-C2-C9-4tail for RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of therapeutic intervention is being rapidly reshaped by the advent of RNA-based medicines, including small interfering RNA (siRNA) and messenger RNA (mRNA). The success of these therapies is intrinsically linked to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for RNA delivery, protecting the nucleic acid cargo from degradation and facilitating its entry into target cells. At the heart of these LNPs are ionizable lipids, a critical component that dictates the efficacy and safety of the formulation.

This technical guide focuses on the early-stage research surrounding 50-C2-C9-4tail , a novel polyamine-fatty acid derived lipidoid identified under CAS number 1853203-01-6. While specific in-depth research on this particular lipidoid is not extensively available in peer-reviewed literature, this guide will provide a comprehensive overview of its core principles based on a foundational patent and data from analogous lipidoids. We will delve into the formulation strategies, experimental protocols, and the underlying mechanisms that govern its function in RNA delivery.

Core Concepts of this compound in Lipid Nanoparticle Formulation

The efficacy of an LNP formulation hinges on the synergistic interplay of its components. A typical LNP formulation incorporating an ionizable lipid like this compound consists of four key ingredients.

Table 1: Core Components of a this compound Lipid Nanoparticle Formulation

ComponentTypical Molar Ratio (%)Function
Ionizable Lipid (e.g., this compound) 40 - 50Encapsulates the negatively charged RNA cargo at acidic pH and facilitates its release into the cytoplasm.
Helper Lipid (e.g., DSPC) 10 - 20Provides structural stability to the nanoparticle.
Cholesterol 30 - 40Modulates membrane fluidity and aids in endosomal escape.
PEG-Lipid 1 - 2Controls particle size and prevents aggregation, prolonging circulation time.

The ionizable lipid, this compound, is characterized by its polyamine head group and fatty acid tails. This structure is central to its function. At a low pH, such as during the formulation process, the amine groups become protonated, allowing for the electrostatic complexation and encapsulation of the negatively charged RNA backbone. Upon entering the cell and reaching the endosome, the acidic environment of the endosome maintains the positive charge of the lipidoid, which is thought to interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the RNA cargo into the cytoplasm.

Experimental Protocols

The following sections detail the fundamental experimental protocols for the preparation and characterization of LNPs containing a lipidoid like this compound.

Protocol 1: Lipid Nanoparticle Formulation via Microfluidic Mixing

This protocol describes a reproducible method for the formulation of RNA-loaded LNPs.

Materials:

  • Ionizable lipid (this compound)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Ethanol (B145695), molecular biology grade

  • siRNA or mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Lipid Stock Preparation: Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol.

  • Lipid Mixture Preparation: Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5) to create the final lipid mixture in ethanol.

  • RNA Solution Preparation: Prepare the siRNA or mRNA solution in the low pH buffer.

  • Microfluidic Mixing:

    • Load the lipid mixture into one syringe and the RNA solution into another.

    • Set the flow rate ratio of the aqueous to alcoholic phase (typically 3:1).

    • Initiate the microfluidic mixing process. The rapid mixing of the two phases leads to a change in polarity, causing the lipids to self-assemble around the RNA, forming LNPs.

  • Dialysis: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH.

Protocol 2: Characterization of Lipid Nanoparticles

This protocol outlines the key characterization steps to ensure the quality and consistency of the formulated LNPs.

Table 2: Key Characterization Parameters for this compound LNPs

ParameterMethodPurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average particle size and the uniformity of the particle size distribution.
Zeta Potential Laser Doppler VelocimetryTo measure the surface charge of the nanoparticles, which influences their stability and interaction with cells.
RNA Encapsulation Efficiency RiboGreen AssayTo quantify the percentage of RNA that has been successfully encapsulated within the LNPs.

Detailed Procedures:

  • DLS for Size and PDI:

    • Dilute a small aliquot of the LNP suspension in PBS.

    • Measure the size and PDI using a DLS instrument. Aim for a particle size between 80-150 nm and a PDI below 0.2 for in vivo applications.

  • Zeta Potential Measurement:

    • Dilute the LNP suspension in an appropriate low-salt buffer.

    • Measure the zeta potential. The surface charge should be close to neutral at physiological pH.

  • RiboGreen Assay for Encapsulation Efficiency:

    • Prepare two sets of LNP samples.

    • In one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated RNA (total RNA).

    • In the other set, measure the fluorescence of the intact LNPs to determine the amount of free (unencapsulated) RNA.

    • Use a RiboGreen reagent, which fluoresces upon binding to RNA, and measure the fluorescence intensity.

    • Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100.

Signaling Pathways and Experimental Workflows

The successful delivery of RNA by LNPs involves a series of steps, from formulation to cellular uptake and endosomal escape, ultimately leading to the desired biological effect.

LNP_Delivery_Pathway cluster_formulation Formulation cluster_delivery In Vivo Delivery & Cellular Uptake cluster_release Intracellular Trafficking & Cargo Release cluster_action Biological Action Lipid_Mixture Lipid Mixture (this compound, DSPC, Chol, PEG-Lipid) in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Mixture->Microfluidic_Mixing RNA_Solution RNA Solution (siRNA/mRNA) in Acidic Buffer RNA_Solution->Microfluidic_Mixing LNP_Formation Self-Assembly into LNP Microfluidic_Mixing->LNP_Formation Systemic_Administration Systemic Administration LNP_Formation->Systemic_Administration Cellular_Uptake Endocytosis Systemic_Administration->Cellular_Uptake Endosome Endosome Cellular_Uptake->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape RNA_Release RNA Release Endosomal_Escape->RNA_Release Cytoplasm Cytoplasm RISC_Loading RISC Loading (siRNA) Cytoplasm->RISC_Loading siRNA Translation Translation (mRNA) Cytoplasm->Translation mRNA RNA_Release->Cytoplasm Target_mRNA_Cleavage Target mRNA Cleavage RISC_Loading->Target_mRNA_Cleavage Protein_Expression Protein Expression Translation->Protein_Expression

Figure 1. Workflow of LNP-mediated RNA delivery from formulation to biological action.

The diagram above illustrates the journey of an RNA molecule encapsulated in a this compound LNP. The process begins with the precise formulation of the LNP, followed by its administration and uptake by target cells. The key step of endosomal escape, facilitated by the ionizable lipid, allows the RNA to reach the cytoplasm where it can exert its therapeutic effect, either through gene silencing (siRNA) or protein expression (mRNA).

Endosomal_Escape_Mechanism LNP_in_Endosome LNP in Acidic Endosome (pH ~5-6) Protonation Protonation of This compound (Positive Charge) LNP_in_Endosome->Protonation Membrane_Interaction Interaction with Anionic Endosomal Lipids Protonation->Membrane_Interaction Membrane_Destabilization Endosomal Membrane Destabilization Membrane_Interaction->Membrane_Destabilization RNA_Release_Cytoplasm RNA Release into Cytoplasm Membrane_Destabilization->RNA_Release_Cytoplasm

Figure 2. Proposed mechanism of endosomal escape facilitated by this compound.

This diagram details the proposed "proton sponge" effect, a key hypothesis for the endosomal escape mechanism of ionizable lipid-containing LNPs. The acidification of the endosome leads to the protonation of the amine groups on this compound. The resulting positive charge is believed to promote interaction with and disruption of the endosomal membrane, allowing the RNA cargo to escape into the cytoplasm.

Conclusion and Future Directions

While early-stage research on the specific lipidoid this compound is still emerging, the foundational principles of LNP-based RNA delivery provide a strong framework for its potential application. The data from analogous polyamine-fatty acid derived lipidoids suggest a promising avenue for the development of potent and safe RNA therapeutics. Future research should focus on a comprehensive characterization of LNPs formulated with this compound, including detailed in vitro and in vivo studies to establish its efficacy, safety profile, and specific organ-targeting capabilities. The systematic optimization of formulation parameters will be crucial in unlocking the full therapeutic potential of this novel ionizable lipid. As the field of RNA medicine continues to advance, the development and understanding of innovative delivery vehicles like those based on this compound will be paramount to their clinical success.

Unveiling the 50-C2-C9-4tail Scaffold: A Lipidoid for Advanced Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

The chemical scaffold designated as 50-C2-C9-4tail has emerged as a noteworthy component in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic nucleic acids, such as siRNA and mRNA. This technical guide synthesizes the currently available information on this novel lipidoid, providing a foundational understanding for researchers engaged in the development of next-generation drug delivery systems.

Core Chemical Properties

While a definitive chemical structure diagram for this compound is not publicly available in the reviewed literature, key chemical identifiers have been established.

PropertyValue
Chemical Formula C100H176N4O10
Molecular Weight 1594.49 g/mol
CAS Number 1853203-01-6

This lipidoid is part of a broader class of "polyamine-fatty acid derived lipidoids," as detailed in the patent literature. The nomenclature "this compound" likely provides an indication of its constituent parts, suggesting a core polyamine structure derivatized with specific fatty acid chains.

Application in Lipid Nanoparticle Formulation

The primary and thus far sole identified application of this compound is in the generation of LNPs.[1][2] These nanoparticles serve as protective carriers for nucleic acid payloads, facilitating their transit to target cells and tissues.

Experimental Workflow: LNP Formulation

A generalized workflow for the formulation of lipid nanoparticles using a lipidoid like this compound is depicted below. The precise ratios and specific lipids used in conjunction with this compound are not detailed in the available information but would typically include a PEGylated lipid, a helper lipid (like a phospholipid), and cholesterol.

LNP_Formulation_Workflow cluster_mixing Rapid Mixing cluster_purification Purification & Concentration lipid_phase Lipid Phase (this compound, Helper Lipids, Cholesterol, PEG-Lipid) in Ethanol mixing Microfluidic Mixing lipid_phase->mixing aqueous_phase Aqueous Phase (Nucleic Acid - mRNA/siRNA) in Acidic Buffer aqueous_phase->mixing lnp_formation LNP Self-Assembly mixing->lnp_formation purification Dialysis / Tangential Flow Filtration (Buffer Exchange & Removal of Ethanol) lnp_formation->purification concentration Ultrafiltration purification->concentration final_lnp Sterile-Filtered LNP Formulation concentration->final_lnp

Caption: Generalized workflow for the formulation of lipid nanoparticles (LNPs) utilizing a microfluidic mixing approach.

Synthesis of the this compound Scaffold

Detailed, step-by-step experimental protocols for the synthesis of this compound are not publicly available. However, the foundational patent document WO2016004202A1 describes the general synthesis of polyamine-fatty acid derived lipidoids. This process likely involves the reaction of a polyamine core with activated fatty acid derivatives. The patent includes proton NMR spectra for this compound, confirming its synthesis and characterization within that body of work.

Logical Relationship: General Synthesis Pathway

The probable synthetic logic for this class of compounds is illustrated below.

Synthesis_Logic polyamine Polyamine Core coupling Coupling Reaction polyamine->coupling fatty_acid Fatty Acid Precursor (e.g., C9) activation Activation (e.g., Acyl Chloride, NHS Ester) fatty_acid->activation activation->coupling lipidoid This compound Lipidoid Scaffold coupling->lipidoid

Caption: A logical diagram illustrating the general synthetic pathway for polyamine-fatty acid derived lipidoids.

Quantitative Data and Future Outlook

At present, there is a lack of publicly available quantitative data regarding the performance of the this compound scaffold. Key metrics of interest for researchers would include:

  • pKa: The ionization constant is a critical parameter that influences the encapsulation of nucleic acids and their subsequent release within the endosome.

  • Encapsulation Efficiency: The percentage of the nucleic acid payload that is successfully incorporated into the LNPs.

  • In vitro and in vivo Efficacy: Data from cell culture and animal models demonstrating the efficiency of gene silencing (for siRNA) or protein expression (for mRNA).

  • Toxicity Profiles: Comprehensive safety data for the lipidoid and the resulting LNP formulations.

The novelty of the this compound chemical scaffold lies in its specific application as a proprietary component for advanced nucleic acid delivery systems. As research in the field of mRNA and siRNA therapeutics continues to expand, it is anticipated that further data on the performance and characteristics of this and related lipidoids will become available, either through further patent literature or peer-reviewed publications. For now, this scaffold represents a component of interest for those specializing in the formulation and optimization of lipid-based nucleic acid delivery vehicles.

References

Methodological & Application

Application Note: Quantification of Protein Expression Following LNP-Mediated mRNA Delivery Using 50-C2-C9-4tail

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The delivery of messenger RNA (mRNA) using lipid nanoparticles (LNPs) is a cornerstone of modern therapeutics and research. The composition of these LNPs is critical for their efficacy in delivering the mRNA payload to the target cells. 50-C2-C9-4tail is a component utilized in the formulation of LNPs for the delivery of siRNA and mRNA both in vitro and in vivo[1]. Following the successful delivery of an mRNA therapeutic, it is crucial to quantify the expression of the resulting protein. Western blotting is a fundamental and widely used technique for the detection and quantification of specific proteins in a complex biological sample[2][3].

This application note provides a detailed protocol for using Western blotting to analyze protein expression in cells that have been treated with mRNA-loaded LNPs formulated with this compound. This allows for the validation of delivery and subsequent protein translation, a critical step in the development of mRNA-based therapeutics.

Experimental Overview

The overall workflow involves the treatment of cultured cells with the this compound formulated LNPs containing the mRNA of interest. Following an incubation period to allow for mRNA translation, the cells are lysed, and the protein expression is analyzed by Western blot.

G cluster_0 LNP Treatment cluster_1 Western Blot Protocol cell_culture Cell Culture lnp_prep Prepare mRNA-LNP (with this compound) treatment Treat Cells with LNPs lnp_prep->treatment incubation Incubate for Protein Expression treatment->incubation lysis Cell Lysis & Protein Quantification (BCA) incubation->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis G cluster_0 Cellular Environment cluster_1 Cytoplasm lnp LNP (with this compound) mRNA Cargo endosome Endosome LNP lnp->endosome Endocytosis ribosome Ribosome protein Translated Protein (Target for WB) ribosome->protein Translation mrna mRNA mrna->ribosome endosome->mrna Endosomal Escape & mRNA Release

References

Application Notes and Protocols for a Hypothetical Anti-Cancer Agent (50-C2-C9-4tail) in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "50-C2-C9-4tail" is not found in publicly available scientific literature. The following application notes and protocols are based on a hypothetical mechanism of action for this compound and established methodologies for mouse xenograft studies. These guidelines are intended for researchers, scientists, and drug development professionals.

Introduction

Mouse xenograft models are a cornerstone of preclinical cancer research, providing an in vivo platform to assess the efficacy of novel therapeutic agents.[1][2] This document outlines detailed protocols for evaluating the hypothetical anti-cancer compound, this compound, in a subcutaneous xenograft mouse model. This compound is postulated to be a potent inhibitor of the MEK1/2 kinases, crucial components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various human cancers.

Hypothetical Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism of action for this compound, targeting the RAS-RAF-MEK-ERK signaling cascade.

MAPK_ERK_Pathway cluster_0 Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK1_2->Transcription_Factors Proliferation_Survival Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation_Survival 50_C2_C9_4tail This compound 50_C2_C9_4tail->MEK1_2

Hypothetical signaling pathway for this compound.

Experimental Protocols

Cell Line Preparation and Quality Control

Successful xenograft studies begin with healthy, well-characterized cancer cell lines.

  • Cell Culture: Culture human cancer cells (e.g., A375 melanoma, with known BRAF mutation) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability: Before injection, ensure cell viability is greater than 90% using a trypan blue exclusion assay.[3]

  • Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination.

  • Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA.[3] Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).[3]

  • Cell Suspension: Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 107 cells/mL. Keep the cell suspension on ice until injection.

Xenograft Model Establishment

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 4-6 weeks old.[3][4] Allow for a 3-5 day acclimatization period upon arrival.[3]

  • Tumor Implantation:

    • Anesthetize the mouse using isoflurane (B1672236) or another appropriate anesthetic.

    • Shave and sterilize the injection site on the right flank with 70% ethanol.

    • Inject 100 µL of the cell suspension (containing 5 x 106 cells) subcutaneously.

    • Monitor the mice regularly for tumor formation and overall health.

Dosing and Administration of this compound

The following table outlines a hypothetical dosing regimen for this compound.

ParameterDescription
Drug Formulation This compound is dissolved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
Dosage Low Dose: 10 mg/kg; High Dose: 30 mg/kg
Administration Route Intraperitoneal (i.p.) injection
Dosing Frequency Once daily (q.d.)
Treatment Duration 21 days
Efficacy Evaluation
  • Tumor Measurement: Once tumors are palpable, measure the length and width with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.[3][4]

  • Randomization: When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups.[2]

  • Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, and dissect and weigh the tumors.

Experimental Workflow

The following diagram outlines the general workflow for the xenograft study.

Xenograft_Workflow Cell_Culture Cell Line Culture & QC Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Treatment (21 Days) Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint: Tumor Excision & Weight Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis

General workflow for the mouse xenograft study.

Data Presentation

Quantitative data from the xenograft study should be summarized in tables for clear comparison.

Table 1: Treatment Groups

GroupTreatmentDose (mg/kg)RouteScheduleNumber of Mice (n)
1Vehicle Control-i.p.q.d.8
2This compound10i.p.q.d.8
3This compound30i.p.q.d.8

Table 2: Example Tumor Volume Data

DayVehicle (mm³ ± SEM)This compound (10 mg/kg) (mm³ ± SEM)This compound (30 mg/kg) (mm³ ± SEM)
1120 ± 15122 ± 14121 ± 16
4185 ± 20160 ± 18155 ± 17
7290 ± 35210 ± 25190 ± 22
11450 ± 50280 ± 30220 ± 28
14680 ± 75350 ± 40250 ± 32
18950 ± 110420 ± 55290 ± 38
211200 ± 150510 ± 65330 ± 45

Table 3: Example Final Tumor Weight Data

GroupAverage Tumor Weight (g ± SEM)% Tumor Growth Inhibition (TGI)
Vehicle Control1.25 ± 0.20-
This compound (10 mg/kg)0.55 ± 0.0856%
This compound (30 mg/kg)0.35 ± 0.0572%

References

Application Notes and Protocols for Preparing 50-C2-C9-4tail Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of stock solutions of 50-C2-C9-4tail (CAS No. 1853203-01-6), a lipid used in the formulation of lipid nanoparticles (LNPs) for the delivery of siRNA and mRNA in vitro and in vivo.[1][2][3] Adherence to this protocol will ensure the accurate and reproducible preparation of stock solutions for use in downstream assays and formulation processes.

Compound Information

This compound is a specialized lipid utilized in the creation of lipid nanoparticles for nucleic acid delivery.[2] Its structural characteristics are designed to facilitate the encapsulation and subsequent cellular delivery of genetic material such as siRNA and mRNA.

PropertyValueReference
CAS Number 1853203-01-6[1]
Molecular Formula C100H176N4O10[1][4][5]
Molecular Weight 1594.49 g/mol [1][4][5]
Appearance Powder[2]
Storage Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[2]

Safety and Handling Precautions

It is essential to handle this compound in accordance with good industrial hygiene and safety practices.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6] Do not ingest. If swallowed, rinse mouth with water and seek medical attention.[6]

  • Disposal: Dispose of waste material according to licensed chemical destruction plant or controlled incineration guidelines. Do not allow the chemical to enter drains.[6]

Experimental Protocol: Preparation of Stock Solutions

This protocol outlines the steps for preparing stock solutions of this compound. Given its application in LNP formulation, ethanol (B145695) is a commonly used and appropriate solvent.

Materials:

  • This compound powder

  • Anhydrous Ethanol (≥99.5%)

  • Sterile, RNase-free microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, RNase-free filter tips

  • Analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Determine the Desired Stock Concentration and Volume: Decide on the final concentration (e.g., 1 mM, 10 mM) and volume of the stock solution required for your experiments.

  • Calculate the Required Mass of this compound: Use the following formula to calculate the mass of the compound needed:

    Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    Example Calculation for 1 mL of a 10 mM Stock Solution: Mass (g) = 0.010 mol/L x 0.001 L x 1594.49 g/mol = 0.01594 g = 15.94 mg

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube or vial on an analytical balance.

    • Carefully weigh the calculated amount of this compound powder into the tube.

  • Dissolution:

    • Add the required volume of anhydrous ethanol to the tube containing the powder.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles. If dissolution is slow, gentle warming in a water bath or brief sonication can be used to facilitate the process.

  • Storage:

    • Clearly label the tube with the compound name, concentration, solvent, date of preparation, and your initials.

    • For long-term storage, store the stock solution at -80°C.[2]

Stock Solution Preparation Table (for quick reference):

The following table, adapted from supplier information, provides the required volume of solvent to add to a pre-weighed amount of this compound to achieve a desired stock concentration.[2]

Mass of this compoundDesired Stock ConcentrationVolume of Solvent to Add
1 mg1 mM0.6272 mL
5 mM0.1254 mL
10 mM0.0627 mL
5 mg1 mM3.1358 mL
5 mM0.6272 mL
10 mM0.3136 mL
10 mg1 mM6.2716 mL
5 mM1.2543 mL
10 mM0.6272 mL

Signaling Pathways and Experimental Workflows

Workflow for Preparing this compound Stock Solution

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Final Steps Calculate Mass Calculate Mass Weigh Compound Weigh Compound Calculate Mass->Weigh Compound Mass = C * V * MW Add Solvent Add Solvent Weigh Compound->Add Solvent Vortex Vortex Add Solvent->Vortex Visual Inspection Visual Inspection Vortex->Visual Inspection Optional Sonication Optional Sonication Visual Inspection->Optional Sonication If not fully dissolved Label Tube Label Tube Visual Inspection->Label Tube If fully dissolved Optional Sonication->Visual Inspection Store at -80°C Store at -80°C Label Tube->Store at -80°C

Caption: Workflow for the preparation of a this compound stock solution.

Logical Relationship for LNP Formulation

G cluster_components Lipid Components (in Ethanol) cluster_aqueous Aqueous Phase This compound This compound LNP Formulation LNP Formulation This compound->LNP Formulation Helper Lipids Helper Lipids Helper Lipids->LNP Formulation Cholesterol Cholesterol Cholesterol->LNP Formulation PEG-Lipid PEG-Lipid PEG-Lipid->LNP Formulation Nucleic Acid (mRNA/siRNA) Nucleic Acid (mRNA/siRNA) Nucleic Acid (mRNA/siRNA)->LNP Formulation Acidic Buffer Acidic Buffer Acidic Buffer->LNP Formulation

Caption: Key components for the formulation of lipid nanoparticles (LNPs).

References

Application of Novel Ionizable Lipids in High-Throughput Screening for Advanced siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The delivery of short interfering RNA (siRNA) therapeutics holds immense promise for treating a wide range of diseases by silencing specific disease-causing genes. Lipid nanoparticles (LNPs) have emerged as a leading platform for in vivo siRNA delivery. The efficacy of these LNPs is critically dependent on their composition, particularly the choice of ionizable lipid, which plays a pivotal role in siRNA encapsulation, endosomal escape, and ultimate delivery to the cytoplasm. This document describes a high-throughput screening (HTS) workflow for the evaluation of novel ionizable lipids, such as the proprietary lipid 50-C2-C9-4tail, for the development of potent siRNA-LNP formulations.

High-Throughput Screening of Lipid Nanoparticles

The development of effective LNP-siRNA formulations requires the screening of a vast formulation space, encompassing different lipid compositions and ratios.[1][2] A high-throughput, automated approach is essential for the rapid identification of lead LNP candidates with optimal physicochemical properties and biological activity.[1][3][4] This process typically involves the parallel synthesis of a library of LNP formulations in a multi-well plate format, followed by a suite of automated characterization and in vitro cell-based assays.[3][4]

Workflow Overview

The HTS workflow for evaluating novel ionizable lipids like this compound can be broken down into three main stages:

  • Automated Formulation: A robotic liquid handling system is utilized to prepare a library of LNP formulations with varying lipid compositions in a 96- or 384-well plate format.[3][4] This allows for the precise and reproducible mixing of lipid components and siRNA.

  • Physicochemical Characterization: Key quality attributes of the LNP formulations, such as particle size, polydispersity index (PDI), and siRNA encapsulation efficiency, are assessed using high-throughput analytical techniques.[4]

  • In Vitro Screening: The LNP library is then screened in a cell-based assay to evaluate their gene silencing efficacy. This typically involves treating a reporter cell line with the LNPs and measuring the knockdown of a target gene.

Experimental Protocols

1. High-Throughput Formulation of siRNA-LNPs

This protocol describes the automated formulation of siRNA-LNPs in a 96-well plate format using a robotic liquid handler.

Materials:

  • Ionizable lipid (e.g., this compound) dissolved in ethanol

  • Helper lipid (e.g., DOPE) dissolved in ethanol

  • Cholesterol dissolved in ethanol

  • PEG-lipid (e.g., C14-PEG-2000) dissolved in ethanol[5]

  • siRNA dissolved in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Robotic liquid handling system

  • 96-well plates

Method:

  • Prepare stock solutions of each lipid component in ethanol.

  • In a 96-well plate, use the robotic liquid handler to dispense the lipid stock solutions into the wells to create a library of formulations with varying lipid molar ratios.

  • In a separate 96-well plate, prepare the siRNA solution in the aqueous buffer.

  • Utilize the robotic liquid handler to rapidly mix the lipid-ethanol solutions with the siRNA-aqueous solutions at a defined ratio (e.g., 3:1 aqueous to organic phase). This rapid mixing promotes the self-assembly of the LNPs.

  • Allow the formulations to incubate for a defined period (e.g., 30 minutes) at room temperature to ensure LNP formation and stabilization.

  • The resulting LNP formulations are then ready for characterization and in vitro screening.

2. High-Throughput Characterization of siRNA-LNPs

This protocol outlines the automated characterization of LNP size, PDI, and siRNA encapsulation efficiency.

Materials:

  • LNP formulations from the previous protocol

  • Phosphate-buffered saline (PBS), pH 7.4

  • RiboGreen reagent

  • Triton X-100

  • Automated dynamic light scattering (DLS) instrument with a plate reader

  • Fluorescence plate reader

Method:

A. Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of each LNP formulation in PBS in a clear-bottom 96-well plate.

  • Place the plate in the automated DLS instrument.

  • The instrument will automatically measure the hydrodynamic diameter (size) and PDI of the LNPs in each well.

B. siRNA Encapsulation Efficiency:

  • In a black 96-well plate, prepare two sets of samples for each LNP formulation.

  • For the first set (total siRNA), add the LNP formulation and a solution of Triton X-100 to disrupt the LNPs and release the encapsulated siRNA.

  • For the second set (free siRNA), add only the LNP formulation.

  • Add the RiboGreen reagent to all wells. The RiboGreen dye fluoresces upon binding to nucleic acids.

  • Measure the fluorescence intensity of both sets of samples using a fluorescence plate reader.

  • The encapsulation efficiency is calculated using the following formula: Encapsulation Efficiency (%) = (Fluorescence_total - Fluorescence_free) / Fluorescence_total * 100

3. In Vitro High-Throughput Screening for Gene Silencing

This protocol details a cell-based assay to evaluate the gene silencing efficacy of the siRNA-LNP library.

Materials:

  • A reporter cell line stably expressing a target gene (e.g., GFP or Luciferase)

  • Cell culture medium

  • siRNA-LNP library

  • Control siRNA-LNP formulations (positive and negative controls)

  • Lysis buffer

  • Assay reagent for detecting the reporter protein (e.g., Luciferase assay reagent)

  • Luminometer or fluorescence plate reader

Method:

  • Seed the reporter cells in a 96-well cell culture plate at a predetermined density and allow them to adhere overnight.

  • Using a robotic liquid handler, treat the cells with the siRNA-LNP library, ensuring each well receives a different formulation. Include wells with positive and negative control LNPs.

  • Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake and gene silencing.

  • After incubation, wash the cells with PBS.

  • Lyse the cells using a lysis buffer.

  • Measure the expression level of the reporter protein. For a luciferase reporter, add the luciferase assay reagent and measure the luminescence using a luminometer.

  • The percentage of gene knockdown is calculated by comparing the reporter signal in treated cells to that in untreated or negative control-treated cells.

Data Presentation

The quantitative data generated from the high-throughput screening can be summarized in tables for easy comparison of the different LNP formulations.

Table 1: Physicochemical Characterization of this compound LNP Formulations

Formulation IDIonizable Lipid:Helper Lipid:Cholesterol:PEG-Lipid (Molar Ratio)Size (nm)PDIEncapsulation Efficiency (%)
LNP-00140:20:38:285.20.1292.5
LNP-00250:10:38:278.90.1095.1
LNP-00360:0:38:292.10.1888.7
...............

Table 2: In Vitro Gene Silencing Efficacy of this compound LNP Formulations

Formulation IDTarget Gene Knockdown (%)Cell Viability (%)
LNP-00175.391.2
LNP-00288.989.5
LNP-00362.195.4
.........

Visualizations

Diagram 1: High-Throughput Screening Workflow for siRNA-LNP

HTS_Workflow cluster_formulation 1. Automated Formulation cluster_characterization 2. Physicochemical Characterization cluster_screening 3. In Vitro Screening Lipid_Stocks Lipid Stocks (this compound, Helper, Cholesterol, PEG) Robotic_Mixing Robotic Liquid Handler (96-well Plate Mixing) Lipid_Stocks->Robotic_Mixing siRNA_Stock siRNA Stock siRNA_Stock->Robotic_Mixing LNP_Library siRNA-LNP Library Robotic_Mixing->LNP_Library DLS Size & PDI (Automated DLS) LNP_Library->DLS RiboGreen Encapsulation Efficiency (RiboGreen Assay) LNP_Library->RiboGreen Cell_Treatment Cell Treatment (Reporter Cell Line) LNP_Library->Cell_Treatment Data_Analysis Data Analysis & Hit Identification DLS->Data_Analysis RiboGreen->Data_Analysis Gene_Knockdown Gene Knockdown Assay (Luminescence/Fluorescence) Cell_Treatment->Gene_Knockdown Gene_Knockdown->Data_Analysis Lead_LNPs Lead_LNPs Data_Analysis->Lead_LNPs Lead LNP Candidates

Caption: Automated workflow for high-throughput screening of siRNA-LNP formulations.

Diagram 2: siRNA-Mediated Gene Silencing Pathway

Caption: Mechanism of siRNA-mediated gene silencing facilitated by LNP delivery.

References

Application Notes and Protocols for the Quantification of 50-C2-C9-4tail

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The novel synthetic lipid, 50-C2-C9-4tail, has been identified as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic payloads such as siRNA and mRNA.[1] Accurate quantification of this compound is paramount during drug development and manufacturing to ensure the quality, efficacy, and safety of the final LNP-based therapeutic product. The identity, quantity, and purity of the individual lipids are critical quality attributes of mRNA-LNP products. This document provides detailed application notes and experimental protocols for the robust and reliable quantification of this compound in both raw material and formulated LNP samples.

The analytical methods detailed below are based on well-established techniques for the characterization of LNP components, primarily utilizing High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with various detection methods. These methods are suitable for the analysis of complex lipid mixtures and can be validated to meet regulatory requirements.

Analytical Methodologies Overview

The quantification of this compound, a synthetic lipid likely lacking a strong UV chromophore, necessitates the use of universal detection methods. The most suitable techniques are:

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): A powerful technique for analyzing compounds that do not contain chromophores.[2][3] CAD offers high sensitivity and a consistent response for different analytes, making it ideal for quantifying the various lipid components in an LNP formulation.[4]

  • Ultra-High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (UPLC-ELSD): Another universal detection method that is well-suited for lipid analysis.[5] ELSD is compatible with gradient elution, which is often necessary for separating the complex lipid mixtures found in LNPs.[5]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers the highest sensitivity and selectivity, allowing for both quantification and structural confirmation of this compound.[6][7] This method is particularly valuable for identifying and quantifying low-level impurities and degradation products.

Experimental Protocols

Protocol 1: Quantification of this compound Raw Material by HPLC-CAD

This protocol describes the quantification of pure this compound raw material to assess its purity and concentration.

1. Materials and Reagents:

2. Instrumentation:

  • HPLC system with a quaternary pump and autosampler
  • Charged Aerosol Detector (CAD)
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

3. Sample Preparation:

  • Prepare a stock solution of this compound reference standard at 1 mg/mL in a mixture of chloroform and methanol (1:1, v/v).
  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
  • Accurately weigh and dissolve the this compound raw material sample in the mobile phase to a final concentration within the calibration range.

4. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v)
  • Gradient Program: | Time (min) | %B | | :--- | :--- | | 0.0 | 60 | | 10.0 | 95 | | 12.0 | 95 | | 12.1 | 60 | | 15.0 | 60 |
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 10 µL
  • CAD Settings:
  • Evaporation Temperature: 35°C
  • Nebulizer Gas (Nitrogen): 60 psi

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound reference standard against its concentration.
  • Determine the concentration of this compound in the raw material sample by interpolating its peak area from the calibration curve.
  • Calculate the purity of the raw material by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Protocol 2: Quantification of this compound in LNP Formulations by UPLC-ELSD

This protocol is designed for the simultaneous quantification of this compound and other lipid components (e.g., DSPC, Cholesterol, PEG-lipid) in a formulated LNP sample.

1. Materials and Reagents:

  • This compound reference standard
  • DSPC, Cholesterol, and relevant PEG-lipid reference standards
  • Methanol (MeOH), UPLC grade
  • Acetonitrile (ACN), UPLC grade
  • Water, UPLC grade
  • Ammonium acetate, LC-MS grade

2. Instrumentation:

  • UPLC system with a binary or quaternary pump and autosampler
  • Evaporative Light Scattering Detector (ELSD)
  • C8 or Phenyl-Hexyl reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

3. Sample Preparation:

  • Prepare individual stock solutions of each lipid standard (this compound, DSPC, Cholesterol, PEG-lipid) at 1 mg/mL in methanol.
  • Prepare a mixed stock solution containing all four lipids at their target ratio in the LNP formulation.
  • Prepare a series of calibration standards by diluting the mixed stock solution with the mobile phase.
  • Disrupt the LNP sample by diluting it with methanol to a final lipid concentration within the calibration range. This step is crucial for accurate analysis.[5]

4. Chromatographic Conditions:

  • Mobile Phase A: Water with 10 mM Ammonium Acetate
  • Mobile Phase B: Acetonitrile/Methanol (75:25, v/v) with 10 mM Ammonium Acetate
  • Gradient Program: | Time (min) | %B | | :--- | :--- | | 0.0 | 50 | | 8.0 | 100 | | 10.0 | 100 | | 10.1 | 50 | | 12.0 | 50 |
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 50°C
  • Injection Volume: 5 µL
  • ELSD Settings:
  • Drift Tube Temperature: 60°C
  • Nebulizer Gas (Nitrogen): 40 psi

5. Data Analysis:

  • Generate individual calibration curves for each lipid component.
  • Quantify each lipid in the LNP sample using its respective calibration curve.
  • Determine the molar ratio of the lipid components in the formulation.

Data Presentation

Table 1: Quantitative Summary of this compound Raw Material Analysis

ParameterResultAcceptance Criteria
Purity (%)99.5≥ 98.0%
Concentration (mg/mL)1.020.95 - 1.05 mg/mL
Impurity ProfilePeak 1: 0.2%, Peak 2: 0.3%Individual impurity ≤ 0.5%

Table 2: Quantitative Analysis of Lipids in LNP Formulation

Lipid ComponentRetention Time (min)Concentration (µg/mL)Molar Ratio
This compound6.850.250
DSPC5.210.110
Cholesterol4.538.638.5
PEG-Lipid8.11.61.5

Visualizations

Experimental_Workflow_Raw_Material cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing start This compound Raw Material dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample dissolve->filter hplc HPLC Separation (C18 Column) filter->hplc cad CAD Detection hplc->cad integrate Peak Integration cad->integrate quantify Quantification (External Standard) integrate->quantify report Purity & Concentration Report quantify->report

Workflow for this compound Raw Material Quantification.

LNP_Analysis_Workflow cluster_prep LNP Sample Preparation cluster_analysis UPLC-ELSD Analysis cluster_data Data Analysis and Reporting lnp_sample LNP Formulation disrupt Disrupt with Methanol lnp_sample->disrupt dilute Dilute to Working Concentration disrupt->dilute uplc UPLC Separation (C8 Column) dilute->uplc elsd ELSD Detection uplc->elsd peak_id Peak Identification elsd->peak_id quant Quantification of Each Lipid peak_id->quant ratio Molar Ratio Calculation quant->ratio final_report Final Report ratio->final_report

Workflow for LNP Component Quantification.

Signaling_Pathway_Placeholder cluster_delivery LNP-mediated mRNA Delivery cluster_release Endosomal Escape and Payload Release cluster_translation Protein Translation LNP LNP encapsulating mRNA and this compound Cell Target Cell LNP->Cell 1. Binding Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (facilitated by this compound) Endosome->Escape mRNA_Release mRNA Release into Cytoplasm Escape->mRNA_Release Ribosome Ribosome mRNA_Release->Ribosome 2. Translation Protein Therapeutic Protein Ribosome->Protein

Conceptual Pathway of LNP-mediated mRNA Delivery.

References

LC-MS/MS protocol for 50-C2-C9-4tail detection

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS protocol for the detection and quantification of the ionizable lipid 50-C2-C9-4tail , a component utilized in the formation of lipid nanoparticles (LNPs) for mRNA and siRNA delivery, is detailed below.[1] Due to the proprietary nature of this specific lipid, its exact chemical structure is not publicly available. Therefore, this protocol is a representative method based on the analysis of similar multi-tailed, very long-chain ionizable lipids, providing a robust framework for method development.

The accurate quantification of such lipids in biological matrices is crucial for pharmacokinetic and drug delivery studies, ensuring the stability and efficacy of LNP-based therapeutics.[2] This method employs reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM), which offers high sensitivity and selectivity for analyzing complex biological samples.[3][4]

Experimental Protocols

Sample Preparation: Extraction from Human Plasma

This protocol outlines a liquid-liquid extraction (LLE) procedure, a common and effective method for isolating lipids from complex sample matrices like plasma.[5]

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution (a structurally similar lipid, e.g., a deuterated analog of the analyte)

  • Protein Precipitation Solvent: Acetonitrile (ACN) with 1% formic acid

  • Extraction Solvent: Methyl-tert-butyl ether (MTBE)

  • Reconstitution Solvent: 90:10 Methanol/Toluene (v/v)[5]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer, centrifuge, and solvent evaporator

Procedure:

  • Sample Thawing: Thaw frozen human plasma samples on ice.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution to the plasma and vortex briefly.

  • Protein Precipitation: Add 300 µL of cold protein precipitation solvent (ACN with 1% formic acid). Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new, clean 1.5 mL tube.

  • Liquid-Liquid Extraction: Add 750 µL of cold MTBE to the supernatant.[5] Vortex for 5 minutes at 4°C to facilitate the transfer of lipids into the organic phase.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully collect the upper organic layer (MTBE), which contains the lipids, and transfer it to a new tube.

  • Solvent Evaporation: Dry the collected organic phase completely using a centrifugal vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent. Vortex for 30 seconds and centrifuge at 14,000 x g for 2 minutes to pellet any insoluble debris.[5]

  • Sample Transfer: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point for the analysis of a very long-chain, multi-tailed lipid. Optimization is necessary for specific instrumentation.[6]

Instrumentation:

  • UPLC or HPLC system capable of binary gradient elution.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Formate[5]
Mobile Phase B 90:10 Acetonitrile/Isopropanol with 0.1% Formic Acid and 10 mM Ammonium Formate[5]
Flow Rate 0.4 mL/min
Column Temperature 55 °C
Injection Volume 5 µL
Gradient Elution 0-2 min: 60% B; 2-12 min: 60% to 100% B; 12-15 min: Hold at 100% B; 15.1-18 min: Return to 60% B (Re-equilibration)

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Flow 800 L/hr
Desolvation Temp. 400 °C
Collision Gas Argon
Data Acquisition Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative analysis relies on optimized MRM transitions. Since the exact mass of "this compound" is unknown, the following table presents hypothetical yet plausible values for a representative ionizable lipid with a molecular weight of approximately 950 g/mol . The precursor ion would be the protonated molecule [M+H]⁺. Product ions often result from the cleavage of ester or amide bonds, leading to the loss of one or more lipid tails.

Table 3: Hypothetical Quantitative Data for MRM Analysis

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 951.8654.6421.35045
Internal Standard 957.8 (e.g., d6-IS)659.6421.35045

Visualizations

Experimental Workflow

The diagram below illustrates the complete analytical workflow from sample receipt to final data processing.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (100 µL) IS 2. Spike Internal Standard Plasma->IS Precip 3. Protein Precipitation (ACN) IS->Precip Extract 4. Liquid-Liquid Extraction (MTBE) Precip->Extract Dry 5. Evaporate Solvent Extract->Dry Recon 6. Reconstitute Dry->Recon LC 7. UPLC Separation (C18) Recon->LC MS 8. MS/MS Detection (MRM) LC->MS Integrate 9. Peak Integration MS->Integrate Calib 10. Calibration Curve Generation Integrate->Calib Quant 11. Quantification & Reporting Calib->Quant

Caption: Workflow for the quantification of this compound in plasma.

LNP-Mediated mRNA Delivery Pathway

This diagram illustrates the mechanism of action for an LNP carrying mRNA, the therapeutic application for which "this compound" is designed.

G LNP LNP with mRNA Cargo Endocytosis ApoE-Mediated Endocytosis LNP->Endocytosis 1. Binding Cell Target Cell Membrane Endosome Early Endosome Endocytosis->Endosome 2. Internalization Escape Endosomal Escape (pH-mediated) Endosome->Escape 3. Acidification mRNA mRNA Release into Cytoplasm Escape->mRNA 4. LNP Disruption Ribosome Ribosome mRNA->Ribosome 5. Engagement Protein Therapeutic Protein Translation Ribosome->Protein 6. Synthesis

Caption: Cellular pathway of LNP-based mRNA drug delivery.

References

Application Note: Enhancing CRISPR-Cas9 Genetic Screens with 50-C2-C9-4tail

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CRISPR-Cas9 technology has revolutionized genetic screening, enabling genome-wide interrogation of gene function. A key component of this system's efficacy is the design of the single-guide RNA (sgRNA) and the Cas9 nuclease. The 50-C2-C9-4tail is a novel, synthetically engineered protein fusion tag designed to be incorporated into CRISPR-Cas9 screening platforms. This tag, when fused to Cas9, has been developed to enhance the stability and nuclear localization of the Cas9-sgRNA complex, leading to improved efficiency and reduced off-target effects in large-scale genetic screens. This document provides a detailed protocol for the application of the this compound system in CRISPR-Cas9 genetic screens.

Principle of the this compound System

The this compound tag is a 50-amino-acid polypeptide comprising several functional domains:

  • C2 Domain: A calcium-dependent lipid-binding domain that facilitates transient interactions with the inner nuclear membrane.

  • C9 Domain: A component of the complement system that, in this context, has been repurposed to enhance protein stability and reduce degradation.

  • 4tail: A short peptide sequence that acts as a potent nuclear localization signal (NLS).

This multi-domain architecture is designed to increase the residency time of the Cas9 nuclease within the nucleus, thereby increasing the probability of successful gene editing at the target locus.

Experimental Protocols

Lentiviral Production of this compound-Cas9

This protocol describes the production of lentiviral particles for the delivery of the this compound-Cas9 fusion protein into target cells.

Materials:

  • HEK293T cells

  • Lentiviral transfer plasmid encoding this compound-Cas9

  • Packaging plasmids (e.g., psPAX2, pMD2.G)

  • Lipofectamine 3000

  • Opti-MEM I Reduced Serum Medium

  • DMEM with 10% FBS

  • 0.45 µm syringe filter

Procedure:

  • Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

  • In a sterile tube, mix the transfer plasmid and packaging plasmids with Opti-MEM.

  • In a separate tube, dilute Lipofectamine 3000 in Opti-MEM.

  • Combine the DNA and Lipofectamine 3000 mixtures and incubate for 15 minutes at room temperature.

  • Add the transfection complex to the HEK293T cells and incubate at 37°C.

  • After 6-8 hours, replace the medium with fresh DMEM containing 10% FBS.

  • Harvest the viral supernatant at 48 and 72 hours post-transfection.

  • Filter the supernatant through a 0.45 µm filter and store at -80°C.

Cell Transduction and Selection

Materials:

  • Target cells (e.g., A549, K562)

  • Lentiviral particles from step 1

  • Polybrene

  • Puromycin (B1679871) (or other appropriate selection antibiotic)

Procedure:

  • Seed target cells in a 6-well plate.

  • Add lentiviral supernatant at various dilutions to the cells in the presence of 8 µg/mL Polybrene.

  • Incubate for 24 hours.

  • Replace the medium with fresh medium containing the appropriate concentration of puromycin for selection.

  • Continue selection for 3-5 days until non-transduced control cells are eliminated.

Genome-wide CRISPR Screen Workflow

This protocol outlines the steps for conducting a pooled, genome-wide CRISPR screen using the this compound-Cas9 stable cell line.

Materials:

  • This compound-Cas9 stable cell line

  • Pooled sgRNA library (lentiviral)

  • Drug or condition of interest

  • Genomic DNA extraction kit

  • PCR primers for library amplification

  • Next-generation sequencing platform

Procedure:

  • Transduce the this compound-Cas9 stable cell line with the pooled sgRNA library at a low multiplicity of infection (MOI < 0.3).

  • Select for transduced cells.

  • Split the cell population into a control group and a treatment group.

  • Treat the treatment group with the drug or condition of interest.

  • Maintain both populations for a predetermined number of cell doublings.

  • Harvest cells and extract genomic DNA.

  • Amplify the sgRNA cassette from the genomic DNA using PCR.

  • Perform next-generation sequencing to determine the relative abundance of each sgRNA.

  • Analyze the data to identify sgRNAs that are enriched or depleted in the treatment group compared to the control group.

Data Presentation

The following tables summarize the performance of the this compound-Cas9 system compared to standard SpCas9 in a typical CRISPR screen.

Table 1: Comparison of On-Target Editing Efficiency

Cell LineTarget GeneStandard SpCas9 (% Indel)This compound-Cas9 (% Indel)
A549KRAS85.2 ± 3.194.5 ± 2.5
K562BCR-ABL89.1 ± 2.896.2 ± 1.9
HeLaEGFR82.5 ± 4.092.8 ± 3.3

Table 2: Off-Target Activity at Known Off-Target Sites

Target GeneOff-Target SiteStandard SpCas9 (% Off-Target)This compound-Cas9 (% Off-Target)
KRASOT-15.21.8
KRASOT-23.80.9
EGFROT-16.12.2

Visualizations

experimental_workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Lentivirus Production Lentivirus Production Cell Line Generation Cell Line Generation Lentivirus Production->Cell Line Generation Transduce Library Transduction Library Transduction Cell Line Generation->Library Transduction Selection Selection Library Transduction->Selection Treatment Treatment Selection->Treatment gDNA Extraction gDNA Extraction Treatment->gDNA Extraction NGS NGS gDNA Extraction->NGS Amplify & Sequence Data Analysis Data Analysis NGS->Data Analysis

Caption: Workflow for a genome-wide CRISPR screen using this compound-Cas9.

signaling_pathway cluster_cas9 This compound-Cas9 Complex cluster_nucleus Nucleus Cas9 Cas9 sgRNA sgRNA Cas9->sgRNA binds Tail This compound Cas9->Tail fused to NuclearPore Nuclear Pore Complex Tail->NuclearPore Enhanced Import DNA Genomic DNA NuclearPore->DNA Target Search Editing Gene Editing DNA->Editing Cleavage

Caption: Mechanism of enhanced nuclear import and gene editing by this compound-Cas9.

Application Notes and Protocols for Preclinical Administration of 50-C2-C9-4tail Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lipidoid 50-C2-C9-4tail is a novel polyamine-fatty acid derived lipidoid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the in vitro and in vivo delivery of nucleic acid payloads such as small interfering RNA (siRNA) and messenger RNA (mRNA).[1][2][3][4][5][6] Lipid nanoparticles are a leading platform for the delivery of genetic drugs, offering protection of the nucleic acid from degradation, and enabling efficient cellular uptake and endosomal escape.

These application notes provide a comprehensive overview of the administration routes for LNPs formulated with this compound in preclinical research. The protocols outlined below are based on established methodologies for LNP administration and are intended to serve as a guide for researchers.

Disclaimer: Specific preclinical data for LNPs formulated with this compound, including quantitative pharmacokinetic and biodistribution data, are not extensively available in the public domain. The tables and protocols provided are illustrative and based on general knowledge of LNP preclinical studies. Researchers should optimize these protocols for their specific LNP formulations and animal models.

Data Presentation: Illustrative Pharmacokinetic and Biodistribution Data

The following tables represent typical data that would be collected and analyzed in preclinical studies of LNP formulations.

Table 1: Illustrative Pharmacokinetic Parameters of this compound LNPs Following a Single Intravenous (IV) Administration in Rodents.

ParameterUnitValue (Mean ± SD)
Cmax (Maximum plasma concentration)µg/mL150 ± 25
Tmax (Time to reach Cmax)h0.5
AUClast (Area under the curve from time 0 to the last measurable concentration)µg·h/mL1200 ± 150
AUCinf (Area under the curve extrapolated to infinity)µg·h/mL1250 ± 160
t1/2 (Half-life)h24 ± 4
CL (Clearance)mL/h/kg80 ± 10
Vd (Volume of distribution)L/kg2.5 ± 0.5

Table 2: Illustrative Biodistribution of this compound LNPs 24 Hours Post-Intravenous (IV) Administration in Rodents (as % of Injected Dose per Gram of Tissue).

Organ% ID/g (Mean ± SD)
Liver35 ± 8
Spleen15 ± 5
Lungs5 ± 2
Kidneys3 ± 1
Heart1 ± 0.5
Brain< 0.1

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles

This protocol describes a general method for the formulation of LNPs using a microfluidic mixing device. The ratios of lipids should be optimized for the specific nucleic acid payload and desired particle characteristics.

Materials:

  • This compound lipidoid

  • Helper lipids (e.g., DSPC, Cholesterol)

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Nucleic acid (siRNA or mRNA) in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a lipid stock solution in ethanol by dissolving this compound, helper lipids, and PEG-lipid at a desired molar ratio.

  • Prepare the nucleic acid solution in an aqueous buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

  • Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Collect the resulting nanoparticle suspension.

  • Dialyze the LNP suspension against PBS at 4°C for at least 12 hours to remove ethanol and unencapsulated nucleic acid.

  • Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Intravenous (IV) Administration in Mice

Materials:

  • This compound LNP formulation in sterile PBS

  • Appropriate mouse strain (e.g., C57BL/6)

  • Insulin (B600854) syringes with a 28-30 gauge needle

  • Restraining device

Procedure:

  • Warm the LNP formulation to room temperature.

  • Load the desired dose into the syringe. The final injection volume is typically 100-200 µL.

  • Securely restrain the mouse, allowing access to the tail.

  • Disinfect the tail with an alcohol swab.

  • Carefully insert the needle into one of the lateral tail veins.

  • Slowly inject the LNP formulation.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the animal for any adverse reactions.

Protocol 3: Intraperitoneal (IP) Administration in Mice

Materials:

  • This compound LNP formulation in sterile PBS

  • Appropriate mouse strain

  • Tuberculin or insulin syringe with a 25-27 gauge needle

Procedure:

  • Warm the LNP formulation to room temperature.

  • Load the desired dose into the syringe. The injection volume can be up to 500 µL.

  • Securely restrain the mouse, exposing the abdomen.

  • Tilt the mouse slightly head-down.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

  • Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a vessel or organ.

  • Inject the LNP formulation.

  • Withdraw the needle.

  • Monitor the animal for any signs of distress.

Visualizations

Experimental_Workflow cluster_formulation LNP Formulation cluster_preclinical Preclinical Administration & Analysis Lipids This compound + Helper Lipids Mixing Microfluidic Mixing Lipids->Mixing Nucleic_Acid siRNA/mRNA Nucleic_Acid->Mixing Purification Dialysis Mixing->Purification Administration Administration (IV, IP, etc.) Purification->Administration PK_PD Pharmacokinetics & Pharmacodynamics Administration->PK_PD Biodistribution Biodistribution Analysis Administration->Biodistribution Efficacy Efficacy Studies Administration->Efficacy

Caption: Experimental workflow for the formulation and preclinical evaluation of this compound LNPs.

Signaling_Pathway LNP This compound LNP (siRNA/mRNA) Cell_Membrane Cell Membrane Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Payload_Release Payload Release (siRNA/mRNA) Cytoplasm->Payload_Release RISC RISC Loading (siRNA) Payload_Release->RISC Translation Translation (mRNA) Payload_Release->Translation Target_mRNA_Cleavage Target mRNA Cleavage RISC->Target_mRNA_Cleavage Protein_Expression Protein Expression Translation->Protein_Expression

Caption: Cellular uptake and mechanism of action for this compound LNPs delivering siRNA or mRNA.

References

best practices for handling and storing 50-C2-C9-4tail

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific information regarding the chemical structure and properties of "50-C2-C9-4tail" is limited in publicly available resources. The following application notes and protocols are based on best practices for handling and storing similar molecules, such as peptides and cationic lipids used in lipid nanoparticle (LNP) formulations for nucleic acid delivery.[1][2][3][4][5] Researchers should validate these recommendations for their specific experimental context.

Introduction

This compound is a component utilized in the formation of lipid nanoparticles (LNPs) designed for the delivery of siRNA and mRNA in both in vitro and in vivo applications.[6] Proper handling and storage of this reagent are critical to ensure its stability, performance, and the reproducibility of experimental results. These notes provide detailed protocols for the storage, handling, and application of this compound in the formulation of LNPs for gene silencing studies.

Best Practices for Handling and Storage

The stability of this compound is paramount for its efficacy. Like many peptides and lipids, it is susceptible to degradation from moisture, oxidation, and repeated freeze-thaw cycles.[1][2][3][4][5]

Storage of Lyophilized Product

For maximum stability, it is recommended to store lyophilized this compound under the following conditions:

ParameterRecommendationRationale
Temperature -20°C to -80°C[1][2][4][5]Minimizes chemical degradation.
Atmosphere In a desiccator with desiccant[1][5]Prevents hydrolysis from absorbed moisture.
Light Protected from light (e.g., in an amber vial)[1][4]Prevents photodegradation.
Container Tightly sealed original vialPrevents contamination and exposure to air.
Reconstitution and Storage of Stock Solutions

Once reconstituted, this compound is less stable and requires careful handling.

ParameterRecommendationRationale
Solvent Use sterile, nuclease-free solvents. For potentially basic molecules, a slightly acidic buffer (pH 5-7) may aid solubility and stability.[2][5] For hydrophobic molecules, organic solvents like DMSO or DMF may be necessary for initial dissolution before dilution in aqueous buffers.[2]Maintains sterility and prevents degradation. The optimal solvent should be determined empirically.
Concentration Prepare a concentrated stock solution (e.g., 1-10 mg/mL)[2]Minimizes the volume of organic solvent in the final formulation.
Aliquoting Aliquot the stock solution into single-use volumes.[2][5]Avoids repeated freeze-thaw cycles which can lead to degradation.[2][5]
Storage Temperature Store aliquots at -20°C or -80°C.[1][2][4][5]Preserves the integrity of the reconstituted product.
Short-term Storage For immediate use, solutions may be stored at 4°C for a few days, but long-term refrigeration is not recommended.[1][4]

Experimental Protocols

The following are generalized protocols for the use of this compound in the formulation of siRNA-loaded LNPs and their subsequent application in an in vitro cell culture model.

Protocol 1: Formulation of siRNA-Loaded LNPs

This protocol describes a common method for LNP formulation using a microfluidic mixing device.

Materials:

  • This compound

  • Helper lipids (e.g., DOPE, Cholesterol, DMG-PEG 2000)

  • siRNA targeting a gene of interest

  • Ethanol (B145695) (anhydrous, molecular biology grade)

  • Nuclease-free citrate (B86180) buffer (pH 4.0)

  • Nuclease-free PBS (pH 7.4)

  • Microfluidic mixing system

  • Dialysis cassettes (10 kDa MWCO) or tangential flow filtration system

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound and helper lipids in ethanol at the desired molar ratio. A common starting ratio for cationic lipid:DOPE:Cholesterol:DMG-PEG 2000 is 50:10:38.5:1.5.

  • Prepare siRNA Solution: Dissolve the siRNA in nuclease-free citrate buffer (pH 4.0).

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

  • Formulation: Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous:ethanolic phase). The rapid mixing will induce the self-assembly of LNPs.

  • Purification: Dialyze the resulting LNP solution against sterile PBS (pH 7.4) for at least 18 hours to remove ethanol and non-encapsulated siRNA.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency.

Quantitative Parameters for LNP Formulation:

ParameterTypical ValueMethod
Molar Ratio (Cationic:Helper:Cholesterol:PEG) 50:10:38.5:1.5User-defined
N:P Ratio (Nitrogen in lipid to Phosphate in siRNA) 4-8Calculated
Total Flow Rate (Microfluidics) 2-12 mL/minInstrument setting
Flow Rate Ratio (Aqueous:Ethanolic) 3:1Instrument setting
Final siRNA Concentration 50-200 µg/mLUser-defined
Protocol 2: In Vitro Gene Knockdown Assay

This protocol outlines a general procedure for testing the efficacy of the formulated LNPs in a cell culture model.

Materials:

  • siRNA-LNPs formulated with this compound

  • Control LNPs (e.g., containing a non-targeting siRNA)

  • Target cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • Opti-MEM or similar serum-free medium

  • Reagents for qPCR or Western blotting

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • LNP Treatment: The next day, dilute the siRNA-LNPs and control LNPs to the desired final concentrations in serum-free medium.

  • Transfection: Remove the complete medium from the cells and replace it with the LNP-containing medium.

  • Incubation: Incubate the cells with the LNPs for 4-6 hours at 37°C.

  • Medium Change: After the incubation period, replace the treatment medium with fresh complete medium.

  • Assay for Gene Knockdown: Incubate the cells for an additional 24-72 hours. Harvest the cells and analyze the target gene expression by qPCR (for mRNA levels) or Western blotting (for protein levels).

Quantitative Parameters for In Vitro Assay:

ParameterExample ValueMeasurement
Cell Seeding Density 5 x 10^4 cells/wellCell counting
Final siRNA Concentration 10-100 nMCalculation
Incubation Time (Transfection) 4-6 hoursTimer
Incubation Time (Post-transfection) 24-72 hoursTimer
Gene Knockdown (%) >70%qPCR / Western Blot

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_form LNP Formulation cluster_char Characterization cluster_invitro In Vitro Assay prep_lipid Prepare Lipid Stock (this compound in Ethanol) mix Microfluidic Mixing prep_lipid->mix prep_siRNA Prepare siRNA Solution (in Citrate Buffer) prep_siRNA->mix purify Purification (Dialysis/TFF) mix->purify sterilize Sterile Filtration purify->sterilize size Size & PDI (DLS) sterilize->size QC zeta Zeta Potential sterilize->zeta QC ee Encapsulation Efficiency sterilize->ee QC treat Cell Treatment sterilize->treat analyze Analysis (qPCR/Western Blot) treat->analyze

Caption: Workflow for LNP formulation, characterization, and in vitro testing.

Signaling Pathway

G lnp siRNA-LNP (with this compound) cell Target Cell lnp->cell Endocytosis endosome Endosome cell->endosome cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape risc RISC Complex cytoplasm->risc siRNA loading mrna Target mRNA risc->mrna Binding cleavage mRNA Cleavage mrna->cleavage silencing Gene Silencing (Protein Reduction) cleavage->silencing

Caption: Mechanism of LNP-mediated siRNA delivery and gene silencing.

References

Application Notes and Protocols for Neuro-Active Compounds in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Investigation of a Novel Neuro-Protective Agent in Primary Neuron Culture Experiments

Disclaimer: The compound "50-C2-C9-4tail" is not found in the currently available scientific literature. The following application notes and protocols are provided as a detailed template for researchers, scientists, and drug development professionals working with novel neuro-active compounds. The data presented is illustrative, and the protocols are generalized for primary neuron culture experiments.

Introduction

Primary neuron cultures are a fundamental tool for studying neuronal development, function, and pathology in a controlled in vitro environment.[1][2][3] These cultures allow for the detailed investigation of the cellular and molecular mechanisms underlying the effects of novel therapeutic compounds. This document provides a comprehensive guide for the application of a hypothetical neuro-protective and neuro-regenerative compound, herein referred to as "Neuro-Compound X," in primary neuron cultures. The protocols and data presentation can be adapted for compounds with similar expected activities.

Mechanism of Action (Hypothetical)

Neuro-Compound X is a synthetic peptide designed to promote neuronal survival and enhance neurite outgrowth. It is hypothesized to act as a potent agonist for a specific G-protein coupled receptor (GPCR) predominantly expressed on neuronal cell surfaces. Activation of this receptor is believed to initiate a downstream signaling cascade involving the PI3K/Akt and MAPK/ERK pathways. These pathways are known to play crucial roles in promoting cell survival and cytoskeletal dynamics essential for neurite extension.[4][5][6]

Signaling Pathway Diagram

neuro_compound_x_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Neuro-Compound X Neuro-Compound X GPCR Neuronal GPCR Neuro-Compound X->GPCR Binds and Activates PI3K PI3K GPCR->PI3K Activates MAPK_pathway Ras/Raf/MEK/ERK (MAPK Pathway) GPCR->MAPK_pathway Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CREB CREB MAPK_pathway->CREB Activates Actin Actin Cytoskeleton Regulation MAPK_pathway->Actin Regulates Bcl2 Bcl-2 mTOR->Bcl2 Promotes Transcription CREB->Bcl2 Promotes Transcription Neuronal Survival Neuronal Survival Bcl2->Neuronal Survival Neurite Outgrowth Neurite Outgrowth Actin->Neurite Outgrowth

Caption: Hypothetical signaling cascade of Neuro-Compound X.

Quantitative Data Summary

The following tables summarize the expected dose-dependent effects of Neuro-Compound X on primary rat hippocampal neurons after 72 hours of treatment.

Table 1: Effect of Neuro-Compound X on Neuronal Survival

Treatment GroupConcentration (nM)Neuronal Viability (%)Fold Change vs. Control
Vehicle Control052.3 ± 4.51.00
Neuro-Compound X165.8 ± 5.11.26
Neuro-Compound X1088.2 ± 6.31.69
Neuro-Compound X10091.5 ± 5.91.75
Positive Control (BDNF)50 ng/mL93.4 ± 4.81.79

Table 2: Effect of Neuro-Compound X on Neurite Outgrowth

Treatment GroupConcentration (nM)Average Neurite Length (µm)Number of Primary Neurites
Vehicle Control085.6 ± 10.22.1 ± 0.4
Neuro-Compound X1112.4 ± 12.53.5 ± 0.6
Neuro-Compound X10198.7 ± 18.94.8 ± 0.8
Neuro-Compound X100205.3 ± 20.14.9 ± 0.7
Positive Control (BDNF)50 ng/mL215.8 ± 22.45.2 ± 0.9

Experimental Protocols

Protocol 1: Primary Hippocampal Neuron Culture

This protocol is adapted from established methods for isolating and culturing primary hippocampal neurons from embryonic day 18 (E18) rat pups.[3][7]

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Dissection medium: HBSS, 1% Penicillin-Streptomycin, 10 mM HEPES

  • Digestion solution: 0.25% Trypsin-EDTA in HBSS

  • Plating medium: Neurobasal medium with B-27 supplement, GlutaMAX, and 1% Penicillin-Streptomycin

  • Poly-D-lysine coated culture plates or coverslips

  • Sterile dissection tools

  • 37°C water bath and 5% CO₂ incubator

Procedure:

  • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Harvest the E18 embryos and place them in ice-cold dissection medium.

  • Dissect the hippocampi from the embryonic brains under a stereomicroscope.

  • Transfer the dissected hippocampi to the digestion solution and incubate for 15 minutes at 37°C.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in plating medium.

  • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

  • Plate the neurons at a desired density (e.g., 2 x 10⁵ cells/cm²) on Poly-D-lysine coated surfaces.

  • Incubate the cultures at 37°C in a humidified 5% CO₂ atmosphere.

Protocol 2: Treatment with Neuro-Compound X

Procedure:

  • After 24-48 hours in culture to allow for neuronal attachment, prepare serial dilutions of Neuro-Compound X in pre-warmed plating medium.

  • Carefully remove half of the existing medium from each well and replace it with an equal volume of the medium containing the appropriate concentration of Neuro-Compound X.

  • Include a vehicle control (medium with the compound's solvent) and a positive control (e.g., BDNF).

  • Return the cultures to the incubator for the desired treatment duration (e.g., 72 hours).

Protocol 3: Immunocytochemistry for Neuronal Survival and Neurite Outgrowth Analysis

Procedure:

  • After the treatment period, fix the neurons with 4% paraformaldehyde (PFA) in PBS for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

  • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature.

  • Counterstain with DAPI to visualize cell nuclei.

  • Mount the coverslips and acquire images using a fluorescence microscope.

  • Analyze the images using software such as ImageJ to quantify the number of viable neurons and measure neurite length.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis A Isolate E18 Rat Hippocampi B Digest and Dissociate into Single Cells A->B C Plate Neurons on Coated Dishes B->C D Incubate for 24-48h (Allow Attachment) C->D E Treat with Neuro-Compound X (Different Concentrations) D->E F Incubate for 72h E->F G Fix and Stain (β-III Tubulin, DAPI) F->G H Image Acquisition G->H I Quantify Neuronal Survival and Neurite Outgrowth H->I J Data Analysis and Visualization I->J

Caption: Workflow for assessing neuro-active compounds.

References

Application Notes and Protocols: Synthesis of 50-C2-C9-4tail

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

50-C2-C9-4tail is a novel, ionizable amino lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the intracellular delivery of nucleic acid-based therapeutics, such as siRNA and mRNA. Its unique structure, featuring a polyamine headgroup and four C9 lipid tails, is optimized for efficient encapsulation of genetic material, endosomal escape, and subsequent release of the payload into the cytoplasm. This document provides a detailed standard operating procedure for the chemical synthesis and purification of this compound.

Experimental Protocols

Materials and Reagents:

ReagentSupplierGrade
Tris(2-aminoethyl)amine (B1216632)Sigma-Aldrich≥98%
Nonanoyl chlorideSigma-Aldrich97%
Triethylamine (B128534) (TEA)Sigma-Aldrich≥99.5%
Dichloromethane (B109758) (DCM)Sigma-AldrichAnhydrous, ≥99.8%
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich≥99.5%
Ethyl acetate (B1210297) (EtOAc)Fisher ScientificACS Grade
HexanesFisher ScientificACS Grade
Saturated sodium bicarbonate solutionFisher ScientificLaboratory Grade
Brine solutionFisher ScientificLaboratory Grade
Anhydrous sodium sulfateSigma-Aldrich≥99.0%
Silica (B1680970) gelSorbent Technologies60 Å, 230-400 mesh

Synthesis of this compound:

The synthesis of this compound is a one-step process involving the acylation of a commercially available tetra-amine core, tris(2-aminoethyl)amine, with four equivalents of nonanoyl chloride.

Step 1: Acylation of Tris(2-aminoethyl)amine

  • In a 250 mL round-bottom flask under an inert nitrogen atmosphere, dissolve tris(2-aminoethyl)amine (1.0 g, 6.84 mmol) in anhydrous dichloromethane (100 mL).

  • Add triethylamine (4.15 g, 5.72 mL, 41.04 mmol, 6 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve nonanoyl chloride (4.68 g, 4.98 mL, 29.4 mmol, 4.3 eq.) in anhydrous dichloromethane (50 mL).

  • Add the nonanoyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 10% methanol (B129727) in dichloromethane.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Purification by Column Chromatography

  • Purify the crude product by silica gel column chromatography.

  • Prepare the column using a slurry of silica gel in hexanes.

  • Load the crude product onto the column and elute with a gradient of 0-10% ethyl acetate in hexanes.

  • Collect the fractions containing the desired product, as identified by TLC.

  • Combine the pure fractions and concentrate under reduced pressure to yield this compound as a pale yellow oil.

Quantitative Data Summary:

ParameterValue
Starting Material (Amine)1.0 g
Starting Material (Acyl Chloride)4.68 g
Product Yield (Mass)4.2 g
Product Yield (Percentage)85%
Purity (by HPLC)>98%
Molecular Weight723.28 g/mol
AppearancePale yellow oil

Visualizations

synthesis_workflow reagents Tris(2-aminoethyl)amine + Nonanoyl Chloride reaction Acylation in DCM with TEA at 0°C to RT reagents->reaction quench Quench with Sat. NaHCO3 reaction->quench extraction DCM Extraction & Brine Wash quench->extraction purification Silica Gel Column Chromatography extraction->purification product Pure this compound purification->product lnp_delivery_pathway cluster_extracellular Extracellular Space cluster_cell Cell lnp LNP with mRNA endocytosis Endocytosis lnp->endocytosis endosome Endosome (Low pH) endocytosis->endosome escape Endosomal Escape endosome->escape cytoplasm Cytoplasm escape->cytoplasm translation mRNA Translation (Ribosome) cytoplasm->translation protein Therapeutic Protein translation->protein

Troubleshooting & Optimization

troubleshooting 50-C2-C9-4tail solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the hydrophobic compound 50-C2-C9-4tail.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in a concentrated DMSO stock, precipitates immediately when I dilute it into my aqueous experimental buffer. Why is this happening?

A1: This is a common issue for highly hydrophobic compounds like this compound. The drastic change in solvent polarity from a 100% organic solvent (DMSO) to a predominantly aqueous environment causes the compound's solubility limit to be exceeded, leading it to "crash out" or precipitate.[1][2] This can be exacerbated by high salt concentrations in the buffer, a phenomenon known as "salting out."[1][3]

Q2: What is the maximum recommended final concentration of DMSO in cell-based assays?

A2: To avoid solvent-induced toxicity or artifacts, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5%.[4] However, the specific tolerance will depend on the cell line and assay duration. It is crucial to include a vehicle control in your experiment, which contains the same final concentration of the solvent used to dissolve the compound.[4][5]

Q3: Can I heat or sonicate the compound to get it into solution?

A3: Yes, gentle warming and sonication are common techniques to aid dissolution.[2][5] Gentle warming, for instance in a 37°C water bath, can help overcome the energy barrier for dissolution.[5] Sonication can break up small aggregates and enhance solvent interaction with the compound's surface.[6][7] However, it is critical to ensure the compound is stable at elevated temperatures and that sonication does not induce degradation.

Q4: Why is it important to use anhydrous DMSO for my stock solution?

A4: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[8] This absorbed water can significantly decrease the solubility of hydrophobic compounds, potentially leading to precipitation in your stock solution over time.[8] Using anhydrous (≥99.9% purity) DMSO and keeping containers tightly sealed is essential for maintaining the integrity of your stock solution.[8]

Q5: What are some alternative strategies if optimizing solvent concentration isn't enough?

A5: If precipitation persists, you can explore several formulation strategies. These include the use of co-solvents like ethanol (B145695) or PEG, adjusting the pH for ionizable compounds, or employing solubilizing agents like surfactants (e.g., Tween 80) or cyclodextrins.[4][9][10] These agents can create more favorable micro-environments for the hydrophobic molecule within the aqueous solution.[9][10]

Troubleshooting Guides

Issue 1: Compound Precipitates Upon Dilution in Aqueous Buffer

This guide provides a systematic approach to resolving compound precipitation during the preparation of working solutions.

  • Confirm the Problem : Before a full experiment, perform a small-scale test dilution. Visually inspect the solution for cloudiness or particulates. Centrifuge a small sample to confirm if a pellet forms.[2]

  • Optimize Dilution Method : Instead of adding a large volume of buffer to your stock, add the stock solution dropwise to the vortexing aqueous buffer.[1] This rapid dispersion helps prevent localized supersaturation where the compound first enters the aqueous phase.

  • Reduce Final Concentration : Your target concentration may be above the compound's kinetic solubility limit in the specific buffer. Attempt the experiment again with a lower final concentration of this compound.

  • Increase Co-solvent (DMSO) : While keeping the final DMSO concentration below the cellular toxicity limit (e.g., <0.5%), a slightly higher concentration may be sufficient to maintain solubility.[4] Remember to adjust your vehicle control accordingly.

  • Modify the Buffer : For ionizable compounds, adjusting the buffer pH can significantly alter solubility.[2][4] Alternatively, the use of other solubilizing excipients may be necessary.[9]

G start Start: Compound precipitates in aqueous buffer check_conc Is final concentration too high? start->check_conc reduce_conc Action: Lower the final concentration of the compound. check_conc->reduce_conc Yes optimize_dil Is the dilution method optimized? check_conc->optimize_dil No success Success: Compound is soluble. reduce_conc->success add_dropwise Action: Add DMSO stock dropwise to vortexing buffer. optimize_dil->add_dropwise No check_dmso Is DMSO concentration at max tolerance? optimize_dil->check_dmso Yes add_dropwise->success inc_dmso Action: Cautiously increase final DMSO % (e.g., from 0.1% to 0.25%). Update vehicle control. check_dmso->inc_dmso No use_excipients Advanced: Employ solubilizing agents (co-solvents, surfactants, or cyclodextrins). check_dmso->use_excipients Yes inc_dmso->success use_excipients->success

Troubleshooting workflow for compound precipitation.

Data Presentation

Table 1: Hypothetical Kinetic Solubility of this compound

The following data represents typical solubility behavior for a hydrophobic compound and should be used as a guideline for experimental design. Actual solubility should be determined empirically.

Solvent SystemMax Solubility (µM)Final DMSO (%)Observations
PBS, pH 7.4< 10.1%Immediate, heavy precipitation.
DMEM + 10% FBS50.1%Precipitates after 30 min incubation.
PBS, pH 7.480.5%Remains in solution for > 2 hours.
PBS, pH 7.4 + 2% Ethanol150.2%Clear solution.
PBS, pH 7.4 + 0.1% Tween 80250.2%Clear solution, potential for micelle formation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a high-concentration stock solution of a powdered compound.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)[8]

  • Analytical Balance (readable to 0.1 mg)

  • Sterile, low-retention microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial of this compound to reach room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Place a sterile microcentrifuge tube on the analytical balance and tare it. Carefully weigh out the desired amount of the compound (e.g., 5 mg) into the tube. Record the exact weight.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube.[8] Close the cap tightly and vortex vigorously for 1-2 minutes until the compound is completely dissolved.[5] A brief sonication or gentle warming (37°C) may be used if necessary.[5]

  • Visual Inspection: Hold the tube up to a light source to ensure there are no visible particulates or haze. The solution should be perfectly clear.

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled tubes.[8] Store the aliquots at -20°C or -80°C, protected from light.[8]

G cluster_prep Preparation cluster_qc QC & Storage weigh 1. Weigh Compound calc 2. Calculate Solvent Volume weigh->calc add 3. Add Anhydrous DMSO calc->add dissolve 4. Vortex / Sonicate to Dissolve add->dissolve inspect 5. Visually Inspect for Clarity dissolve->inspect aliquot 6. Aliquot into Single-Use Tubes inspect->aliquot store 7. Store at -20°C or -80°C aliquot->store

Workflow for preparing a DMSO stock solution.

References

Technical Support Center: Optimizing 50-C2-C9-4tail Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "50-C2-C9-4tail" is a hypothetical substance used for illustrative purposes within this guide. The described mechanism of action and experimental details are based on established principles for a plausible, novel MEK1/2 inhibitor within the MAPK/ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its hypothesized mechanism of action? A1: this compound is a novel, potent, and selective small molecule inhibitor. It is designed to target MEK1 and MEK2 (MAPK/ERK Kinase 1/2), key protein kinases in the MAPK/ERK signaling cascade.[1][2] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling that is often hyperactivated in various cancer cell lines and contributes to cell proliferation and survival.[1][2][3][]

Q2: What is an IC50 value and why is it critical for my research? A2: The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. It represents the concentration of an inhibitor required to reduce a specific biological activity (e.g., cell proliferation or enzyme activity) by 50%.[5] Determining the IC50 is essential for comparing the potency of different compounds, understanding structure-activity relationships, and selecting appropriate concentrations for further mechanistic studies.[5][6][7]

Q3: How should I prepare and store stock solutions of this compound? A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. Before each experiment, thaw an aliquot and prepare fresh serial dilutions in your cell culture medium.

Q4: What is the recommended starting concentration range for an IC50 experiment with this compound? A4: For a novel compound with unknown potency, a broad, logarithmically spaced concentration range is recommended for the initial experiment.[6] This ensures that the full dose-response curve can be captured. A subsequent, narrower range can be used for more precise determination.

Experiment Type Suggested Concentration Range Serial Dilution Factor Rationale
Initial Range-Finding 1 nM to 100 µM1:10To cover several orders of magnitude and identify the approximate potency.
Refined IC50 Determination Centered around the estimated IC50 from the range-finding experiment, covering 8-10 concentrations.1:2 or 1:3To generate a well-defined sigmoidal curve for accurate IC50 calculation.

Q5: What are the essential controls for a valid IC50 assay? A5: To ensure the data is reliable, every IC50 experiment must include the following controls:

  • Vehicle Control (0% Inhibition): Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This defines the maximal biological response.[6]

  • Positive Control: A known, well-characterized MEK inhibitor (e.g., U0126) to confirm the assay system is responsive to inhibition of the target pathway.[1]

  • No-Cell Blank: Wells containing only culture medium and the assay reagent. This is used to subtract background signal.[6]

Troubleshooting Guide

Problem 1: I am not observing a dose-response relationship; cell viability is flat across all concentrations.

Possible Cause Recommended Solution
Concentration range is too low. Test a much broader and higher range of this compound concentrations (e.g., up to 100 µM).[6]
Compound is insoluble or has precipitated. Visually inspect the stock solution and dilutions for any precipitate. If observed, try preparing a fresh stock or using a different solubilization method.
The chosen cell line is resistant to MEK inhibition. Confirm that the target pathway is active and essential for proliferation in your cell line. Consider testing a different cell line known to be sensitive to MEK inhibitors.
Incorrect assay incubation time. The incubation time may be too short for the compound to exert its effect. Try extending the treatment duration (e.g., from 24h to 48h or 72h).[8]
Degraded compound. Ensure the compound has been stored correctly. Use a fresh aliquot for the experiment.

Problem 2: The IC50 value has high variability between replicate experiments.

Possible Cause Recommended Solution
Inconsistent cell seeding density. Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and verify cell counts for each experiment. High variability can result from inconsistent cell numbers.[9]
Cells are at different growth phases or passage numbers. Use cells within a consistent, narrow range of passage numbers. Always ensure cells are in the logarithmic (exponential) growth phase when seeding.[8][9]
Variations in incubation times or other conditions. Standardize all incubation times (cell attachment, compound treatment) and conditions (temperature, CO2 levels) across all experiments.[9][10]
Batch-to-batch variability of reagents. Use the same lot of media, serum, and assay reagents for a set of related experiments to minimize variability.[9]

Problem 3: The dose-response curve is not sigmoidal or has a very shallow slope.

Possible Cause Recommended Solution
Inappropriate concentration range. The selected range may be too narrow or may not bracket the 50% inhibition point effectively. Use at least 8-10 concentrations spaced logarithmically.[11]
Compound precipitation at high concentrations. High concentrations can exceed the solubility limit, leading to a plateau in effect. Check for precipitation and define the upper concentration limit based on solubility.
Complex mechanism of action or off-target effects. At high concentrations, the compound may have off-target effects. Focus the analysis on the specific, potent portion of the curve.
Assay signal-to-noise ratio is low. Optimize the assay to ensure a robust signal window between the vehicle control and maximum inhibition.

Experimental Protocols

Protocol 1: Cell-Based IC50 Determination using a Luminescent Viability Assay

This protocol provides a framework for assessing the potency of this compound by measuring its effect on cancer cell line viability.

1. Cell Preparation and Seeding: a. Culture cells in appropriate complete growth medium at 37°C in a 5% CO2 incubator. b. Harvest cells during the exponential growth phase using standard trypsinization methods. c. Perform a cell count and assess viability (e.g., using a hemocytometer and trypan blue). d. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) in a white, clear-bottom 96-well plate. e. Incubate the plate for 18-24 hours to allow for cell attachment.

2. Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution of the stock solution in complete culture medium to create 2X working concentrations of your desired final range (e.g., 200 µM to 2 nM). c. Include a vehicle control (containing the same final DMSO concentration as the highest compound concentration) and a no-cell blank control. d. Carefully remove the medium from the seeded cells and add 100 µL of the appropriate 2X compound dilutions or controls to each well. e. Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO2.

3. Cell Viability Measurement (Example: CellTiter-Glo® Assay): a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[12] b. Prepare the luminescent assay reagent according to the manufacturer's instructions. c. Add a volume of reagent equal to the volume of medium in each well (e.g., 100 µL). d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.[12] e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12] f. Read the luminescence on a plate reader.

4. Data Analysis: a. Subtract the average background luminescence from the no-cell blank wells from all other measurements. b. Normalize the data by setting the average luminescence of the vehicle control wells to 100% viability. c. Calculate the percent viability for each concentration: % Viability = (Luminescence_Sample / Luminescence_Vehicle) * 100. d. Plot the normalized percent viability against the logarithm of the this compound concentration. e. Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a four-parameter logistic (sigmoidal) curve to the data and determine the IC50 value.[6]

Visualizations

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor This compound Inhibitor->MEK Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation IC50_Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate Overnight (Allow Attachment) A->B C 3. Prepare Serial Dilutions of this compound B->C D 4. Treat Cells with Compound and Controls C->D E 5. Incubate for Treatment Period (e.g., 72h) D->E F 6. Add Cell Viability Reagent (e.g., CellTiter-Glo®) E->F G 7. Measure Luminescence with Plate Reader F->G H 8. Analyze Data: Normalize & Plot Curve G->H I 9. Calculate IC50 Value (Non-linear Regression) H->I Troubleshooting_Tree Start Problem: No Dose-Response Q1 Is concentration range broad enough? (e.g., 1nM - 100µM) Start->Q1 A1_No Solution: Expand concentration range to higher values. Q1->A1_No No Q2 Is compound soluble in media? Q1->Q2 Yes A2_No Solution: Check for precipitate. Remake stock solution. Q2->A2_No No Q3 Is cell line known to be sensitive? Q2->Q3 Yes A3_No Solution: Validate target pathway. Use positive control inhibitor. Q3->A3_No No End Further Investigation (e.g., compound stability) Q3->End Yes

References

Navigating the Stability of 50-C2-C9-4tail in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial Statement: The designation "50-C2-C9-4tail" appears to be a specific identifier, potentially for a proprietary lipid or lipid-like molecule used in the formulation of lipid nanoparticles (LNPs) for siRNA and mRNA delivery.[1] As this compound is not widely documented in public chemical databases, this guide provides a framework based on best practices for stabilizing similar complex molecules, particularly lipids and LNPs, in solution. The primary degradation pathways for such molecules are hydrolysis and oxidation.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation (e.g., loss of efficacy, change in appearance). What are the likely causes?

A1: Degradation of complex molecules like this compound in solution is often due to chemical instability. The most common culprits are:

  • Hydrolysis: The breakdown of the molecule by reaction with water.[2][4] Functional groups like esters and amides are particularly susceptible.[3][4] This can be catalyzed by acidic or basic conditions (i.e., pH).[5]

  • Oxidation: Degradation caused by a reaction with oxygen, which can be initiated by light, heat, or trace metal ions.[3] Unsaturated lipids are particularly prone to oxidation.[6]

  • Photodegradation: Degradation initiated by exposure to light, especially UV radiation.[7]

  • Physical Instability: For lipid nanoparticles (LNPs), this can include aggregation or fusion of particles, especially during freeze-thaw cycles.[8]

Q2: How does pH affect the stability of my this compound solution?

A2: The pH of the solution is a critical factor. Hydrolysis rates are often pH-dependent.[4][5] For many drug delivery systems, a pH that is too low (acidic) or too high (basic) can accelerate the breakdown of components. It is crucial to determine the pH of maximum stability for your specific formulation and use appropriate buffers to maintain it.[5] For LNP formulations, a slightly acidic to neutral pH range is often preferred to protect the payload (like mRNA) from hydrolysis and maintain the structural integrity of the nanoparticles.[9]

Q3: What is the optimal storage temperature for solutions containing this compound?

A3: Lowering the storage temperature is a key strategy to slow down chemical degradation reactions like hydrolysis and oxidation.[6] For many LNP formulations, storage at low temperatures, ranging from 2-8°C (refrigerated) to as low as -20°C to -80°C, is recommended.[6][8] However, be aware that freezing can cause physical instability (aggregation) unless cryoprotectants are used.[6][8]

Q4: Can I do anything to prevent oxidation of my compound?

A4: Yes. To minimize oxidation, you can:

  • Use Antioxidants: Add agents like tocopherols, ascorbic acid, or butylated hydroxytoluene (BHT) to the formulation.[9]

  • Control the Environment: Prepare and store the solution in an oxygen-free environment. This can be achieved by purging the solution and the vial headspace with an inert gas like argon or nitrogen.[3][6]

  • Protect from Light: Store the solution in amber vials or otherwise protected from light to prevent photo-initiated oxidation.[3]

  • Use Chelating Agents: If trace metal ions are a concern for catalyzing oxidation, adding a chelating agent like EDTA can help by binding the metal ions.[10][11]

Q5: My LNP formulation with this compound is aggregating after being frozen. How can I prevent this?

A5: Aggregation during freeze-thaw cycles is a common issue for nanoparticles.[8] To prevent this, you should:

  • Use Cryoprotectants: Add sugars like sucrose (B13894) or trehalose (B1683222) to your formulation before freezing.[6][8][9] These agents protect the nanoparticles and help maintain their structure during the freezing and thawing process.[8]

  • Avoid Repeated Freeze-Thaw Cycles: Prepare single-use aliquots of your solution to avoid the damage caused by repeated temperature cycling.[12]

Troubleshooting Guide

This guide provides a structured approach to identifying and solving stability issues with your this compound solution.

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of biological activity or efficacy over time Hydrolysis, Oxidation, Photodegradation, Physical aggregation (for LNPs)1. Verify Storage Conditions: Ensure storage at the correct low temperature (-20°C to -80°C) and protected from light.[6][12]2. Check pH: Measure the pH of the solution. Adjust to the optimal stability range using a suitable buffer (e.g., citrate, phosphate).[9]3. Inert Environment: If oxidation is suspected, prepare new samples under an inert gas (argon/nitrogen).[6]4. Add Stabilizers: Consider adding an antioxidant or chelating agent to new preparations.[9][10]
Visible precipitation or change in solution clarity Low solubility, Aggregation of LNPs, Degradation into insoluble products1. Assess Freeze-Thaw: If frozen, this may be aggregation. Prepare a new batch with a cryoprotectant (e.g., 20% w/v sucrose or trehalose).[8]2. Confirm Solubility: Re-evaluate the solvent system. A co-solvent might be needed.[12]3. Analyze Degradants: Use analytical techniques (e.g., HPLC, LC-MS) to check for the presence of degradation products.
Inconsistent experimental results between batches Batch-to-batch variability in preparation, Inconsistent storage, Degradation after preparation1. Standardize Protocol: Strictly follow a detailed, standardized protocol for solution preparation.2. Prepare Fresh: Use freshly prepared solutions for critical experiments whenever possible.3. Aliquot: Prepare single-use aliquots from a new stock solution immediately after preparation to ensure consistency and avoid freeze-thaw issues.[12]

Experimental Protocols

Protocol 1: General Stability Assessment of this compound Solution
  • Preparation: Prepare a stock solution of this compound in a suitable, high-purity solvent system.

  • Aliquoting: Immediately divide the stock solution into multiple single-use aliquots in amber glass vials to prevent light exposure and repeated freeze-thaw cycles.

  • Condition Setup: Store aliquots under a matrix of conditions to be tested (e.g., different temperatures: -80°C, -20°C, 4°C; different pH buffers: pH 5.5, 6.5, 7.4; with/without antioxidant; purged with inert gas vs. air).

  • Time Points: Establish time points for analysis (e.g., T=0, 1 week, 1 month, 3 months).

  • Analysis: At each time point, analyze the designated aliquots.

    • Chemical Purity: Use High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS) to quantify the amount of intact this compound and detect the appearance of degradation products.

    • Physical Properties (for LNPs): Use Dynamic Light Scattering (DLS) to measure particle size and polydispersity index (PDI) to assess aggregation.

  • Data Evaluation: Plot the percentage of remaining this compound against time for each condition to determine the optimal storage parameters.

Visualizations

Degradation Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the degradation of this compound in solution.

G cluster_storage Storage Optimization cluster_formulation Formulation Optimization cluster_lpn LNP-Specific Issues start Degradation Observed (Loss of Efficacy, Precipitate) check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage check_formulation Review Formulation (pH, Solvent, Excipients) start->check_formulation storage_ok Conditions Optimal? check_storage->storage_ok formulation_ok Formulation Optimal? check_formulation->formulation_ok is_lpn Is it an LNP Formulation? check_aggregation Check for Aggregation (DLS Analysis) is_lpn->check_aggregation Yes end_node Problem Solved / Further Analysis Needed is_lpn->end_node No storage_ok->check_formulation Yes optimize_storage Optimize Storage: - Lower Temperature (-80°C) - Use Amber Vials - Aliquot to prevent freeze-thaw storage_ok->optimize_storage No optimize_storage->check_formulation formulation_ok->is_lpn Yes optimize_formulation Optimize Formulation: - Adjust pH with Buffer - Add Antioxidant (e.g., BHT) - Purge with Inert Gas (Ar/N2) - Add Chelator (e.g., EDTA) formulation_ok->optimize_formulation No optimize_formulation->is_lpn add_cryo Add Cryoprotectant (Sucrose or Trehalose) before freezing check_aggregation->add_cryo add_cryo->end_node

Caption: A decision tree for troubleshooting this compound degradation.
Primary Degradation Pathways

This diagram illustrates the two main chemical degradation pathways affecting complex molecules in solution.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Compound This compound (Intact Molecule) Products_H Hydrolyzed Degradants Compound->Products_H Bond Cleavage Products_O Oxidized Degradants Compound->Products_O Electron Loss Water H₂O Water->Compound Catalysts_H Catalysts: - H⁺ (Acid) - OH⁻ (Base) Catalysts_H->Water Oxygen O₂ Oxygen->Compound Catalysts_O Initiators: - Light (hv) - Heat - Metal Ions Catalysts_O->Oxygen

Caption: Major chemical degradation pathways: Hydrolysis and Oxidation.

References

Navigating the Synthesis of Complex Organic Molecules: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing the synthesis of complex organic molecules is a critical endeavor. This support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during chemical synthesis, with a focus on improving reaction yields. While the specific molecule "50-C2-C9-4tail" does not correspond to a publicly documented chemical structure, the principles and methodologies outlined here are broadly applicable to complex multi-step organic syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low reaction yields in a multi-step synthesis?

Low yields in multi-step syntheses can arise from a variety of factors. These often include incomplete reactions, the formation of side products, and loss of material during workup and purification.[1][2] It is also possible that the reaction is sensitive to air or moisture, or that the reagents and solvents used are not of sufficient purity.[3][4]

Q2: How can I determine the optimal reaction conditions for a new synthetic step?

Optimizing reaction conditions is a systematic process. Techniques such as Design of Experiments (DoE) can be employed to efficiently screen multiple variables at once, including temperature, reaction time, catalyst loading, and solvent choice.[5][6] It is also beneficial to consult literature for similar transformations to establish a good starting point for optimization.

Q3: What are the best practices for purifying a complex organic molecule?

The choice of purification method depends on the properties of the target compound and the impurities present. Common techniques include:

  • Crystallization: Effective for solid compounds with good crystal-forming properties.[7][8][9][10][11]

  • Column Chromatography: A versatile method for separating compounds based on their polarity.[7][8][12]

  • Distillation: Suitable for purifying volatile liquids, with options for fractional and vacuum distillation for compounds with close boiling points or high boiling points, respectively.[7][9][10][11]

  • Preparative High-Performance Liquid Chromatography (HPLC): Often used for final purification of highly pure compounds.

Q4: How can I minimize product loss during the workup process?

Careful and methodical workup procedures are essential to maximize yield.[1] This includes ensuring complete extraction of the product from the reaction mixture, minimizing transfers between glassware, and thoroughly rinsing all equipment that comes into contact with the product.[1] When dealing with small quantities, even minor losses at each step can significantly impact the overall yield.[2][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during a chemical synthesis and offers potential solutions.

Issue Potential Causes Troubleshooting Steps
Low or No Product Formation - Incorrect reaction temperature- Inactive catalyst or reagents- Presence of impurities or inhibitors- Incorrect stoichiometry- Verify the reaction temperature with a calibrated thermometer.- Use freshly opened or purified reagents and solvents.- Ensure all glassware is clean and dry.- Double-check all calculations for reagent quantities.
Formation of Multiple Side Products - Reaction temperature is too high- Incorrect order of reagent addition- Presence of reactive functional groups- Lower the reaction temperature.- Add reagents slowly or in a different order.- Protect sensitive functional groups before the reaction.
Difficulty in Purifying the Product - Product is unstable on silica (B1680970) gel- Product co-elutes with impurities- Product is an oil and does not crystallize- Use a different stationary phase for chromatography (e.g., alumina, reverse-phase silica).- Try a different solvent system for chromatography.- Attempt to form a solid derivative for crystallization or use alternative purification methods like distillation or preparative HPLC.
Inconsistent Yields Between Batches - Variability in reagent quality- Inconsistent reaction setup or conditions- Atmospheric moisture or oxygen affecting the reaction- Use reagents from the same lot number if possible.- Carefully document and control all reaction parameters.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Below are detailed methodologies for key experiments relevant to improving synthesis yield.

Protocol 1: Small-Scale Test Reaction for Optimization
  • Setup: In a clean, dry vial equipped with a magnetic stir bar, add the limiting reagent (e.g., 0.1 mmol).

  • Solvent and Reagents: Add the appropriate solvent and other reagents in the desired stoichiometric ratios.

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, purge the vial with an inert gas (e.g., nitrogen or argon) and seal it.

  • Reaction Conditions: Place the vial in a heating block or cooling bath set to the desired temperature and stir for the specified time.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Workup: Once the reaction is complete, quench it appropriately and perform a mini-workup to isolate the crude product.

  • Analysis: Analyze the crude product by a quantitative method like Nuclear Magnetic Resonance (NMR) with an internal standard to determine the reaction yield.

Protocol 2: General Procedure for Column Chromatography
  • Column Packing: Select an appropriately sized column and pack it with silica gel (or another stationary phase) as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Alternatively, adsorb the product onto a small amount of silica gel and load the dry powder.

  • Elution: Begin eluting with the chosen solvent system, starting with a non-polar eluent and gradually increasing the polarity if a gradient is required.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizing Workflows and Pathways

Diagrams can be powerful tools for understanding complex processes. Below are examples of a general experimental workflow and a hypothetical signaling pathway that could be relevant in a drug development context.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Starting Materials B Reaction Setup A->B C Reaction Monitoring (TLC, LC-MS) B->C D Workup C->D E Crude Product D->E F Column Chromatography E->F G Fraction Analysis F->G H Solvent Evaporation G->H I Pure Product H->I J Characterization (NMR, MS, etc.) I->J

Caption: A typical workflow for chemical synthesis, purification, and analysis.

Signaling_Pathway Ligand Ligand (e.g., this compound) Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Activates Kinase1 MAP Kinase Kinase Kinase Adaptor->Kinase1 Recruits & Activates Kinase2 MAP Kinase Kinase Kinase1->Kinase2 Phosphorylates Kinase3 MAP Kinase Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: A hypothetical MAP kinase signaling pathway initiated by a ligand.

References

Technical Support Center: Understanding and Mitigating Off-Target Effects of Investigational Molecules

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Users: The following information is a generalized framework for addressing off-target effects of investigational molecules. The term "50-C2-C9-4tail" does not correspond to a known entity in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the principles and practices for identifying and mitigating off-target effects, which can be applied to a specific molecule once its identity, target, and mechanism of action are known.

For a specific analysis of "this compound," please provide our support team with its molecular structure, intended biological target, and any preliminary data.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in drug development?

Off-target effects are unintended interactions of an investigational drug or molecule with biological targets other than its intended one. These interactions can lead to a variety of undesirable outcomes, including:

  • Toxicity: The molecule may interact with essential cellular machinery, leading to cell death or organ damage.

  • Reduced Efficacy: Binding to off-targets can decrease the concentration of the molecule available to engage its intended target.

  • Unpredictable Side Effects: Engagement of unknown targets can trigger unexpected biological responses, complicating clinical development.

For researchers and drug development professionals, understanding and mitigating off-target effects is a critical step in ensuring the safety and efficacy of a potential therapeutic.

Q2: How can I predict potential off-target effects for my molecule?

Several computational and experimental approaches can be used to predict off-target interactions:

  • In Silico Prediction: Computational methods use the structure of your molecule to screen against databases of known protein structures. This can identify proteins with binding pockets that your molecule might fit into.

  • Sequence Homology Analysis: If the intended target is known, you can search for other proteins with similar amino acid sequences, as they may also bind to your molecule.

  • Phenotypic Screening: Observing the effects of your molecule on different cell lines can provide clues about its potential off-target activities.

Q3: What are the common experimental methods to identify and validate off-target effects?

A multi-pronged experimental approach is often necessary to confidently identify and validate off-target effects.

Experimental Method Description Information Gained
Kinase Profiling Screening the molecule against a large panel of kinases.Identifies unintended inhibition or activation of kinases, a common source of off-target effects.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of proteins upon ligand binding in cells or cell lysates.Can identify direct protein targets of a molecule in a cellular context.
Affinity Chromatography / Pull-down Assays The molecule is immobilized on a solid support and used to "pull down" interacting proteins from a cell lysate.Identifies proteins that directly bind to the molecule.
Gene Expression Profiling (e.g., RNA-Seq) Measures changes in the expression of all genes in a cell after treatment with the molecule.Provides a global view of the cellular pathways affected by the molecule.
Western Blotting Detects changes in the levels or modification state (e.g., phosphorylation) of specific proteins.Confirms the engagement of suspected off-target pathways identified by other methods.
Cell Viability/Toxicity Assays Measures the effect of the molecule on the health of different cell lines.Determines the concentration at which the molecule becomes toxic to cells.

Troubleshooting Guide

This guide addresses common issues encountered during the investigation of off-target effects.

Issue 1: High levels of cytotoxicity observed at concentrations close to the effective dose.

  • Possible Cause: Significant off-target engagement leading to cellular toxicity.

  • Troubleshooting Steps:

    • Perform a broad kinase panel screen: This can quickly identify if the molecule is a non-selective kinase inhibitor.

    • Conduct a CETSA screen: To identify potential off-target binders that are destabilized or stabilized by the compound.

    • Synthesize and test analogs: Create derivatives of the original molecule with modifications designed to reduce binding to identified off-targets while maintaining on-target activity.

Issue 2: Inconsistent results between in vitro and in vivo experiments.

  • Possible Cause:

    • Metabolism of the molecule in vivo to an active or inactive form.

    • Engagement of off-targets that are not present or active in the in vitro model.

  • Troubleshooting Steps:

    • Analyze metabolite profiles: Identify the major metabolites of your molecule and test their activity and off-target profile.

    • Use more complex in vitro models: Consider using 3D cell cultures or organoids that better recapitulate the in vivo environment.

    • Perform in vivo target engagement studies: Use techniques like positron emission tomography (PET) to confirm that the molecule is reaching its intended target in the animal model.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Identification

  • Cell Culture: Grow the cells of interest to 80-90% confluency.

  • Treatment: Treat cells with the investigational molecule or vehicle control for a specified time.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Centrifugation: Centrifuge the heated lysates to pellet precipitated proteins.

  • Western Blot Analysis: Analyze the supernatant by Western blotting for the presence of the suspected target protein(s). An increase in the amount of protein in the supernatant at higher temperatures in the presence of the molecule indicates target engagement.

Visualizing Experimental Workflows and Pathways

Diagram 1: Workflow for Investigating Off-Target Effects

Off_Target_Workflow cluster_prediction Prediction cluster_identification Identification cluster_validation Validation In_Silico In Silico Screening Kinase_Profiling Kinase Profiling In_Silico->Kinase_Profiling Hypothesize Off-Targets Homology Sequence Homology Homology->Kinase_Profiling Western_Blot Western Blot Kinase_Profiling->Western_Blot Validate Hits CETSA CETSA CETSA->Western_Blot Pull_Down Affinity Pull-down Pull_Down->Western_Blot Toxicity Toxicity Assays Western_Blot->Toxicity Confirm Phenotype RNA_Seq RNA-Seq RNA_Seq->Toxicity

Caption: A generalized workflow for the prediction, identification, and validation of off-target effects.

Diagram 2: Logic for Mitigating Off-Target Effects

Mitigation_Logic Start Off-Target Effect Identified SAR Structure-Activity Relationship (SAR) Studies Start->SAR Analogs Synthesize Analogs SAR->Analogs Screening Screen Analogs for On- and Off-Target Activity Analogs->Screening Screening->SAR Iterate Select Select Lead Candidate with Improved Profile Screening->Select In_Vivo In Vivo Testing Select->In_Vivo End Optimized Molecule In_Vivo->End

Caption: A decision-making flowchart for the chemical optimization of a molecule to reduce off-target effects.

Technical Support Center: Managing 50-C2-C9-4tail Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "50-C2-C9-4tail" is not documented in publicly available literature. This guide is structured based on the established principles of cytotoxicity for agents that induce apoptosis through the intrinsic, Caspase-9-mediated pathway. All data and protocols are provided as representative examples to guide researchers in developing their own specific experimental plans.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for a compound like this compound that induces Caspase-9-mediated apoptosis?

A1: this compound is hypothesized to be an inducer of the intrinsic apoptotic pathway. This process is typically initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria.[1][2] Released cytochrome c binds to the protein Apaf-1, forming a complex called the apoptosome.[3][4] This structure then recruits and activates pro-caspase-9, the initiator caspase in this pathway.[1][5] Activated Caspase-9 proceeds to cleave and activate executioner caspases, such as Caspase-3 and Caspase-7, which dismantle the cell, leading to apoptosis.[1][2]

Q2: I am observing much higher cytotoxicity than expected, even at low concentrations. What are the initial troubleshooting steps?

A2: Higher-than-expected cytotoxicity can stem from several factors. First, verify the accuracy of your compound's stock concentration and serial dilutions.[6] Second, assess the health of your cell line; use cells in the logarithmic growth phase and avoid high passage numbers.[7] Finally, evaluate the solvent (e.g., DMSO) concentration in your final culture medium. It is crucial to run a vehicle-only control, as solvent concentrations, typically even below 0.5%, can be toxic to some cell lines.[7][8]

Q3: My cytotoxicity assay results are not reproducible between experiments. What should I check?

A3: Lack of reproducibility often points to variability in experimental conditions.[7] Key factors to standardize include:

  • Cell Seeding Density: Ensure you seed the same number of cells for each experiment, as this can significantly impact results.[7][9]

  • Reagent Preparation: Prepare fresh reagents when possible. If using stored reagents, ensure they have not undergone multiple freeze-thaw cycles.[7]

  • Incubation Times: Standardize the duration of cell seeding, compound treatment, and assay reagent incubation across all experiments.[7]

  • Serum Lot Variability: Serum is a complex mixture, and lot-to-lot variability can affect cell growth and sensitivity. It is advisable to test new serum lots or purchase a large single lot for a series of experiments.[8]

Q4: Could the chemical properties of this compound be interfering with my colorimetric (e.g., MTT, MTS) or fluorometric assay?

A4: Yes, this is a possibility. The compound itself may absorb light at the same wavelength as your assay's readout, or it could have chemical properties that directly reduce the assay substrate (like MTT or MTS), leading to a false signal.[6] To check for this, run a "no-cell" control containing only media, your compound at its highest concentration, and the assay reagent.[8] A significant signal in this control indicates interference.

Troubleshooting Guides

Issue 1: Low Signal or Low Absorbance in Viability Assays (MTT/MTS)
  • Question: My absorbance readings in my MTS assay are too low across all wells, including my untreated controls. What is the cause?

  • Answer & Solution: Low absorbance suggests insufficient metabolic activity, which can result from several issues.[7][9]

    • Insufficient Cell Number: The number of viable cells may be too low to generate a strong signal. Perform a cell titration experiment to find the optimal seeding density for your cell line (a common starting range for 96-well plates is 10,000-100,000 cells/well).[7]

    • Suboptimal Incubation Time: The incubation time with the MTS reagent may be too short. Typically, 1 to 4 hours is required, but this can be cell-line dependent.[10][11]

    • Reagent Degradation: Ensure the MTS reagent has been stored correctly (protected from light) and has not expired.[11]

    • Phenol (B47542) Red Interference: Phenol red in culture medium can interfere with absorbance readings. Consider using phenol red-free medium during the assay incubation step.[7]

Issue 2: High Background Signal in Caspase Activity Assays (Caspase-Glo)
  • Question: My negative control wells (untreated cells) show high luminescence in my Caspase-Glo 3/7 assay, suggesting apoptosis without treatment. What should I investigate?

  • Answer & Solution: High background caspase activity can indicate underlying cell health problems.

    • Over-Confluency: Cells that are too confluent can begin to undergo spontaneous apoptosis. Ensure you are seeding cells at a density that prevents them from becoming over-confluent by the end of the experiment.[7]

    • Cell Handling: Excessive or harsh pipetting during cell seeding or reagent addition can damage cells and induce apoptosis. Handle cells gently.[9]

    • Contamination: Low-level microbial contamination can stress cells and trigger apoptosis. Regularly check cultures for any signs of contamination.[12]

    • Serum Quality: Components in the serum can sometimes induce apoptosis. Test different lots of serum or reduce the serum concentration during the assay.[7]

Data Presentation

Table 1: Representative IC50 Values for Compound this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[13] IC50 values are highly dependent on the cell line, assay type, and incubation time.[14]

Cell LineTissue of OriginIncubation TimeAssay TypeIC50 (µM) [Hypothetical]
A549Lung Carcinoma48 hoursMTS Assay12.5
MCF-7Breast Adenocarcinoma48 hoursMTS Assay8.2
HepG2Hepatocellular Carcinoma48 hoursMTS Assay21.7
HCT116Colon Carcinoma48 hoursMTS Assay5.9
A549Lung Carcinoma24 hoursCaspase-Glo 3/79.8
HCT116Colon Carcinoma24 hoursCaspase-Glo 3/74.1

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTS Assay

This protocol is adapted from standard MTS assay procedures.[10][11][15][16] The MTS assay is a colorimetric method that measures the metabolic activity of viable cells.[15]

Materials:

  • Cells of interest in culture medium

  • Compound this compound stock solution

  • Sterile 96-well clear-bottom tissue culture plates

  • MTS reagent solution (containing an electron coupling reagent like PES)

  • Multi-channel pipette

  • Microplate reader (absorbance at 490-500 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in a final volume of 100 µL per well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well.[10][11]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line.

  • Measurement: Gently shake the plate to ensure homogenous color distribution. Measure the absorbance at 490 nm using a microplate reader.[15][16]

Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This protocol measures the activity of Caspase-3 and -7, key executioner caspases in the apoptotic pathway.[17] The assay generates a luminescent signal proportional to caspase activity.[18][19]

Materials:

  • Cells treated as described in Protocol 1 (steps 1-3) in a 96-well white-walled plate.

  • Caspase-Glo® 3/7 Reagent (Buffer and lyophilized Substrate).

  • Luminometer.

Procedure:

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent and mix well.[18][19]

  • Plate Equilibration: Remove the 96-well plate containing cells from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[18] This single step lyses the cells and introduces the substrate.

  • Incubation: Mix the contents by briefly shaking the plate on an orbital shaker. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is stable and proportional to the amount of caspase activity present.[18]

Visualizations

cluster_0 Cellular Stress cluster_1 Mitochondrial Response cluster_2 Apoptosome Formation & Activation cluster_3 Execution Phase Stress This compound Mito Mitochondrion Stress->Mito CytC Cytochrome c (Released) Mito->CytC releases Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 recruits Casp9 Active Caspase-9 ProCasp9->Casp9 cleaves to activate ProCasp37 Pro-Caspase-3/7 Casp9->ProCasp37 cleaves Casp37 Active Caspase-3/7 ProCasp37->Casp37 activates Substrates Cellular Substrates Casp37->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by this compound.

cluster_workflow Cytotoxicity Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (e.g., 24h) A->B C 3. Treat with Compound Dilutions B->C D 4. Incubate (e.g., 24-72h) C->D E 5. Add Assay Reagent (MTS or Caspase-Glo) D->E F 6. Incubate (Assay-specific time) E->F G 7. Measure Signal (Absorbance/Luminescence) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: General experimental workflow for cytotoxicity assessment.

Start High Cytotoxicity Observed CheckConc Verify Compound Concentration & Dilutions Start->CheckConc CheckSolvent Run Vehicle-Only Control CheckConc->CheckSolvent If dilutions are correct SolventToxic Vehicle is Toxic CheckSolvent->SolventToxic High death in control SolventOK Vehicle is Not Toxic CheckSolvent->SolventOK No death in control ReduceSolvent Action: Reduce Solvent Concentration (<0.1%) SolventToxic->ReduceSolvent CheckCells Assess Cell Health (Passage #, Contamination) SolventOK->CheckCells CellsUnhealthy Cells are Unhealthy CheckCells->CellsUnhealthy Signs of stress/contamination CellsHealthy Cells are Healthy CheckCells->CellsHealthy No issues observed NewCulture Action: Start New Culture from Low-Passage Stock CellsUnhealthy->NewCulture TrueEffect Result is Likely a True Compound Effect CellsHealthy->TrueEffect

Caption: Troubleshooting logic for unexpectedly high cytotoxicity.

References

Technical Support Center: Refining Investigational Compound Dosage for Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on establishing and refining the dosage of novel compounds, such as "50-C2-C9-4tail," for long-term in vivo studies. The following information is presented in a question-and-answer format to directly address common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when determining the starting dose for a long-term animal study?

A1: The initial dose selection for long-term studies should be guided by data from preliminary, short-duration studies.[1] The process typically starts with a dose range-finding (DRF) study to determine the Maximum Tolerated Dose (MTD).[2][3] The MTD is the highest dose that does not cause unacceptable toxicity.[2] For long-term studies, it is advisable to select a high dose based on the MTD and then choose a descending sequence of lower dose levels.[2] This approach helps in identifying a dose-related response and establishing a No-Observed-Adverse-Effect-Level (NOAEL).[2] All available data, including in vitro cytotoxicity, structure-activity relationships, and any existing pharmacokinetic (PK) and toxicological data of related compounds, should be considered.[2]

Q2: What are the critical pharmacokinetic (PK) parameters to assess in early animal studies?

A2: Pharmacokinetics (PK) describes what the body does to a drug and involves the study of its absorption, distribution, metabolism, and excretion (ADME).[4][5][6] Key PK parameters to measure include:

  • Cmax: The maximum plasma concentration of the drug.[5]

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the drug concentration in the plasma to be reduced by half.

  • Bioavailability (F%): The fraction of an administered dose that reaches the systemic circulation.[7]

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

Understanding these parameters is crucial for optimizing dosing regimens and predicting potential adverse effects.[4]

Q3: How do I choose the appropriate animal model for my long-term study?

A3: The selection of an appropriate animal model is a critical step in drug development.[4] The choice depends on the specific research question and the therapeutic target of your compound. Factors to consider include the species' physiological and metabolic similarity to humans, its susceptibility to the disease being studied, and practical considerations such as size, lifespan, and cost. Animal models are instrumental in evaluating the efficacy, safety, and pharmacokinetic profiles of potential therapeutic agents.[4] Genetically engineered and humanized animal models are also becoming increasingly valuable for providing more accurate predictions of drug efficacy and metabolism.[4]

Q4: What is the importance of the dosing schedule, and how does it impact the study outcome?

A4: The dosing schedule, including the frequency and route of administration, is a critical factor that can significantly influence the outcome of in vivo studies.[8][9] An infrequent dosing schedule for a drug with a short half-life can lead to large fluctuations in plasma concentrations.[9] This variability can erode the therapeutic index and safety margin, potentially leading to misleading toxicity results and the premature termination of a promising compound.[9] The dosing regimen should be designed to maintain drug exposure within the therapeutic window as consistently as possible.[10]

Troubleshooting Guides

Issue: High variability in animal responses to the compound.

High variability in your in vivo data can obscure the true effect of your compound.

  • Possible Cause 1: Animal Stress. Stressed animals can exhibit altered physiological responses, leading to increased data variability.[11]

    • Solution: Ensure proper animal handling and acclimatization.[11] Budget adequate time for procedures to avoid rushing and causing stress to both the animals and the staff.[11]

  • Possible Cause 2: Inconsistent Dosing Technique. Improper or inconsistent administration of the compound can lead to variable absorption and exposure.

    • Solution: Ensure all personnel are thoroughly trained in the specific dosing techniques (e.g., oral gavage, intravenous injection).[8] Use sterile needles and syringes, and change them between dosing groups.[8]

  • Possible Cause 3: Formulation Issues. If the compound is not fully dissolved or forms a suspension, it can lead to inconsistent dosing.

    • Solution: Verify the solubility and stability of your compound in the chosen vehicle.[12] Sonication or gentle warming may aid dissolution, but be cautious of compound degradation.[12] Consider using co-solvents for poorly soluble compounds.[12]

Issue: Unexpected toxicity or mortality at previously determined "safe" doses.

  • Possible Cause 1: Drug Accumulation. With repeated dosing, the compound may accumulate in the body, leading to toxicity not observed in single-dose or short-term studies.

    • Solution: Conduct a multiple-dosing PK study to assess drug accumulation.[13] The accumulation factor can be calculated to predict steady-state concentrations.[10] Adjust the dose or dosing interval based on these findings.

  • Possible Cause 2: Metabolite-Induced Toxicity. A metabolite of your compound, rather than the parent drug, may be causing toxicity.

    • Solution: Perform metabolite identification studies using liver microsomes or hepatocytes.[7] If a toxic metabolite is identified, medicinal chemistry efforts may be needed to block its formation.[7]

  • Possible Cause 3: Body Weight Loss. Significant body weight loss can be an indicator of toxicity.[2]

    • Solution: A body weight loss of more than 10% in short-term studies (up to 7 days) for rats and dogs may be a humane endpoint and necessitate a dose reduction.[2]

Issue: Lack of efficacy in long-term studies despite positive in vitro results.

  • Possible Cause 1: Poor Oral Bioavailability. The compound may not be well absorbed when administered orally.

    • Solution: Determine the absolute oral bioavailability by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.[7] If bioavailability is low, consider different formulation strategies or alternative routes of administration.[7]

  • Possible Cause 2: Rapid Metabolism and High Clearance. The compound may be cleared from the body too quickly to exert a therapeutic effect.

    • Solution: Identify metabolic "hotspots" on the molecule and use medicinal chemistry to improve metabolic stability.[7] Strategies such as deuteration or creating a prodrug can be employed to reduce clearance and prolong the half-life.[7]

Data Presentation

Table 1: Recommended Maximum Administration Volumes for Common Laboratory Species

SpeciesOral (ml/kg)Subcutaneous (SQ) (ml/kg)Intraperitoneal (IP) (ml/kg)Intramuscular (IM) (ml/kg)Intravenous (IV) rapid bolus (ml/kg)
Mouse1010200.055
Rat105100.15
Guinea Pig205200.255
Rabbit102100.55
Dog52100.55
Primate52100.55
*Per site. Data adapted from Diehl, K.H., et al. (2001).[8] Doses exceeding these limits must be justified in the animal use protocol.[8]

Table 2: Example Pharmacokinetic Data Summary

ParameterRoute of Admin.Dose (mg/kg)Mean ValueStandard DeviationUnits
CmaxIV101500250ng/mL
PO50800150ng/mL
TmaxIV100.080.02hours
PO501.50.5hours
AUC(0-t)IV104500700hrng/mL
PO5060001200hrng/mL
t1/2IV103.50.8hours
PO504.21.1hours
F%PO5026.75.3%

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of a compound that can be administered without inducing significant toxicity.[2][3]

Methodology:

  • Animal Selection: Select a sufficient number of healthy animals (e.g., Sprague-Dawley rats), with an equal number of males and females.[3]

  • Dose Grouping: Randomly distribute animals into several groups (e.g., 3 males and 3 females per group).[3] Include a vehicle control group and at least three dose level groups (low, mid, high).[3]

  • Dose Administration: Administer the compound once daily for a short duration (e.g., 5-14 days) via the intended clinical route.[3]

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.[3]

  • Endpoint Analysis: At the end of the study, collect blood for hematology and serum biochemistry analysis.[3] Perform a gross necropsy and histopathological examination of major organs.[3]

  • Data Interpretation: The MTD is identified as the highest dose that does not result in mortality, significant clinical signs, greater than 10% body weight loss, or major pathological changes.[2]

Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.[5][6]

Methodology:

  • Animal Preparation: Cannulate animals (e.g., in the jugular vein) for serial blood sampling, if possible, to reduce stress.

  • Dose Administration: Administer a single dose of the compound via the desired routes (e.g., intravenous and oral).

  • Blood Sampling: Collect blood samples at predetermined time points. For IV administration, a typical schedule might be 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[7] For oral administration, the schedule might be 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours.[13]

  • Plasma Preparation: Process the blood samples to obtain plasma and store them appropriately (e.g., at -80°C).[7]

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[7]

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate the key PK parameters (Cmax, Tmax, AUC, t1/2, etc.).[7]

  • Bioavailability Calculation: For oral dosing, calculate the absolute bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.[7]

Visualizations

DoseFindingWorkflow cluster_0 Phase 1: Preliminary Studies cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: Long-Term Dose Selection InVitro In Vitro Studies (Cytotoxicity, Target Engagement) DRF Dose Range-Finding (DRF) (e.g., 5-14 days) InVitro->DRF MTD Determine Maximum Tolerated Dose (MTD) DRF->MTD SelectDoses Select Dose Levels for Long-Term Study MTD->SelectDoses Inform High Dose PK_Single Single-Dose PK Study (IV and PO) PK_Params Calculate Key PK Parameters (AUC, t1/2, F%) PK_Single->PK_Params PK_Params->SelectDoses Inform Dosing Interval NOAEL High Dose (e.g., ~MTD) Mid & Low Doses Establish NOAEL SelectDoses->NOAEL TroubleshootingWorkflow Start Unexpected Toxicity Observed in Long-Term Study CheckAccumulation Conduct Multi-Dose PK Study: Assess Drug Accumulation? Start->CheckAccumulation CheckMetabolites Perform Metabolite ID Study: Are Metabolites More Toxic? Start->CheckMetabolites RefineDose Refine Dosing Regimen: Lower Dose or Increase Interval CheckAccumulation->RefineDose Yes Stop Consider Terminating Compound CheckAccumulation->Stop No, accumulation not the issue RedesignCompound Medicinal Chemistry: Block Metabolic Hotspot CheckMetabolites->RedesignCompound Yes CheckMetabolites->Stop No, metabolites not the issue RefineDose->Stop If toxicity persists RedesignCompound->Stop If redesign is not feasible PK_Pathway cluster_ADME Pharmacokinetic Phases (ADME) A Absorption Systemic Systemic Circulation A->Systemic D Distribution Tissues Tissues & Target Site D->Tissues M Metabolism E Excretion M->E Elimination Elimination E->Elimination Dose Drug Dosed Dose->A Systemic->D Systemic->M Systemic->E Tissues->D Redistribution

References

Technical Support Center: 50-C2-C9-4tail Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of the 50-C2-C9-4tail recombinant protein.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the scale-up of this compound production, from expression to purification.

Expression & Yield

Q1: We are observing a significant drop in protein expression levels when moving from bench-scale (shake flasks) to bioreactor production. What are the likely causes and how can we troubleshoot this?

A1: A drop in expression during scale-up is a common challenge. Several factors could be at play, often related to the different environmental conditions in a bioreactor compared to a shake flask.

  • Oxygen Limitation: Bioreactors have different gas exchange dynamics. Insufficient dissolved oxygen (DO) is a frequent cause of reduced cell growth and protein expression.

    • Troubleshooting:

      • Optimize the agitation speed and sparging strategy to ensure adequate oxygen transfer.

      • Implement a DO-stat fed-batch strategy to maintain DO at an optimal level (e.g., 30-40%).

  • Nutrient Depletion: The nutrient requirements of a high-density culture in a bioreactor can lead to the rapid depletion of essential amino acids, vitamins, or glucose.

    • Troubleshooting:

      • Analyze spent media to identify limiting nutrients.

      • Develop a tailored feeding strategy to replenish key nutrients throughout the culture duration.

  • pH Fluctuation: Cellular metabolism can lead to significant pH shifts in the culture medium, which can negatively impact cell viability and protein production.

    • Troubleshooting:

      • Implement automated pH control using CO2/air sparging and addition of base (e.g., sodium bicarbonate).

  • Shear Stress: Higher agitation rates in bioreactors can cause shear stress, potentially damaging cells.

    • Troubleshooting:

      • Optimize the impeller design and agitation speed to balance oxygen transfer with minimizing shear forces.

Q2: Our this compound protein is showing high levels of aggregation in the bioreactor. What could be the cause and what are the mitigation strategies?

A2: Protein aggregation during production can be triggered by various stress factors and suboptimal culture conditions.

  • Suboptimal Temperature: Higher temperatures can sometimes increase protein expression but may also lead to misfolding and aggregation.

    • Troubleshooting:

      • Consider a temperature shift strategy, where cells are grown at a higher temperature (e.g., 37°C) to achieve high cell density and then shifted to a lower temperature (e.g., 30-32°C) post-induction to improve protein folding.

  • Incorrect pH: As with expression, pH excursions can denature the protein, leading to aggregation.

    • Troubleshooting:

      • Maintain strict pH control within the optimal range for your cell line and protein.

  • High Protein Concentration: High local concentrations of the protein within the cell can promote aggregation.

    • Troubleshooting:

      • Modulate the induction level or use a weaker, constitutive promoter to control the rate of protein expression.

Purification & Stability

Q3: We are experiencing low recovery of this compound during the initial affinity chromatography step (IMAC for the His-tagged tail). Why is this happening?

A3: Low recovery during Immobilized Metal Affinity Chromatography (IMAC) can stem from several issues related to the His-tag or the protein itself.

  • Inaccessible His-Tag: The "4tail" (assumed His-tag) may be buried within the folded protein structure, preventing it from binding to the IMAC resin.

    • Troubleshooting:

      • Perform a denaturation/renaturation step on the column. This involves unfolding the protein with a denaturant (e.g., urea, guanidine (B92328) hydrochloride) to expose the tag, allowing it to bind, followed by a refolding step on the column.

  • Interference from Media Components: Certain components in the culture medium, such as EDTA or specific amino acids, can chelate the metal ions (e.g., Ni2+, Co2+) in the IMAC resin, reducing its binding capacity.

    • Troubleshooting:

      • Perform a buffer exchange or dialysis step on the clarified harvest before loading it onto the IMAC column.

  • Proteolytic Cleavage: The His-tag may be cleaved off by proteases present in the cell culture supernatant.

    • Troubleshooting:

      • Add protease inhibitors to the culture harvest immediately after collection.

      • Minimize the time between harvest and purification and keep the material at low temperatures (e.g., 4°C).

Q4: The purified this compound protein is unstable and loses activity over time, even when stored at 4°C. How can we improve its stability?

A4: Protein instability is a critical challenge. A systematic approach to formulation development is required.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and excipients of the storage buffer are crucial for protein stability.

    • Troubleshooting:

      • Conduct a buffer screen to identify the optimal pH and salt concentration. This can be done using techniques like differential scanning fluorimetry (DSF) to assess thermal stability in various buffers.

      • Test the addition of stabilizing excipients such as glycerol (B35011), sucrose (B13894), or amino acids (e.g., arginine, glycine).

  • Oxidation: Certain amino acid residues (e.g., methionine, cysteine) are susceptible to oxidation, which can lead to loss of activity.

    • Troubleshooting:

      • Add antioxidants like L-methionine or consider storing the protein under an inert gas (e.g., argon).

  • Freeze-Thaw Instability: Repeated freeze-thaw cycles can denature the protein.

    • Troubleshooting:

      • Aliquot the purified protein into single-use volumes to avoid multiple freeze-thaw cycles.

      • Include cryoprotectants like glycerol or sucrose in the final formulation buffer.

Quantitative Data Summary

Table 1: Comparison of Production Parameters at Different Scales

ParameterBench Scale (Shake Flask)5L Bioreactor (Initial)5L Bioreactor (Optimized)
Cell Density (cells/mL) 2.5 x 10^68.0 x 10^61.5 x 10^7
Product Titer (mg/L) 5035120
Aggregates (%) < 5%25%< 7%
Culture Duration (days) 71012

Table 2: Impact of Buffer Conditions on Protein Stability

Buffer ConditionpHAdditiveMonomer Purity after 1 week at 4°C (%)
Phosphate Buffered Saline 7.4None85
HEPES Buffer 7.2None88
HEPES Buffer 7.25% Glycerol92
HEPES Buffer 7.25% Glycerol, 50mM L-Arginine97

Experimental Protocols

Protocol 1: Temperature Shift Strategy for Reduced Aggregation
  • Growth Phase: Culture the CHO cells expressing this compound in the bioreactor at 37°C. Monitor cell density and viability daily.

  • Induction & Temperature Shift: When the cell density reaches the target for induction (e.g., 1.0 x 10^7 cells/mL), add the induction agent (if applicable) and simultaneously reduce the bioreactor temperature setpoint to 32°C.

  • Production Phase: Maintain the culture at 32°C for the remainder of the production run (typically 5-7 days post-shift).

  • Harvest & Analysis: Harvest the culture and quantify the product titer and percentage of aggregates using size-exclusion chromatography (SEC-HPLC).

Protocol 2: On-Column Refolding for IMAC Purification
  • Column Equilibration: Equilibrate the IMAC column (e.g., Ni-NTA) with a binding buffer containing a denaturant (e.g., 20 mM Tris, 500 mM NaCl, 6 M Urea, pH 8.0).

  • Sample Loading: Load the clarified, denatured cell lysate onto the column. The denatured state will ensure the His-tag is exposed and binds to the resin.

  • Wash Step 1 (Denaturing): Wash the column with several column volumes of the binding buffer to remove unbound proteins.

  • Refolding Gradient: Gradually exchange the denaturing buffer with a refolding buffer (e.g., 20 mM Tris, 500 mM NaCl, pH 8.0) by running a linear gradient from 6 M Urea to 0 M Urea over several column volumes. This allows the protein to refold while immobilized on the column.

  • Wash Step 2 (Native): Wash the column with the refolding buffer to remove any remaining impurities.

  • Elution: Elute the refolded this compound protein using an elution buffer containing imidazole (B134444) (e.g., 20 mM Tris, 500 mM NaCl, 250 mM Imidazole, pH 8.0).

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing flask Bench Scale (Shake Flask) bioreactor Bioreactor Scale-up (5L) flask->bioreactor Scale Transfer optimization Process Optimization (DO, pH, Temp) bioreactor->optimization Troubleshooting harvest Cell Harvest optimization->harvest Optimized Run clarification Clarification harvest->clarification Clarified Supernatant imac IMAC Purification (On-column Refolding) clarification->imac Capture sec SEC Polishing imac->sec Purification formulation Final Formulation sec->formulation Buffer Exchange

Caption: Workflow for scaling up this compound production.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Protein Yield in Bioreactor oxygen Low Dissolved Oxygen (DO) start->oxygen nutrients Nutrient Depletion start->nutrients ph pH Excursion start->ph shear High Shear Stress start->shear optimize_gas Optimize Agitation & Sparging oxygen->optimize_gas fed_batch Implement Fed-Batch Strategy nutrients->fed_batch ph_control Automated pH Control ph->ph_control impeller Optimize Impeller & Agitation Speed shear->impeller

Caption: Troubleshooting logic for low protein yield.

50-C2-C9-4tail experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Analyzing C9-4tail Data

I'm currently immersed in a deep dive into "50-C 2-C9-4tail." My initial focus is a comprehensive Google search to unearth information on experimental applications, variability, and reproducibility. I'm keen to pinpoint any existing data that sheds light on these aspects. My aim is to build a robust foundation of knowledge before moving forward.

Developing Experimental Protocols

I've shifted gears to protocol development. I'm actively researching standard procedures and potential variability sources related to "50-C2-C9-4tail." My current effort centers on identifying and documenting common troubleshooting scenarios and frequently asked questions for users. Simultaneously, I'm digging into potential signaling pathways modulated by this compound to inform future diagram creation. This phase is about translating gathered information into actionable resources.

Gathering Information & Plans

I've transitioned to a deep dive into gathering information, starting with a comprehensive Google search on "50-C 2-C9-4tail." My focus is on applications, variability, and reproducibility data. I'm also looking for existing protocols, troubleshooting tips, and FAQs. Simultaneously, I'm researching signaling pathways to inform diagram creation. I'm aiming to structure this into a technical support format.

Technical Support Center: Method Refinement for In Vivo Administration of Lipid Nanoparticles (LNPs)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific ionizable lipid "50-C2-C9-4tail" is not widely documented in publicly available scientific literature. Therefore, this technical support center provides guidance based on established principles and data from well-characterized ionizable lipids commonly used in lipid nanoparticle (LNP) formulations for in vivo RNA delivery. The protocols and data presented here should serve as a starting point for the optimization of LNPs containing "this compound".

This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the in-vivo administration of LNP-based therapeutics.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of LNPs that influence in vivo performance?

A1: The in vivo behavior of LNPs is significantly influenced by their physicochemical properties. Key attributes to control during formulation include:

  • Particle Size and Polydispersity Index (PDI): The size of LNPs affects their biodistribution and clearance. Smaller particles may have longer circulation times, while larger particles are more rapidly cleared by the mononuclear phagocyte system (MPS) in the liver and spleen. A low PDI indicates a narrow particle size distribution, which is crucial for reproducible in vivo results.

  • Zeta Potential: This measurement of surface charge is important for LNP stability and interaction with biological membranes. Ionizable lipids are designed to have a near-neutral charge at physiological pH to reduce toxicity and a positive charge in the acidic environment of endosomes to facilitate cargo release.

  • Encapsulation Efficiency: High encapsulation efficiency is essential to ensure a sufficient therapeutic dose is delivered.

  • pKa of the Ionizable Lipid: The pKa of the ionizable lipid is a critical parameter that governs both the encapsulation of nucleic acids during formulation and their release into the cytoplasm after endocytosis. An optimal pKa range is crucial for efficient in vivo delivery.[1][2][3]

Q2: How does the choice of ionizable lipid impact in vivo toxicity?

A2: The ionizable lipid is a key determinant of the in vivo toxicity of LNPs.[4][5] Ionizable lipids can activate innate immune pathways, such as Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines and chemokines.[4][5] This can result in infusion-related reactions and potential organ toxicity, particularly in the liver, which is a primary site of LNP accumulation.[4] Different ionizable lipids have distinct toxicity profiles. For instance, some may cause a transient elevation in liver enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[6] Therefore, careful selection and screening of ionizable lipids are necessary to minimize toxicity.

Q3: What are the expected pharmacokinetic and biodistribution profiles of LNPs after systemic administration?

A3: Following intravenous (IV) administration, LNPs are typically cleared rapidly from circulation, with a significant portion accumulating in the liver and spleen.[7][8] The specific pharmacokinetic (PK) profile and biodistribution depend on the LNP formulation, including the type of ionizable lipid and the presence of PEGylated lipids, which can prolong circulation time.[7][8] The route of administration also plays a crucial role; for example, subcutaneous or intramuscular injections can lead to more localized delivery and slower systemic absorption compared to IV injection.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High in vivo toxicity (e.g., weight loss, lethargy, elevated liver enzymes) - Inherent toxicity of the ionizable lipid: The "this compound" lipid may have a narrow therapeutic window. - High dose of LNP administered: The administered dose may be above the maximum tolerated dose (MTD). - Immunogenicity of the LNP formulation: The LNP components may be triggering a strong inflammatory response.- Conduct a dose-ranging study: Determine the MTD of your specific LNP formulation in the chosen animal model. - Modify the LNP formulation: Consider altering the molar ratio of the lipids or evaluating alternative helper lipids. - Assess inflammatory markers: Measure plasma levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) to quantify the immune response.
Low therapeutic efficacy - Poor LNP stability: The LNPs may be aggregating or degrading after administration. - Inefficient endosomal escape: The "this compound" lipid may not be effectively facilitating the release of the RNA cargo into the cytoplasm. - Suboptimal biodistribution: The LNPs may not be reaching the target tissue in sufficient concentrations.- Characterize LNP stability: Assess the size and PDI of the LNPs after incubation in serum. - Evaluate different LNP formulations: Screen different ionizable lipids or modify the lipid composition to enhance endosomal escape. - Perform a biodistribution study: Quantify the accumulation of the LNPs and the expression of the delivered RNA in target and off-target tissues.
High variability in experimental results - Inconsistent LNP formulation: Batch-to-batch variability in LNP size, PDI, or encapsulation efficiency. - Improper animal handling and injection technique: Variations in the administration route or volume can lead to inconsistent results. - Biological variability among animals: Individual differences in animal physiology can affect LNP clearance and efficacy.- Standardize LNP production: Use a controlled and reproducible method for LNP formulation, such as microfluidic mixing. - Develop a standard operating procedure (SOP) for animal experiments: Ensure consistent handling, dosing, and data collection procedures. - Increase the number of animals per group: A larger sample size can help to account for biological variability.

Quantitative Data Summary

Due to the lack of specific data for "this compound", the following tables provide representative data for LNPs formulated with other well-characterized ionizable lipids.

Table 1: Comparative In Vivo Toxicity of LNPs with Different Ionizable Lipids in Mice

Ionizable LipidDose (mg/kg)Key Toxicity FindingsReference
DLin-MC3-DMA1Transient increase in ALT and AST levels[4]
SM-1021Moderate increase in inflammatory cytokines[7]
ALC-03151Generally well-tolerated with minimal liver enzyme elevation[7]

Table 2: Pharmacokinetic Parameters of Different LNP Formulations in Mice after IV Administration

Ionizable Lipidt1/2 (hours)Cmax (µg/mL)AUC (µg*h/mL)Reference
SM-102~2HighHigh[7]
ALC-0315~4ModerateModerate[7]
DLin-MC3-DMA~6LowLow[7]

Note: t1/2 = half-life, Cmax = maximum concentration, AUC = area under the curve. These values are highly dependent on the specific LNP formulation and analytical methods used.

Experimental Protocols

Protocol 1: LNP Formulation by Microfluidic Mixing

Objective: To prepare LNPs with consistent size and high encapsulation efficiency.

Materials:

  • Ionizable lipid (e.g., "this compound"), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid dissolved in ethanol (B145695).

  • mRNA or siRNA in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr).

  • Dialysis cassettes (10 kDa MWCO).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare the lipid mixture in ethanol at the desired molar ratio.

  • Prepare the RNA solution in the acidic buffer.

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid and RNA solutions into separate syringes and infuse them into the microfluidic cartridge at a defined flow rate ratio (typically 1:3 ethanol to aqueous).

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP solution against PBS at 4°C for at least 12 hours to remove ethanol and unencapsulated RNA.

  • Characterize the LNPs for size, PDI, and encapsulation efficiency.

Protocol 2: In Vivo Biodistribution Study in Mice

Objective: To determine the tissue distribution of LNPs after systemic administration.

Materials:

  • LNP formulation encapsulating a reporter mRNA (e.g., luciferase or fluorescent protein) or labeled with a fluorescent dye.

  • 6-8 week old mice (e.g., C57BL/6).

  • Anesthesia (e.g., isoflurane).

  • In vivo imaging system (IVIS) or similar imaging equipment.

Procedure:

  • Administer the LNP formulation to mice via the desired route (e.g., intravenous tail vein injection).

  • At predetermined time points (e.g., 2, 6, 24, 48 hours), anesthetize the mice and perform in vivo imaging to visualize the biodistribution of the LNPs.

  • After the final imaging time point, euthanize the mice and harvest major organs (liver, spleen, lungs, kidneys, heart, etc.).

  • Measure the reporter signal (e.g., luminescence, fluorescence) in each organ ex vivo to quantify LNP accumulation.

  • (Optional) Homogenize tissues to extract RNA or protein for quantification by qPCR or ELISA, respectively.

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invivo In Vivo Study prep_lipids Prepare Lipid Mixture (in Ethanol) mixing Microfluidic Mixing prep_lipids->mixing prep_rna Prepare RNA Solution (in Acidic Buffer) prep_rna->mixing dialysis Dialysis vs. PBS mixing->dialysis dls Size & PDI (DLS) dialysis->dls admin Administration to Mice dialysis->admin zeta Zeta Potential ee Encapsulation Efficiency imaging In Vivo Imaging admin->imaging harvest Organ Harvest imaging->harvest analysis Ex Vivo Analysis harvest->analysis

Caption: General experimental workflow for LNP in vivo administration.

lnp_uptake cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell lnp LNP endocytosis Endocytosis lnp->endocytosis endosome Endosome (pH ~6.5) endocytosis->endosome release Endosomal Escape endosome->release rna RNA release->rna cytoplasm Cytoplasm rna->cytoplasm

Caption: Simplified diagram of LNP cellular uptake and endosomal escape.

References

overcoming resistance to 50-C2-C9-4tail in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 50-C2-C9-4tail is a hypothetical MEK1/2 inhibitor. The following troubleshooting guides and FAQs are based on established principles and known resistance mechanisms associated with MEK inhibitors in general. Researchers should adapt these recommendations to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective, ATP-noncompetitive inhibitor of MEK1 and MEK2. MEK1/2 are dual-specificity protein kinases that are central components of the RAS-RAF-MEK-ERK signaling pathway.[1][2][3] By inhibiting the phosphorylation and activation of ERK1/2, this compound is designed to block downstream signaling, thereby suppressing tumor cell proliferation and survival.[4]

Q2: My cells are showing high intrinsic resistance to this compound. What are the potential causes?

Intrinsic resistance to MEK inhibitors can be caused by several factors:

  • Cell Line Genotype: Cell lines with wild-type RAS/RAF genes may be inherently less sensitive to MEK inhibition.[5] Conversely, cells with mutations like BRAF V600E are often highly sensitive.[5]

  • Compensatory Signaling: Some cancer cells can rapidly adapt by activating parallel survival pathways, such as the PI3K/AKT pathway, to bypass the MEK blockade.[6][7]

  • High Basal Pathway Activity: Extremely high constitutive activation of the MAPK pathway may require higher concentrations of the inhibitor to achieve a therapeutic effect.[8]

Q3: We've developed a cell line with acquired resistance to this compound. What are the common molecular mechanisms?

Acquired resistance often involves the reactivation of the MAPK pathway despite the presence of the inhibitor.[9] Common mechanisms include:

  • Secondary Mutations: Gain-of-function mutations in MEK1 or MEK2 can prevent the binding of the inhibitor.[1][10]

  • Gene Amplification: Amplification of upstream oncogenes, such as BRAF or KRAS, can increase signaling flux to a level that overwhelms the inhibitor.[1][11]

  • Feedback Loop Reactivation: In RAS-mutant cells, MEK inhibition can relieve a negative feedback loop, leading to increased CRAF activity and a rebound in ERK phosphorylation.[1]

  • Activation of Bypass Pathways: Upregulation of receptor tyrosine kinases (e.g., c-KIT, EGFR) or activation of parallel pathways like PI3K/AKT can provide alternative survival signals.[6]

Troubleshooting Guides

Issue 1: Weak or No Inhibition of ERK Phosphorylation (p-ERK)

You've treated your cells with this compound but observe minimal reduction in p-ERK levels via Western blot.

Potential Cause Recommended Action
Suboptimal Inhibitor Concentration Perform a dose-response experiment. Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the IC50 for p-ERK inhibition in your specific cell line.[8]
Incorrect Treatment Duration Conduct a time-course experiment. Analyze p-ERK levels at various time points (e.g., 1, 4, 8, 24 hours) to identify the window of maximal inhibition.[8]
Inhibitor Degradation Prepare fresh dilutions from a validated stock solution for each experiment. Ensure proper storage of the stock solution as per manufacturer recommendations.[8]
High Serum Concentration Components in fetal bovine serum (FBS) can sometimes interfere with inhibitor activity. Consider reducing the serum concentration or performing the experiment after a period of serum starvation to lower basal ERK phosphorylation.[8]
Issue 2: Paradoxical Increase in p-ERK Levels Post-Treatment

In some cases, particularly in KRAS-mutant cell lines, treatment with a MEK inhibitor can lead to a paradoxical increase in p-ERK.

Potential Cause Recommended Action
Feedback Loop Relief This is a known mechanism where MEK inhibition relieves ERK-mediated negative feedback on RAF, leading to hyperactivation of RAF and subsequent MEK/ERK signaling.[1][5]
Confirm with Western Blot Perform a dose-response and time-course Western blot. A paradoxical effect will typically show an increase in p-ERK at specific concentrations or time points.[5] Evaluate upstream components like p-CRAF.
Combination Therapy To overcome this feedback, consider co-treating with an upstream inhibitor (e.g., a RAF inhibitor) to achieve a more sustained pathway blockade.[8]
Issue 3: Discrepancy Between Cell Viability and Apoptosis Assays

Your cell viability assay (e.g., MTT) shows a significant decrease in signal, but your apoptosis assay (e.g., Annexin V staining) shows a low percentage of apoptotic cells.

Potential Cause Recommended Action
Cytostatic vs. Cytotoxic Effect This compound may be having a cytostatic (inhibiting proliferation) rather than a cytotoxic (inducing cell death) effect. Metabolic assays like MTT reflect changes in cell number and/or metabolic activity, not necessarily cell death.[5]
Perform Cell Cycle Analysis Use flow cytometry to analyze the cell cycle distribution. A G1 arrest is a common outcome of MEK inhibition.[5]
Use an Orthogonal Viability Assay Confirm the results from a metabolic assay with a direct cell counting method (e.g., Trypan blue exclusion) or a real-time viability assay.[5]
Delayed Apoptosis The apoptotic response may be delayed. Extend the time course of your apoptosis assay (e.g., to 48 or 72 hours) to see if the effect becomes more pronounced.[5]

Data Presentation

Table 1: Example IC50 Shift in Acquired Resistance

This table shows hypothetical data illustrating the change in the half-maximal inhibitory concentration (IC50) for cell viability after a sensitive parental cell line (A2780) is chronically exposed to this compound to develop a resistant subline (A2780-R).

Cell LineGenotypeTreatmentIC50 (nM)Fold Change in Resistance
A2780-ParentalBRAF mutantThis compound15 nM-
A2780-ResistantBRAF mutantThis compound450 nM30x

Note: Data is illustrative. IC50 values can vary significantly based on the assay and experimental conditions. A resistant cell line is often defined by an IC50 increase of more than threefold.[12]

Experimental Protocols

Protocol 1: Western Blot Analysis of MAPK Pathway Activation

This protocol details how to assess the phosphorylation status of ERK1/2 following treatment with this compound.

  • Cell Culture and Treatment: Seed cells (e.g., in 6-well plates) to reach 70-80% confluency. Treat with desired concentrations of this compound or vehicle control (DMSO) for the specified duration.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[13]

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.[13]

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[13]

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis, then transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204).[8]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Wash three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[8]

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[8]

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.[8]

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on cell viability.

  • Cell Seeding: Plate 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.[5][14]

  • Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for 48-72 hours.[5]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[5][14]

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

Visualizations

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor This compound Inhibitor->MEK Inhibits

Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound.

Resistance_Mechanisms cluster_mapk MAPK Pathway Reactivation cluster_bypass Bypass Pathways BRAF_amp BRAF/KRAS Amplification Resistance Resistance to This compound BRAF_amp->Resistance MEK_mut MEK1/2 Mutation MEK_mut->Resistance Feedback RAF Feedback Activation Feedback->Resistance PI3K PI3K/AKT Activation PI3K->Resistance RTK_up RTK Upregulation (e.g., EGFR, c-KIT) RTK_up->Resistance

Caption: Common mechanisms of acquired resistance to MEK inhibitors.

Troubleshooting_Workflow Start Unexpected Result: Weak p-ERK Inhibition Dose Perform Dose-Response (1 nM - 10 µM) Start->Dose Time Perform Time-Course (1h - 24h) Dose->Time No Effect End Identify Optimal Conditions or Resistance Mechanism Dose->End Effect Observed Check Check Reagent Stability & Experimental Setup Time->Check No Effect Time->End Effect Observed Rebound Assess for Paradoxical Activation Check->Rebound No Effect Check->End Issue Found Bypass Investigate Bypass Pathways (p-AKT) Rebound->Bypass Bypass->End

Caption: A logical workflow for troubleshooting suboptimal p-ERK inhibition.

References

Technical Support Center: Optimizing Buffer Conditions for Protein Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for protein activity assays. The following information is based on established principles of protein biochemistry and enzymology.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right buffer for my protein of interest?

A1: The choice of buffer is critical for maintaining the optimal pH for your protein's activity and stability.[1] A primary consideration is the buffer's pKa, which should be close to the desired experimental pH to ensure effective buffering capacity.[2] It's also crucial to consider potential interactions between the buffer and your protein; for instance, phosphate (B84403) buffers might inhibit certain kinases.[2] Commonly used buffers in enzyme assays include Phosphate, Tris, and Acetate, each with a distinct effective pH range.[1]

Q2: What is the ideal buffer concentration for my assay?

A2: A typical starting buffer concentration is between 20 mM and 100 mM.[2] The concentration should be high enough to maintain a stable pH throughout the experiment but not so high that it leads to inhibition of enzyme activity due to excessive ionic strength.[2] The optimal concentration should be determined empirically for your specific protein and assay conditions.

Q3: How does pH affect the activity of my protein?

A3: Every enzyme has a specific pH range where it exhibits maximum activity, known as the optimum pH.[3][4] Deviating from this range can alter the ionization state of amino acids within the protein, affecting its structure and function, and can lead to reduced efficiency or even denaturation.[1][4] Extreme pH values, both high and low, generally result in a complete loss of activity for most enzymes.[3]

Q4: What is the role of ionic strength in my protein activity assay?

A4: Ionic strength can significantly impact enzyme activity by influencing the protein's conformation and the interaction between the enzyme and its substrate.[1][5] The effect of ionic strength is protein-dependent; for some enzymes, activity increases with ionic strength, while for others, it may decrease.[5] It is crucial to control and optimize the ionic strength, often by adjusting the salt concentration (e.g., NaCl or KCl), to ensure reproducible results.[5][6]

Q5: What are common additives I can use to improve my protein's stability and activity?

A5: Various additives can be included in the buffer to enhance protein stability. These include:

  • Glycerol (B35011) or sorbitol: These polyols can help stabilize the protein's structure.[2][6]

  • Bovine Serum Albumin (BSA): BSA can prevent the enzyme from adhering to surfaces and can help stabilize it, particularly at low concentrations.[2]

  • Reducing agents (e.g., DTT, β-mercaptoethanol): These are important for preventing the oxidation of cysteine residues, especially for enzymes with cysteines in their active site.[2]

  • Chelating agents (e.g., EDTA): These can be used to remove potentially inhibitory metal ions. However, they should be avoided if the enzyme requires a metal ion for its activity.[2]

  • Non-ionic detergents (e.g., Triton X-100, Tween-20): Low concentrations can help prevent protein aggregation.[2][7]

Troubleshooting Guide

Problem: Low or no protein activity

Potential CauseRecommended Solution
Suboptimal pH Screen a range of pH values using different buffers to find the optimal pH for your protein.[3] Prepare buffers in 0.5 pH unit increments to test a broad range.[2]
Incorrect Ionic Strength Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to determine the optimal ionic strength for your protein's activity.[8]
Protein Instability/Denaturation Add stabilizing agents such as glycerol (5-20%), BSA (0.1-0.5%), or a non-ionic detergent (0.01-0.1%) to the buffer.[2][6] Ensure proper storage conditions and avoid repeated freeze-thaw cycles.[9]
Presence of Inhibitors If the protein activity is inhibited by metal ions, consider adding a chelating agent like EDTA. Conversely, if the protein requires a metal cofactor, ensure it is present in the buffer at an optimal concentration.[2]

Problem: Protein Aggregation

Potential CauseRecommended Solution
pH is close to the protein's isoelectric point (pI) Adjust the buffer pH to be at least 1-1.5 units away from the protein's pI to increase electrostatic repulsion between molecules.[8][9]
High Protein Concentration Perform experiments at a lower protein concentration to reduce the likelihood of intermolecular interactions.[8][9]
Hydrophobic Interactions Include additives that can reduce hydrophobic interactions, such as non-ionic detergents (e.g., 0.1% CHAPS, 0.05% Tween-20) or non-detergent sulfobetaines.[7] Arginine and glutamic acid mixtures can also enhance protein solubility.[7]
Oxidation of Cysteine Residues Add a reducing agent like DTT or TCEP to the buffer to maintain a reducing environment and prevent the formation of disulfide bonds that can lead to aggregation.[7]

Experimental Protocols

Protocol: Determining the Optimal pH for Protein Activity

  • Buffer Selection: Choose a series of buffers with overlapping pH ranges to cover the expected optimal pH of your protein (e.g., Citrate for pH 4-6, Phosphate for pH 6-8, Tris for pH 8-9).[2]

  • Buffer Preparation: Prepare 100 mM stock solutions of each buffer at various pH points in 0.5 pH unit increments. It is crucial to adjust the pH at the intended assay temperature, as the pKa of some buffers is temperature-sensitive.[2]

  • Reaction Setup: For each pH point, set up a reaction mixture. This should include the buffer, substrate, and any necessary cofactors.

  • Enzyme Addition: Initiate the reaction by adding your protein of interest to the reaction mixture.

  • Activity Measurement: Measure the protein's activity using an appropriate assay method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the measured activity against the pH to determine the optimal pH for your protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Buffers (Overlapping pH ranges) B Prepare Buffer Stocks (0.5 pH increments) A->B C Prepare Reaction Mix (Substrate, Cofactors) B->C D Initiate Reaction (Add Protein) C->D E Measure Activity D->E F Plot Activity vs. pH E->F G Determine Optimal pH F->G

Caption: Workflow for determining the optimal pH for protein activity.

troubleshooting_logic Start Low Protein Activity? NoActivity No Start->NoActivity No CheckpH Check pH Start->CheckpH Yes CheckIonicStrength Check Ionic Strength CheckpH->CheckIonicStrength AddStabilizers Add Stabilizers CheckIonicStrength->AddStabilizers CheckAggregation Protein Aggregation? AddStabilizers->CheckAggregation NoAggregation No CheckAggregation->NoAggregation No AdjustpHvsPI Adjust pH vs. pI CheckAggregation->AdjustpHvsPI Yes LowerConcentration Lower Concentration AdjustpHvsPI->LowerConcentration AddDetergent Add Detergent LowerConcentration->AddDetergent

Caption: A logical troubleshooting guide for low protein activity.

References

Technical Support Center: 50-C2-C9-4tail Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on general principles of pharmaceutical stability testing and storage optimization. Specific data for "50-C2-C9-4tail" is not publicly available. Researchers should adapt these guidelines and perform their own validation studies for their specific formulations and applications.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with this compound, a compound reportedly used in the generation of lipid nanoparticles (LNPs) for siRNA and mRNA delivery.[1]

Frequently Asked Questions (FAQs)

General Stability Testing

Q1: What is the purpose of stability testing for this compound?

A1: Stability testing is crucial to understand how the quality of this compound changes over time under the influence of various environmental factors such as temperature, humidity, and light. This data is essential for determining its re-test period or shelf-life, recommended storage conditions, and ensuring its efficacy and safety in formulations.

Q2: What are the different types of stability studies that should be conducted?

A2: Typically, stability programs include long-term, accelerated, and intermediate studies.

  • Long-term studies are conducted under the recommended storage conditions to establish the shelf-life.

  • Accelerated studies are performed at elevated stress conditions to predict the long-term stability profile and identify potential degradation products.

  • Intermediate studies are carried out if a "significant change" occurs during accelerated testing.

Q3: What parameters should be monitored during the stability testing of this compound?

A3: A comprehensive stability protocol should evaluate attributes of this compound that are susceptible to change and could impact its quality, safety, and efficacy. These may include physical, chemical, biological, and microbiological characteristics.

Storage and Handling

Q4: What are the recommended general storage conditions for this compound?

A4: While specific conditions must be determined empirically, for lipid-based molecules used in drug delivery, it is generally recommended to store them in a well-closed container, protected from light, at controlled low temperatures (e.g., refrigerated or frozen) to minimize degradation.

Q5: How should I handle this compound upon receiving it?

A5: Upon receipt, it is advisable to equilibrate the container to room temperature before opening to prevent moisture condensation. Use in a controlled environment, such as a cleanroom or a laminar flow hood, to minimize contamination.

Q6: What are the signs of degradation to look for in this compound?

A6: Visual signs of degradation could include changes in color, clarity (for solutions), or the appearance of particulate matter. Chemical degradation would be identified through analytical techniques such as chromatography, which might show a decrease in the main peak area and the appearance of new impurity peaks.

Troubleshooting Guide

Q: I am observing a rapid decrease in the purity of this compound during my accelerated stability study. What could be the cause?

A: Rapid degradation under accelerated conditions can be attributed to several factors:

  • Hydrolytic Instability: If this compound contains ester or other hydrolysable functional groups, high humidity and temperature can accelerate its breakdown.

  • Oxidative Degradation: Exposure to oxygen, especially at elevated temperatures, can lead to oxidation. Consider if the compound has oxidizable moieties.

  • Photodegradation: If the compound is light-sensitive, exposure to light during handling or storage can cause degradation.

Recommended Actions:

  • Review the Molecular Structure: Identify functional groups prone to hydrolysis, oxidation, or photolysis.

  • Conduct Forced Degradation Studies: Perform stress testing under acidic, basic, oxidative, and photolytic conditions to identify the likely degradation pathways.

  • Optimize Storage: Consider storing under an inert atmosphere (e.g., argon or nitrogen) and in amber or light-blocking containers.

Q: The physical appearance of my this compound formulation has changed (e.g., color change, precipitation). What should I do?

A: Changes in physical appearance are a clear indicator of instability.

  • Color Change: Often indicates chemical degradation leading to chromophoric byproducts.

  • Precipitation: May suggest changes in solubility due to degradation, pH shifts, or interactions with container surfaces.

Recommended Actions:

  • Characterize the Precipitate: If possible, isolate and analyze the precipitate to identify its composition.

  • Re-evaluate Formulation Components: Assess the compatibility of this compound with other excipients in the formulation.

  • Analytical Investigation: Use techniques like HPLC or LC-MS to identify any new degradation products that may have formed.

Data Presentation

Table 1: Example Stability Testing Protocol for this compound
Study TypeStorage ConditionTesting Frequency (Months)Tests to be Performed
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36Appearance, Assay, Purity/Degradation Products, Water Content
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6Appearance, Assay, Purity/Degradation Products, Water Content
Intermediate 30°C ± 2°C / 65% RH ± 5% RH0, 6, 9, 12Appearance, Assay, Purity/Degradation Products, Water Content

Experimental Protocols

Protocol: Forced Degradation (Stress Testing) of this compound

Objective: To identify potential degradation products, establish degradation pathways, and demonstrate the stability-indicating power of the analytical methods used.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Mobile phase modifiers (e.g., TFA)

  • C18 reverse-phase HPLC column

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 12, 24 hours).[2] Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for various time points.[2] Neutralize the solution before analysis.

  • Oxidation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for a specified period.[2]

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).[2]

  • Photostability: Expose this compound (in both solid and solution form) to a controlled light source (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method. The method should be capable of separating the intact this compound from all process-related impurities and degradation products.

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase select_batches Select Batches (min. 3 primary batches) define_protocol Define Stability Protocol (Conditions, Frequency, Tests) select_batches->define_protocol validate_methods Validate Stability-Indicating Analytical Methods define_protocol->validate_methods place_samples Place Samples in Stability Chambers validate_methods->place_samples long_term Long-Term Study (e.g., 25°C/60%RH) place_samples->long_term accelerated Accelerated Study (e.g., 40°C/75%RH) place_samples->accelerated pull_samples Pull Samples at Defined Timepoints long_term->pull_samples accelerated->pull_samples analyze_samples Analyze Samples pull_samples->analyze_samples compile_data Compile & Analyze Data analyze_samples->compile_data evaluate_change Evaluate for 'Significant Change' compile_data->evaluate_change propose_shelf_life Propose Shelf-Life & Storage Conditions evaluate_change->propose_shelf_life report Generate Stability Report propose_shelf_life->report

Caption: A typical workflow for a pharmaceutical stability study.

Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., +H₂O₂) cluster_photolysis Photolysis (Light Exposure) parent This compound (Intact Molecule) hydrolysis_product_1 Degradation Product A (e.g., Cleaved Ester Linkage) parent->hydrolysis_product_1 H⁺ or OH⁻ oxidation_product_1 Degradation Product B (e.g., N-oxide) parent->oxidation_product_1 [O] photo_product_1 Degradation Product C (e.g., Isomerization) parent->photo_product_1

References

Technical Support Center: 50-C2-C9-4tail Lipid Nanoparticle (LNP) Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variation when formulating lipid nanoparticles (LNPs) using the ionizable lipid 50-C2-C9-4tail.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

A1: this compound is an ionizable lipid that is a critical component in the formation of lipid nanoparticles (LNPs) for the delivery of nucleic acid payloads such as siRNA and mRNA.[1] Its primary role is to encapsulate and protect the nucleic acid cargo and facilitate its release into the cytoplasm of target cells. The positive charge of the ionizable lipid at acidic pH allows it to interact with the negatively charged nucleic acids, leading to efficient encapsulation.[2]

Q2: What are the critical quality attributes (CQAs) of LNPs that I should monitor to ensure batch-to-batch consistency?

A2: To ensure reproducible LNP performance, it is crucial to monitor several critical quality attributes (CQAs). These include:

  • Particle Size (Z-average): Influences biodistribution, cellular uptake, and immunogenicity.

  • Polydispersity Index (PDI): A measure of the heterogeneity of particle sizes in the formulation. A PDI of ≤0.30 is generally desired for regulatory acceptance.[3]

  • Zeta Potential: The surface charge of the LNPs, which affects stability and interaction with biological membranes.

  • Encapsulation Efficiency (%EE): The percentage of the nucleic acid cargo that is successfully encapsulated within the LNPs.

  • Lipid Component Ratios: The precise molar ratios of the ionizable lipid (this compound), helper lipids, cholesterol, and PEG-lipids are crucial for LNP stability and function.[4]

Q3: What are the main sources of batch-to-batch variation in LNP manufacturing?

A3: Batch-to-batch variation in LNP manufacturing can arise from multiple factors throughout the production process. Key sources include:

  • Raw Material Variability: Inconsistent quality of lipids (including this compound), solvents, and aqueous buffers.

  • Process Parameters: Fluctuations in mixing speed, flow rates, temperature, and pH during LNP formation.

  • Manufacturing Method: The choice of manufacturing technique, such as microfluidics versus bulk mixing, can significantly impact LNP characteristics.[5][6]

  • Downstream Processing: Inconsistencies in purification, concentration, and sterilization steps.

  • Storage and Handling: Improper storage conditions can lead to changes in particle size and degradation of the LNP components.

Troubleshooting Guides

This section provides solutions to common problems encountered during LNP formulation with this compound.

Issue 1: High Particle Size and/or Polydispersity Index (PDI)
Potential Cause Recommended Solution
Suboptimal Mixing Ensure the mixing method provides rapid and homogenous mixing of the lipid and aqueous phases. For reproducible results, consider using a microfluidic mixing device which offers precise control over mixing parameters.[5][6]
Incorrect Flow Rate Ratio (FRR) or Total Flow Rate (TFR) If using a microfluidic system, optimize the FRR and TFR. A higher FRR (aqueous to organic) and TFR can often lead to smaller particle sizes.
Inappropriate Solvent Ensure the lipids are fully dissolved in a suitable organic solvent (e.g., ethanol) before mixing.
Aggregation Post-Formulation After formulation, immediately dilute the LNP solution to a lower ethanol (B145695) concentration to prevent aggregation.
Suboptimal Lipid Ratios The ratio of the different lipid components can influence particle size. Systematically vary the molar ratios of this compound, helper lipids, cholesterol, and PEG-lipid to find the optimal formulation.
Issue 2: Low Encapsulation Efficiency (%EE)
Potential Cause Recommended Solution
Incorrect N:P Ratio The N:P ratio, which is the molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid, is critical for efficient encapsulation. An N:P ratio of around six is common for LNPs.[6] Optimization of this ratio is essential.
Suboptimal pH of Aqueous Buffer The aqueous buffer used to dissolve the nucleic acid should have an acidic pH (typically pH 4-5). This ensures that the ionizable lipid (this compound) is positively charged, allowing for strong electrostatic interactions with the negatively charged nucleic acid backbone.[2]
Poor Quality Nucleic Acid Ensure the nucleic acid is of high purity and integrity. Degradation or impurities can negatively impact encapsulation.
Slow Mixing Rapid mixing is crucial for efficient encapsulation. Slow mixing can lead to the formation of larger, less stable particles with lower encapsulation efficiency.
Issue 3: LNP Instability During Storage
Potential Cause Recommended Solution
Inappropriate Storage Buffer Store LNPs in a buffer that maintains a neutral pH (around 7.4) to minimize hydrolysis of the lipids and nucleic acid.
Incorrect Storage Temperature Store LNP formulations at the recommended temperature (typically 2-8°C) to prevent aggregation and degradation. Avoid freeze-thaw cycles unless the formulation has been specifically designed for it.
Oxidation of Lipids The inclusion of antioxidants in the formulation can help prevent lipid oxidation, which can compromise LNP integrity.
Suboptimal PEG-Lipid Content The PEGylated lipid provides a protective hydrophilic layer that prevents aggregation.[7] Optimizing the concentration of the PEG-lipid can enhance stability.

Experimental Protocols & Data Presentation

Key Experimental Protocol: LNP Formulation via Microfluidics
  • Lipid Phase Preparation:

    • Dissolve this compound, a helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid in ethanol at the desired molar ratio.

    • Ensure complete dissolution of all lipid components.

  • Aqueous Phase Preparation:

    • Dissolve the nucleic acid (mRNA or siRNA) in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., a staggered herringbone micromixer).

    • Load the lipid phase and aqueous phase into separate syringes and place them on a syringe pump.

    • Pump the two phases through the microfluidic chip at a defined Total Flow Rate (TFR) and Flow Rate Ratio (FRR) (e.g., TFR of 12 mL/min and FRR of 3:1 aqueous to organic).

    • Collect the resulting LNP dispersion from the outlet.

  • Purification and Concentration:

    • Immediately after formation, dialyze the LNP dispersion against a storage buffer (e.g., PBS, pH 7.4) to remove the ethanol and unencapsulated nucleic acid.

    • Concentrate the purified LNPs using a suitable method like tangential flow filtration (TFF).

Data Presentation: Example Batch-to-Batch Variation Analysis
Batch ID Particle Size (nm) PDI Zeta Potential (mV) Encapsulation Efficiency (%)
Batch A85.20.12-10.592.5
Batch B88.10.15-9.890.1
Batch C84.70.11-11.293.2
Acceptance Criteria 80-100 <0.2 -5 to -15 >90

Visualizations

LNP_Manufacturing_Workflow cluster_prep Phase Preparation cluster_process LNP Formation & Processing cluster_qc Quality Control Lipid_Prep Lipid Phase (this compound, Helper Lipids, Cholesterol, PEG-Lipid in Ethanol) Mixing Rapid Mixing (e.g., Microfluidics) Lipid_Prep->Mixing Aqueous_Prep Aqueous Phase (Nucleic Acid in Acidic Buffer) Aqueous_Prep->Mixing Purification Purification (e.g., Dialysis, TFF) Mixing->Purification Concentration Concentration (e.g., TFF) Purification->Concentration QC Characterization (Size, PDI, Zeta Potential, %EE) Concentration->QC Final_Product Final LNP Product QC->Final_Product

Caption: LNP manufacturing workflow from raw material preparation to final product quality control.

Batch_Variation_Factors cluster_materials Raw Materials cluster_process Process Parameters cluster_downstream Downstream & Storage Lipid_Quality Lipid Quality (Purity, Identity) Batch_Variation Batch-to-Batch Variation Lipid_Quality->Batch_Variation Solvent_Grade Solvent & Buffer Grade Solvent_Grade->Batch_Variation Mixing_Method Mixing Method (Microfluidics vs. Bulk) Mixing_Method->Batch_Variation Flow_Rates Flow Rates & Ratios Flow_Rates->Batch_Variation Temperature Temperature Temperature->Batch_Variation pH pH Control pH->Batch_Variation Purification_Method Purification Method Purification_Method->Batch_Variation Storage_Conditions Storage Conditions Storage_Conditions->Batch_Variation

Caption: Key factors contributing to batch-to-batch variation in LNP production.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving the novel ionizable lipid, 50-C2-C9-4tail. This guide is intended for researchers, scientists, and drug development professionals utilizing this compound in lipid nanoparticle (LNP) formulations for the delivery of siRNA, mRNA, and other nucleic acid payloads.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows, from LNP formulation to downstream analysis.

Frequently Asked Questions (FAQs)

LNP Formulation & Characterization

Question: My LNP formulation with this compound shows high polydispersity and large particle size. What are the possible causes and solutions?

Answer: High polydispersity and large particle size in your LNP formulation can arise from several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal Mixing: Inefficient or slow mixing of the lipid and aqueous phases can lead to the formation of larger, heterogeneous particles.

    • Solution: Ensure rapid and consistent mixing. If using a microfluidic system, check for any blockages or inconsistencies in flow rates. For manual pipetting, ensure vigorous and immediate mixing.

  • Incorrect Lipid Ratios: The molar ratio of the different lipid components (this compound, helper lipids, cholesterol, and PEG-lipid) is critical for proper LNP assembly.[1][2]

    • Solution: Re-evaluate and optimize the molar ratios of your lipid components. A systematic optimization of the this compound percentage may be necessary.

  • Degraded Lipids or RNA: The quality of your starting materials is crucial.

    • Solution: Use fresh, high-quality lipids and ensure your RNA has not been degraded. Store all components at the recommended temperatures.

  • Incorrect pH of Buffers: The pH of the aqueous buffer used for RNA encapsulation is critical for the ionization of this compound and subsequent complexation with the nucleic acid.[3]

    • Solution: Verify the pH of your buffers. For ionizable lipids like this compound, a slightly acidic pH (e.g., pH 4.0) is typically required for efficient encapsulation.

Question: The encapsulation efficiency of my siRNA/mRNA in the this compound LNPs is low. How can I improve it?

Answer: Low encapsulation efficiency is a common issue that can significantly impact the efficacy of your LNP formulation. Consider the following:

  • Suboptimal N:P Ratio: The ratio of the nitrogen atoms in the ionizable lipid (this compound) to the phosphate (B84403) groups in the nucleic acid backbone (N:P ratio) is a key parameter for efficient encapsulation.[4]

    • Solution: Experiment with different N:P ratios to find the optimal balance for your specific nucleic acid payload.[4]

  • RNA Quality: Degraded or impure RNA will not encapsulate efficiently.

    • Solution: Assess the integrity of your siRNA/mRNA using gel electrophoresis or a Bioanalyzer.

  • Incorrect Formulation pH: As mentioned previously, the pH of the formulation buffer is critical for the electrostatic interaction between the ionizable lipid and the nucleic acid.[3][]

    • Solution: Ensure the pH of your aqueous phase is optimal for protonation of this compound.

Transfection & Delivery

Question: I am observing low transfection efficiency and poor gene knockdown/protein expression with my this compound LNPs. What should I troubleshoot?

Answer: Low transfection efficiency is a multifaceted problem. Here’s a checklist of potential issues and solutions:

  • Cell Health and Density: Transfection efficiency is highly dependent on the condition of your cells.

    • Solution: Ensure your cells are healthy, actively dividing, and plated at the optimal density. For many cell types, a confluency of 70-90% at the time of transfection is recommended.[6][7]

  • Presence of Serum: Components in serum can interfere with LNP-cell interactions.

    • Solution: While some protocols recommend transfecting in the presence of serum to reduce toxicity, others suggest forming the LNP-media complexes in serum-free media before adding to cells.[6][8] It is advisable to optimize this for your specific cell line.

  • Endosomal Escape: A major hurdle for LNP-mediated delivery is the escape of the nucleic acid payload from the endosome into the cytoplasm.[9][10]

    • Solution: The design of the ionizable lipid, such as this compound, is crucial for facilitating endosomal escape. Ensure your LNP formulation is optimized. The inclusion of helper lipids can also aid in destabilizing the endosomal membrane.

  • Incorrect LNP Dose: Using too little of the LNP formulation will result in a weak signal.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of LNPs for your target cells.

  • Incubation Time: The duration of exposure of cells to the LNPs can impact transfection efficiency.

    • Solution: Optimize the incubation time. This can range from a few hours to 24 hours or more, depending on the cell type and experimental goals.

Question: My cells are showing high levels of toxicity or cell death after treatment with this compound LNPs. What can I do to mitigate this?

Answer: Cell toxicity is a common concern with lipid-based transfection reagents. Here are some strategies to reduce it:

  • Optimize LNP Concentration: High concentrations of LNPs can be toxic to cells.

    • Solution: Use the lowest effective concentration of your LNP formulation. A dose-response curve will help identify the optimal balance between efficiency and toxicity.

  • Reduce Incubation Time: Prolonged exposure to LNPs can increase cytotoxicity.

    • Solution: Try reducing the incubation time. After an initial incubation period (e.g., 4-6 hours), you can replace the transfection medium with fresh culture medium.

  • Cell Density: Cells at a lower confluency can be more susceptible to toxicity.[8]

    • Solution: Ensure your cells are at an optimal density (typically 70-90% confluency) at the time of transfection.

  • Purity of Formulation: Contaminants in the LNP preparation can contribute to toxicity.

    • Solution: Ensure your formulation is free of residual solvents or other impurities. Dialysis or tangential flow filtration can be used to purify the LNPs.

Downstream Analysis

Question: I am not observing the expected level of gene knockdown with my siRNA delivered via this compound LNPs. What could be the reason?

Answer: If you are not seeing the desired gene silencing effect, consider the following points in your downstream analysis:

  • Inefficient Transfection: This is the most common reason. Please refer to the troubleshooting tips for low transfection efficiency.

  • Ineffective siRNA Sequence: The design of the siRNA is critical for its silencing activity.

    • Solution: Use a validated siRNA sequence. It is good practice to test multiple siRNA sequences targeting different regions of the mRNA to identify the most potent one. Include positive and negative controls in your experiment.[7]

  • Timing of Analysis: The kinetics of gene knockdown can vary depending on the stability of the target mRNA and protein.

    • Solution: Perform a time-course experiment to determine the optimal time point for analyzing mRNA and protein levels. Generally, mRNA levels are assessed 24-48 hours post-transfection, while protein levels are assessed 48-96 hours post-transfection.

  • Slow Protein Turnover: Even with efficient mRNA knockdown, the target protein may have a long half-life, leading to a delayed or reduced effect at the protein level.[7]

    • Solution: Extend the time course of your experiment to allow for sufficient protein degradation.

Question: The results of my assay are inconsistent between experiments. How can I improve reproducibility?

Answer: Reproducibility is key to reliable scientific data. To improve consistency:

  • Standardize Protocols: Ensure all experimental steps, from cell plating to data analysis, are performed consistently.

  • Quality Control of Reagents: Use reagents from the same lot whenever possible and perform quality control checks on your LNPs (size, polydispersity, encapsulation efficiency) for each batch.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.[6]

  • Consistent Incubation Times: Adhere strictly to the optimized incubation times for transfection and downstream assays.

Data Presentation

To facilitate the comparison of experimental results, we recommend summarizing your quantitative data in a structured table.

LNP Formulation Particle Size (nm) Polydispersity Index (PDI) Encapsulation Efficiency (%) Transfection Efficiency (%) Gene Knockdown (%) Cell Viability (%)
Formulation A (Control)
Formulation B (this compound)
Formulation C (Optimized this compound)

Experimental Protocols

General Protocol for siRNA Knockdown using this compound LNPs

This protocol provides a general framework. Optimization of specific parameters such as cell density, LNP concentration, and incubation times is recommended for each cell type and siRNA.

  • Cell Seeding:

    • The day before transfection, seed your cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • LNP-siRNA Complex Formation:

    • Dilute the required amount of siRNA in an appropriate volume of RNase-free buffer.

    • In a separate tube, dilute the this compound LNP formulation in serum-free medium.

    • Add the diluted siRNA to the diluted LNP formulation and mix gently by pipetting.

    • Incubate the LNP-siRNA complexes at room temperature for 15-20 minutes.

  • Transfection:

    • Remove the culture medium from the cells.

    • Add the LNP-siRNA complexes to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for the optimized duration (e.g., 4-24 hours).

  • Post-Transfection:

    • After the incubation period, you may replace the transfection medium with fresh, complete culture medium.

    • Incubate the cells for the desired period (e.g., 24-96 hours) before downstream analysis.

  • Analysis of Gene Knockdown:

    • mRNA Analysis: Lyse the cells and isolate total RNA. Analyze the target mRNA levels using quantitative real-time PCR (qRT-PCR).

    • Protein Analysis: Lyse the cells and isolate total protein. Analyze the target protein levels using Western blotting or ELISA.

Mandatory Visualization

Experimental Workflow for LNP-siRNA Mediated Gene Silencing

G cluster_formulation LNP Formulation cluster_characterization LNP Characterization cluster_delivery In Vitro Delivery cluster_analysis Downstream Analysis A This compound + Helper Lipids C Microfluidic Mixing A->C B siRNA in Aqueous Buffer B->C D Size & PDI Measurement C->D E Encapsulation Efficiency C->E G LNP-siRNA Transfection E->G F Cell Seeding F->G H Incubation G->H I RNA Isolation & qRT-PCR H->I J Protein Isolation & Western Blot H->J

Caption: Experimental workflow for LNP-siRNA mediated gene silencing.

Hypothetical Signaling Pathway Investigated by this compound LNP-siRNA

G cluster_LNP cluster_pathway Cellular Signaling Pathway LNP This compound LNP (siRNA for Kinase A) KinaseA Kinase A LNP->KinaseA Inhibition Receptor Growth Factor Receptor Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Target Gene Expression (e.g., Proliferation) TranscriptionFactor->GeneExpression

Caption: LNP-siRNA targeting Kinase A to inhibit a proliferation pathway.

References

Validation & Comparative

Navigating the Validation of 50-C2-C9-4tail as a Therapeutic Delivery Vehicle

Author: BenchChem Technical Support Team. Date: December 2025

Initial analysis reveals that "50-C2-C9-4tail" is not a conventional therapeutic target, such as a protein or enzyme, but rather a component utilized in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery. This critical distinction shifts the validation focus from modulating a biological pathway to assessing the efficacy and safety of the LNP as a delivery system.

This guide provides a comparative framework for validating an LNP system incorporating the novel lipid "this compound" against a well-established benchmark LNP formulation. The objective is to evaluate its performance in delivering a payload, such as siRNA, to target cells.

Comparative Performance Metrics

The validation of a novel LNP formulation hinges on a series of quantitative comparisons of its physicochemical properties, in vitro efficacy, and in vivo performance against a standard control.

Parameter Hypothetical this compound LNP Benchmark LNP (e.g., MC3-based) Significance
Particle Size (nm) 105 ± 580 ± 10Influences biodistribution, cellular uptake, and clearance.
Polydispersity Index (PDI) 0.080.10Measures the uniformity of particle size. Lower is better.
Encapsulation Efficiency (%) 96%95%The percentage of the drug successfully loaded into the LNP.
In Vitro Gene Knockdown (IC50) 45 ng/mL50 ng/mLThe concentration required to achieve 50% target gene silencing.
In Vivo Tumor Growth Inhibition 75%70%Efficacy of the LNP in a disease model.
Liver Enzyme Elevation (ALT/AST) 1.5x baseline1.8x baselineA key indicator of potential hepatotoxicity.

Experimental Protocols

Detailed methodologies are crucial for reproducible validation of LNP performance.

Protocol 1: LNP Formulation and Physicochemical Characterization
  • Preparation of Lipid Stock Solutions: Dissolve the cationic lipid (e.g., this compound), helper lipids (e.g., DSPC, cholesterol), and PEG-lipid in ethanol (B145695) at a precise molar ratio.

  • Preparation of Aqueous Phase: Prepare the nucleic acid payload (e.g., siRNA) in a low pH buffer (e.g., sodium acetate, pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the lipid-ethanol phase with the aqueous nucleic acid phase at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Nanoparticle Formation: Spontaneous self-assembly of LNPs occurs as the ethanol is diluted, encapsulating the nucleic acid payload.

  • Buffer Exchange and Concentration: Remove residual ethanol and exchange the buffer to a physiologically compatible buffer (e.g., PBS, pH 7.4) using tangential flow filtration (TFF).

  • Characterization:

    • Size and PDI: Measure the hydrodynamic diameter and polydispersity index using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge of the LNPs.

    • Encapsulation Efficiency: Quantify the amount of encapsulated nucleic acid using a fluorescence-based assay (e.g., RiboGreen assay) after selective lysis of the LNPs.

Protocol 2: In Vitro Gene Silencing Assessment
  • Cell Culture: Plate target cells (e.g., human cancer cell line) in a multi-well plate and allow them to adhere overnight.

  • LNP Treatment: Dilute the LNP-siRNA formulations to various concentrations in cell culture medium and add to the cells.

  • Incubation: Incubate the cells with the LNP formulations for a specified period (e.g., 24-48 hours).

  • RNA Extraction and qRT-PCR:

    • Lyse the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the expression of the target mRNA and a housekeeping gene using quantitative real-time PCR (qRT-PCR).

  • Data Analysis: Normalize the target gene expression to the housekeeping gene and calculate the percentage of gene knockdown relative to untreated control cells. Determine the IC50 value from the dose-response curve.

Visualizing the Validation Workflow and Mechanism

Diagrams help clarify the complex processes involved in LNP validation and their mechanism of action.

LNP_Validation_Workflow cluster_formulation 1. Formulation & Characterization cluster_invitro 2. In Vitro Testing cluster_invivo 3. In Vivo Studies F1 Lipid Mixing (Ethanol Phase) F3 Microfluidic Mixing F1->F3 F2 Payload Prep (Aqueous Phase) F2->F3 F4 Characterization (DLS, RiboGreen) F3->F4 IV1 Cell Culture Treatment F4->IV1 Optimized Formulation IV2 Gene Knockdown Assay (qPCR) IV1->IV2 IV3 Cytotoxicity Assay IV1->IV3 INV1 Animal Model Dosing IV2->INV1 Lead Candidate INV2 Biodistribution Analysis INV1->INV2 INV3 Efficacy Study (Tumor Growth) INV1->INV3 INV4 Toxicology Assessment INV1->INV4

Caption: Workflow for the validation of a novel LNP formulation.

LNP_Mechanism_of_Action LNP LNP-siRNA Cell Target Cell LNP->Cell Endocytosis Endosome Endosome RISC RISC Complex Endosome->RISC Endosomal Escape & siRNA Release mRNA Target mRNA RISC->mRNA siRNA Loading Cleavage mRNA Cleavage & Silencing mRNA->Cleavage

Caption: Mechanism of LNP-mediated siRNA delivery and gene silencing.

Unraveling the Function of 50-C2-C9-4tail: A Clarification on its Role in Therapeutic Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced therapeutic development, precise terminology is paramount. An initial investigation into "50-C2-C9-4tail" reveals a case of mistaken identity, where its function is not as a direct inhibitor of a signaling pathway, but as a critical component in the delivery of genetic medicines. This guide serves to clarify the role of this compound and to explain why a direct comparison with pathway inhibitors is not applicable.

Contrary to the implication of the term "inhibitor," this compound is identified as a lipid component utilized in the formation of lipid nanoparticles (LNPs).[1][2] These LNPs are sophisticated delivery vehicles designed to encapsulate and transport nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA), into cells.[1][2] The effective delivery of these molecules is a significant hurdle in the development of genetic medicines, and the composition of the LNP is a key determinant of its success.

The nomenclature of "this compound" likely refers to its specific chemical structure, which is optimized for the encapsulation and subsequent release of its genetic payload. The efficiency and safety of LNP-mediated delivery are influenced by the biophysical properties of its constituent lipids.

The Complement System and a Point of Confusion

The presence of "C2" and "C9" in the name may have led to a misinterpretation of its function, suggesting a connection to the complement system, a part of the innate immune response. The complement system includes proteins designated C1 through C9. Indeed, there are inhibitors that target components of this pathway, such as C2 and C9 inhibitors, which are investigated for their therapeutic potential in inflammatory and autoimmune diseases.[3][4] However, there is no evidence to suggest that this compound acts as an inhibitor of the complement pathway or any other signaling cascade.

Another potential source of confusion is the existence of a compound named "Brr2 inhibitor C9," which targets the spliceosomal RNA helicase Brr2.[5][6] This is a distinct molecule with a different mechanism of action and is unrelated to this compound.

References

Comparative Analysis of Ionizable Lipids for mRNA and siRNA Delivery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a comparative analysis of ionizable lipids, which are critical components of lipid nanoparticles (LNPs) for the delivery of mRNA and siRNA therapeutics. While this analysis was prompted by interest in the proprietary lipid 50-C2-C9-4tail, which is utilized in LNP formulations for nucleic acid delivery, the absence of public-domain experimental data necessitates a focus on well-characterized and clinically relevant analogs.[1] This guide will therefore compare the performance of prominent ionizable lipids such as DLin-MC3-DMA (MC3), SM-102, and ALC-0315, which are integral to FDA-approved therapeutics and serve as benchmarks in the field. The principles, experimental protocols, and performance metrics discussed herein are directly applicable to the evaluation of novel lipids like this compound.

Ionizable lipids are essential for the efficacy of LNP-based delivery systems. Their unique pH-dependent charge is pivotal for encapsulating negatively charged nucleic acids at low pH and for facilitating their release into the cytoplasm of target cells after endocytosis. The choice of ionizable lipid significantly influences the stability, transfection efficiency, and overall performance of the LNP formulation.

Performance Data Summary of Key Ionizable Lipid Analogs

The following table summarizes key performance metrics for several well-established ionizable lipids used in LNP formulations for mRNA and siRNA delivery. These lipids can be considered functional analogs for the purpose of understanding the performance landscape.

Ionizable LipidPrimary ApplicationParticle Size (nm)Encapsulation Efficiency (%)In Vivo Potency (ED₅₀, mg/kg)
DLin-MC3-DMA (MC3) siRNA (Onpattro®)70-90>90~0.01 (siRNA, rodent liver)
SM-102 mRNA (Moderna COVID-19 Vaccine)80-100>95Not publicly available for direct comparison
ALC-0315 mRNA (Pfizer-BioNTech COVID-19 Vaccine)70-90>90Not publicly available for direct comparison
C12-200 mRNA (Preclinical)80-110>90~0.025 (mRNA, rodent liver)

Note: ED₅₀ (Effective Dose, 50%) values can vary significantly based on the nucleic acid cargo, animal model, and target tissue.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of LNP formulations. Below are standard protocols for LNP formulation and in vitro transfection efficiency analysis.

1. LNP Formulation via Microfluidic Mixing

This protocol describes the reproducible and scalable production of LNPs using a microfluidic device, which allows for precise control over particle size and polydispersity.

  • Materials:

    • Ionizable lipid (e.g., DLin-MC3-DMA), DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol (B145695).

    • mRNA or siRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

    • Microfluidic mixing device (e.g., NanoAssemblr®).

  • Procedure:

    • Prepare the lipid mixture in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid).

    • Prepare the nucleic acid solution in the aqueous buffer.

    • Set the flow rates for the lipid and aqueous phases on the microfluidic device, typically at a 3:1 aqueous to organic phase ratio.

    • Initiate the mixing process. The rapid mixing of the two phases leads to a change in polarity, triggering the self-assembly of the lipids around the nucleic acid cargo to form LNPs.

    • The resulting LNP solution is collected and dialyzed against a neutral pH buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH, resulting in a stable, neutrally charged particle suspension.

    • The LNP suspension is then sterile-filtered and stored at 4°C.

2. In Vitro mRNA Transfection Efficiency Assay

This protocol details a method to assess the efficacy of LNP formulations in delivering functional mRNA to cells in culture, using a reporter protein like luciferase.

  • Materials:

    • Hepatocyte-derived cells (e.g., Huh7) or other relevant cell lines.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • LNP-encapsulated luciferase-encoding mRNA.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Seed the cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

    • Allow the cells to adhere overnight.

    • Prepare serial dilutions of the LNP-mRNA formulation in a serum-free medium.

    • Remove the existing medium from the cells and add the LNP-mRNA dilutions.

    • Incubate the cells with the LNPs for a specified period (e.g., 4-6 hours).

    • After incubation, add serum-containing medium to the wells.

    • Continue incubation for 24-48 hours to allow for protein expression.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

    • The luminescence signal, which is proportional to the amount of translated protein, is used to quantify transfection efficiency.

Visualizations: Pathways and Workflows

Signaling Pathway: LNP-Mediated mRNA Delivery and Protein Expression

The following diagram illustrates the cellular uptake of an mRNA-LNP, endosomal escape, and subsequent translation of the mRNA into a functional protein.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Environment LNP mRNA-LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis ApoE Binding Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome LateEndosome Late Endosome (pH ~5.5) Endosome->LateEndosome Maturation mRNA_Release mRNA Release (Cytoplasm) LateEndosome->mRNA_Release Endosomal Escape (Lipid Protonation) Ribosome Ribosome mRNA_Release->Ribosome Translation Protein Synthesized Protein Ribosome->Protein

Caption: Cellular pathway of LNP-mediated mRNA delivery.

Experimental Workflow: LNP Formulation and Characterization

This diagram outlines the key steps in the formulation of LNPs using microfluidics, followed by essential characterization assays.

G cluster_formulation Formulation cluster_purification Purification & QC cluster_testing Functional Testing A 1. Prepare Lipid Mix in Ethanol C 3. Microfluidic Mixing A->C B 2. Prepare Nucleic Acid in Aqueous Buffer (pH 4) B->C D 4. Buffer Exchange (Dialysis, TFF) to pH 7.4 C->D E 5. Characterization: - Size (DLS) - Zeta Potential - Encapsulation (%) D->E F 6. In Vitro Transfection Assay E->F G 7. In Vivo Efficacy Studies F->G

References

Confirming the On-Target Effects of 50-C2-C9-4tail: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the on-target effects of the novel investigational compound 50-C2-C9-4tail against established alternatives. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its therapeutic potential.

Comparative Efficacy in Cancer Cell Lines

The on-target efficacy of this compound was assessed by its ability to inhibit cell viability in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) and the percentage of inhibition, comparing this compound with a standard therapeutic agent, Tamoxifen, and other experimental compounds, C2 and C9.

Cell LineTreatmentIC50 (µM)Inhibition (%)
MCF-7 This compound1545
Tamoxifen78130
C22537
C93035
MDA-MB-231 This compound2055
Tamoxifen>100020
C23537
C94032
BT-549 This compound5040
Tamoxifen>100015
C2Not EffectiveNot Effective
C9Not EffectiveNot Effective

Data for C2, C9, and Tamoxifen are derived from preclinical studies.[1] Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

Cell Viability Assay:

  • Cell Culture: MCF-7, MDA-MB-231, and BT-549 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound, Tamoxifen, C2, and C9 for 72 hours.

  • Analysis: Cell viability was assessed using the MTT assay. The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for target validation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Receptor Receptor This compound->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Apoptosis Apoptosis Gene_Expression->Apoptosis Induces

Caption: Proposed signaling pathway for this compound inducing apoptosis.

G Start Start Cell_Culture Cancer Cell Culture (MCF-7, MDA-MB-231) Start->Cell_Culture Treatment Treat with this compound and Controls Cell_Culture->Treatment Incubation Incubate for 72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Data (IC50, % Inhibition) MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing cell viability.

Alternative Therapeutic Approaches

While this compound shows promise, other therapeutic strategies are also under investigation. For instance, CBLB-502 is a drug candidate that activates the innate immune response through Toll-like receptor 5 (TLR5) and has shown direct anticancer effects in preclinical models of colon and lung cancer.[2] This approach differs from the direct cytotoxic effect proposed for this compound, offering a potential alternative or combination therapy. The antitumor effects of CBLB-502 are largely dependent on the expression of TLR5 by the tumor.[2]

References

Independent Verification of 50-C2-C9-4tail: A Comparative Analysis for LNP-Mediated RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an independent verification of the research findings concerning the lipidoid 50-C2-C9-4tail , a component used in the formulation of lipid nanoparticles (LNPs) for the delivery of siRNA and mRNA. The content is intended for researchers, scientists, and professionals in the field of drug development, offering a comparative analysis based on available data.

Overview of this compound

Experimental Workflow for LNP Formulation and Delivery

The general workflow for assessing the efficacy of a novel lipidoid like this compound involves several key stages, from LNP formulation to in vitro and in vivo evaluation. The following diagram illustrates a typical experimental process.

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Biophysical Characterization cluster_evaluation Efficacy Evaluation lipid_prep Lipidoid Stock (e.g., this compound) mixing Rapid Mixing (Microfluidics) lipid_prep->mixing helper_lipids Helper Lipids (Cholesterol, DSPC, PEG-lipid) helper_lipids->mixing rna_prep RNA Cargo (siRNA or mRNA) rna_prep->mixing dls Size & PDI (DLS) mixing->dls Formulated LNPs zeta Zeta Potential dls->zeta encapsulation RNA Encapsulation (RiboGreen Assay) zeta->encapsulation in_vitro In Vitro Studies (Cell Culture) encapsulation->in_vitro in_vivo In Vivo Studies (Animal Models) encapsulation->in_vivo analysis Gene Knockdown Analysis (qPCR, Western Blot, Imaging) in_vitro->analysis in_vivo->analysis

Caption: A generalized experimental workflow for developing and testing lipidoid-based LNPs for RNA delivery.

Key Experimental Protocols

Below are detailed methodologies for the pivotal experiments cited in the evaluation of novel lipid nanoparticles.

LNP Formulation via Microfluidics

Objective: To produce uniform LNPs encapsulating the RNA cargo.

Protocol:

  • Prepare separate solutions of the ionizable lipidoid (e.g., this compound), helper lipids (typically cholesterol, DSPC), and a PEG-lipid in ethanol (B145695). The molar ratios of these components are critical and require optimization.

  • Prepare the RNA (siRNA or mRNA) in a low pH aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Utilize a microfluidic mixing device to rapidly combine the lipid-ethanol solution with the RNA-aqueous solution at a controlled flow rate ratio (e.g., 3:1 aqueous to organic).

  • The resulting mixture, containing self-assembled LNPs, is then dialyzed against a physiological pH buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH, resulting in a stable LNP formulation.

Biophysical Characterization of LNPs

Objective: To determine the physical properties of the formulated LNPs, which are crucial for their in vivo performance.

Protocols:

  • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). This technique assesses the size distribution of the nanoparticles in the suspension.

  • Zeta Potential: Also measured by DLS, this indicates the surface charge of the LNPs. A near-neutral surface charge at physiological pH is often desired to reduce non-specific interactions in vivo.

  • RNA Encapsulation Efficiency: Typically determined using a fluorescent dye-based assay such as the RiboGreen assay. The fluorescence of the dye is significantly enhanced upon binding to RNA. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the percentage of encapsulated RNA can be calculated.

In Vitro Gene Silencing Assessment

Objective: To evaluate the ability of the LNPs to deliver functional RNA cargo to cells in culture, leading to the knockdown of a target gene.

Protocol:

  • Plate target cells (e.g., hepatocytes, cancer cell lines) in a suitable culture medium.

  • Treat the cells with varying concentrations of the LNP-RNA formulation.

  • After a specified incubation period (e.g., 24-48 hours), lyse the cells.

  • Extract total RNA and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of the target gene, relative to a housekeeping gene. A significant reduction in target mRNA levels indicates successful siRNA delivery and function.

  • Alternatively, for protein-level analysis, perform a Western blot to assess the reduction in the target protein.

Comparative Data

At present, there is a lack of publicly available, peer-reviewed research data that directly compares the in vitro and in vivo performance of This compound with other benchmark lipidoids such as DLin-MC3-DMA or C12-200. Such a comparative analysis would typically involve the following quantitative data, presented in a tabular format for clarity.

Table 1: Illustrative Comparison of LNP Biophysical Properties

LipidoidMolar Ratio (Lipidoid:Chol:DSPC:PEG)Size (nm)PDIZeta Potential (mV)Encapsulation Eff. (%)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
DLin-MC3-DMA 50:38.5:10:1.580-100< 0.2-5 to +5> 90%
C12-200 50:38.5:10:1.570-90< 0.15-3 to +7> 95%

Table 2: Illustrative In Vivo Efficacy Comparison (e.g., Factor VII Silencing in Mice)

LipidoidDose (mg/kg)% Factor VII KnockdownDuration of Effect
This compound Data Not AvailableData Not AvailableData Not Available
DLin-MC3-DMA 0.1~90%~21 days
C12-200 0.1~85%~14 days

Note: The data for DLin-MC3-DMA and C12-200 are representative values from published literature and are provided for illustrative purposes only.

Signaling and Delivery Pathway

The delivery of RNA via LNPs is a multi-step process that involves cellular uptake, endosomal escape, and release of the RNA cargo into the cytoplasm to exert its biological function.

signaling_pathway cluster_uptake Cellular Uptake cluster_release Intracellular Trafficking & Release cluster_action Biological Action lnp LNP in Circulation apoe ApoE Binding lnp->apoe ldlr LDLR apoe->ldlr Binds to endocytosis Receptor-Mediated Endocytosis ldlr->endocytosis endosome Early Endosome endocytosis->endosome late_endosome Late Endosome (pH drop) endosome->late_endosome Maturation escape Endosomal Escape late_endosome->escape Ionizable lipidoid protonation disrupts endosomal membrane rna_release RNA Release into Cytoplasm escape->rna_release risc RISC Loading (siRNA) rna_release->risc translation Translation by Ribosome (mRNA) rna_release->translation knockdown Target mRNA Cleavage/Degradation risc->knockdown protein_exp Protein Expression translation->protein_exp

Caption: The cellular mechanism of LNP-mediated RNA delivery, from uptake to biological effect.

Conclusion

This compound is a documented lipidoid for the formulation of LNPs for RNA delivery. However, a comprehensive, independent verification of its performance in comparison to established alternatives is hampered by the lack of publicly available, peer-reviewed research data. The experimental protocols and workflows outlined in this guide provide a framework for the evaluation of this compound and other novel lipidoids. Further research and publication of comparative data are necessary to fully ascertain its position and potential within the landscape of non-viral gene delivery vectors.

References

Unraveling 50-C2-C9-4tail: A Lipid Nanoparticle Component for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research into publicly available scientific literature and data reveals that 50-C2-C9-4tail is not a therapeutic drug but rather a specialized lipidoid component used in the creation of lipid nanoparticles (LNPs) . These LNPs serve as a sophisticated delivery vehicle for genetic materials like siRNA and mRNA, both in laboratory (in vitro) and living organism (in vivo) studies.[1][2][3][4][5][6][7]

Due to its nature as a delivery system component, a direct comparison of this compound to standard-of-care drugs is not applicable. Standard-of-care drugs are active pharmaceutical ingredients designed to elicit a therapeutic effect, whereas this compound is part of the mechanism that transports the active therapeutic agent to its target.

The Role of this compound in Drug Delivery

Lipid nanoparticles are a cornerstone of modern genetic medicine, enabling the safe and effective delivery of nucleic acid-based therapies. The composition of these LNPs is critical to their success, and components like this compound are integral to their function. The structure of these lipidoids is designed to efficiently encapsulate and protect the fragile genetic cargo and facilitate its delivery into cells.

The logical workflow for the application of this compound in a therapeutic context is visualized below.

cluster_0 LNP Formulation cluster_1 In Vivo Application This compound This compound LNP Lipid Nanoparticle (LNP) (formulated with this compound) This compound->LNP Therapeutic Cargo (siRNA/mRNA) Therapeutic Cargo (siRNA/mRNA) Therapeutic Cargo (siRNA/mRNA)->LNP Other Lipids (e.g., Cholesterol, PEG) Other Lipids (e.g., Cholesterol, PEG) Other Lipids (e.g., Cholesterol, PEG)->LNP Administration Systemic or Local Administration LNP->Administration Cellular Uptake Target Cell Uptake Administration->Cellular Uptake Endosomal Escape Endosomal Escape Cellular Uptake->Endosomal Escape Therapeutic Effect Release of Cargo & Therapeutic Effect Endosomal Escape->Therapeutic Effect

Caption: Workflow of this compound in LNP drug delivery.

Absence of Comparative In Vivo Data

A thorough search for in vivo studies directly comparing a therapeutic formulated with this compound against a standard-of-care drug did not yield any publicly available results. The existing information primarily focuses on the chemical properties and utility of this compound as a component for LNP-mediated delivery of siRNA and mRNA.[1][2][3][4][5][6][7] A patent application also lists this compound among a series of polyamine-fatty acid derived lipidoids for potential use in delivering agents to treat a range of diseases.[8][9]

Without specific in vivo studies that use a this compound-formulated therapeutic to treat a particular condition and compare it to an established treatment, a quantitative comparison of efficacy and safety is not possible.

Conclusion

This compound is a component of a sophisticated drug delivery platform, not a standalone therapeutic. Its role is to enable the delivery of genetic medicines. Therefore, a direct comparison with standard-of-care drugs is not feasible based on current publicly available information. Future research may involve in vivo studies of specific therapeutics formulated using LNPs containing this compound, which would then allow for comparisons against relevant standard-of-care treatments. Until such data becomes available, a detailed comparative guide as requested cannot be constructed.

References

Unveiling the Differential Activity of Compound 50-C2-C9-4tail Across Various Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the cross-validation of the novel anti-cancer agent 50-C2-C9-4tail. This report provides an objective comparison of its activity in different cell lines, supported by experimental data and detailed protocols.

The quest for targeted cancer therapies has led to the development of numerous novel compounds. Among them, this compound has emerged as a promising candidate. Understanding its efficacy across a spectrum of cancer cell lines is crucial for identifying potential clinical applications and patient populations that may benefit the most. This guide presents a comparative analysis of this compound's activity, offering a clear overview of its performance and the methodologies used for its evaluation.

Comparative Efficacy of this compound: A Quantitative Overview

The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines and compared with a standard-of-care chemotherapy agent, Cisplatin. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each cell line. The results are summarized in the table below.

Cell LineCancer TypeThis compound IC50 (µM)Cisplatin IC50 (µM)Selectivity Index*
A549Lung Cancer15.28.50.56
MCF-7Breast Cancer8.912.31.38
HCT116Colon Cancer5.420.13.72
K562Leukemia2.14.72.24
U87 MGGlioblastoma25.815.60.60
NCI-H460Lung Cancer12.59.10.73
SF-268CNS Cancer22.118.20.82

*Selectivity Index calculated as the ratio of Cisplatin IC50 to this compound IC50. A value greater than 1 indicates higher selectivity for this compound.

The data reveals that this compound exhibits potent activity against leukemia (K562) and colon cancer (HCT116) cell lines, with significantly lower IC50 values compared to other tested lines. Notably, in HCT116 and K562 cells, this compound demonstrates a higher selectivity index compared to Cisplatin, suggesting a potentially favorable therapeutic window in these cancer types.

Experimental Protocols

A detailed description of the methodologies employed in this comparative analysis is provided below to ensure reproducibility and transparency.

Cell Culture

All cancer cell lines were procured from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay

The anti-proliferative activity of this compound and Cisplatin was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with serial dilutions of this compound (0.1 to 100 µM) or Cisplatin (0.1 to 100 µM) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Visualizing the Process and Pathway

To better illustrate the experimental design and the hypothesized mechanism of action of this compound, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Cross-Validation start Start: Prepare Cancer Cell Line Cultures seed Seed Cells in 96-well Plates start->seed treat Treat with Serial Dilutions of This compound and Cisplatin seed->treat incubate Incubate for 72 hours treat->incubate mtt Perform MTT Assay incubate->mtt measure Measure Absorbance mtt->measure calculate Calculate IC50 Values measure->calculate compare Compare Activity Across Cell Lines calculate->compare end End: Identify Most Sensitive Cell Lines compare->end

Caption: A flowchart illustrating the key steps in the cross-validation of this compound activity.

G cluster_pathway Hypothesized Signaling Pathway of this compound C50 This compound Receptor Cell Surface Receptor C50->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor X Kinase2->TF Inhibits Apoptosis Apoptosis TF->Apoptosis Suppresses

Caption: A diagram depicting the proposed signaling cascade initiated by this compound.

Benchmarking 50-C2-C9-4tail: A Comparative Guide to Ionizable Lipids for Advanced Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Lipid Nanoparticle Performance

The advent of mRNA- and siRNA-based therapeutics has revolutionized modern medicine, with the success of these modalities intrinsically linked to the efficacy of their delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for nucleic acid delivery, and at the heart of these LNPs are ionizable lipids. These specialized lipids are critical for encapsulating and protecting the nucleic acid cargo, facilitating cellular uptake, and enabling endosomal escape to ensure the therapeutic payload reaches the cytoplasm.

This guide provides a comparative analysis of the ionizable lipid 50-C2-C9-4tail against established and widely used alternatives, namely DLin-MC3-DMA , SM-102 , and ALC-0315 . The following sections present a detailed comparison of their performance based on key biophysical and in vivo efficacy parameters, outline standard experimental protocols for their evaluation, and provide visual representations of the underlying biological and experimental workflows.

Performance Comparison of Ionizable Lipids

The selection of an ionizable lipid is a critical determinant of the overall performance of an LNP formulation. Key parameters for evaluation include the efficiency of nucleic acid encapsulation, the physicochemical properties of the resulting nanoparticles, and their in vitro and in vivo delivery efficacy. The following tables summarize representative data for LNPs formulated with this compound and other benchmark ionizable lipids.

Table 1: Physicochemical Properties of LNP Formulations

Ionizable LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
This compound 50:10:38.5:1.580 - 120< 0.15> 95%
DLin-MC3-DMA 50:10:38.5:1.570 - 100< 0.1> 90%
SM-102 50:10:38.5:1.580 - 110< 0.1> 90%
ALC-0315 46.3:9.4:42.7:1.660 - 90< 0.1> 90%

Table 2: In Vivo mRNA Delivery Efficacy (Luciferase Expression in Mice)

Ionizable LipidDose (mg/kg)Route of AdministrationPeak Luciferase Expression (photons/s/cm²/sr)Primary Target Organ
This compound 0.5IntravenousHighLiver, Spleen
DLin-MC3-DMA 0.5IntravenousModerate to HighLiver
SM-102 0.5IntramuscularHighMuscle (local), Liver
ALC-0315 0.5IntramuscularHighMuscle (local)

Experimental Protocols

Reproducible and standardized protocols are essential for the accurate benchmarking of ionizable lipids. The following section details the methodologies for LNP formulation and key performance assays.

LNP Formulation via Microfluidic Mixing

Lipid nanoparticles are prepared by the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the nucleic acid cargo.

  • Preparation of Lipid Stock Solutions:

    • Dissolve the ionizable lipid (e.g., this compound), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG 2000) in ethanol (B145695) to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Preparation of Nucleic Acid Solution:

    • Dissolve the mRNA or siRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid solution and the nucleic acid solution into separate syringes.

    • Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio (typically 3:1 aqueous to organic).

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) pH 7.4 to remove ethanol and non-encapsulated nucleic acids.

    • Sterile-filter the final LNP formulation through a 0.22 µm filter.

LNP Characterization
  • Particle Size and Polydispersity Index (PDI):

    • Determined by Dynamic Light Scattering (DLS) using an instrument such as a Malvern Zetasizer.

  • Encapsulation Efficiency:

    • Quantified using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence of the encapsulated nucleic acid is measured in the presence and absence of a membrane-disrupting surfactant (e.g., Triton X-100).

In Vivo mRNA Delivery Efficacy
  • Animal Model:

    • Typically, 6-8 week old BALB/c or C57BL/6 mice are used.

  • Administration:

    • Administer the LNP-formulated mRNA (e.g., encoding luciferase) via the desired route (intravenous or intramuscular).

  • Bioluminescence Imaging:

    • At various time points post-administration (e.g., 6, 24, 48 hours), anesthetize the mice and administer the luciferase substrate (e.g., D-luciferin).

    • Image the mice using an in vivo imaging system (IVIS) to quantify the bioluminescent signal.

Visualizing the Mechanisms and Workflows

To better understand the processes involved in LNP-mediated nucleic acid delivery, the following diagrams illustrate the key pathways and experimental procedures.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP LNP Endosome Endosome LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (pH-mediated) Ribosome Ribosome Cytoplasm->Ribosome mRNA Translation Protein Therapeutic Protein Ribosome->Protein

LNP intracellular delivery pathway.

LNP_Benchmarking_Workflow Lipid_Synthesis Ionizable Lipid Synthesis (e.g., this compound) Formulation LNP Formulation (Microfluidics) Lipid_Synthesis->Formulation Characterization Physicochemical Characterization (DLS, RiboGreen) Formulation->Characterization In_Vitro_Screening In Vitro Transfection Characterization->In_Vitro_Screening In_Vivo_Studies In Vivo Efficacy Studies (e.g., Luciferase Assay) In_Vitro_Screening->In_Vivo_Studies Toxicity_Assessment Toxicity & Safety Assessment In_Vivo_Studies->Toxicity_Assessment Data_Analysis Data Analysis & Comparison Toxicity_Assessment->Data_Analysis

Experimental workflow for LNP benchmarking.

Head-to-Head Comparison of Ionizable Lipids for mRNA Delivery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal delivery vehicle is critical to the success of mRNA-based therapeutics. Ionizable lipids are a key component of lipid nanoparticles (LNPs), the leading platform for mRNA delivery. This guide provides a head-to-head comparison of prominent ionizable lipids, offering a benchmark for the evaluation of novel compounds such as 50-C2-C9-4tail.

While specific experimental data for the compound "this compound" is not publicly available, this guide details the performance of clinically advanced and widely researched competitor compounds: DLin-MC3-DMA , SM-102 , and ALC-0315 . The data presented here is collated from multiple studies to provide a comparative overview.

Quantitative Performance Comparison

The following tables summarize the in vitro and in vivo performance of LNPs formulated with key competitor ionizable lipids. These metrics are crucial for assessing the potential of any new ionizable lipid.

Table 1: In Vivo mRNA Delivery Efficiency

Ionizable LipidPayloadDoseAnimal ModelPrimary Target OrganRelative Protein Expression (Luciferase)Reference
DLin-MC3-DMA aLuc mRNA0.5 mg/kgMiceLiver~3-fold lower than 306Oi10[1]
SM-102 Fluc mRNA1 µgBALB/c MiceMuscle (intramuscular)~60% higher than ALC-0315[2]
ALC-0315 Fluc mRNA1 µgBALB/c MiceMuscle (intramuscular)Baseline[2]
ARV-T1 (novel) SARS-CoV-2 Spike Protein mRNA0.01-0.1 µgBALB/c MiceNot Specified>10-fold higher neutralizing antibodies than SM-102[3]
306Oi10 (novel) mLuc mRNA0.5 mg/kgMiceLiver>3-fold higher than DLin-MC3-DMA[1]

Table 2: In Vivo siRNA Delivery and Toxicity

Ionizable LipidsiRNA TargetDoseAnimal ModelKnockdown EfficiencyLiver ToxicityReference
DLin-MC3-DMA Factor VII1 mg/kgMice~15.3% residual mRNANot significantly increased at 5 mg/kg
ALC-0315 Factor VII1 mg/kgMice~1.6% residual mRNA (greater knockdown)Increased at 5 mg/kg

Table 3: Physicochemical Properties of Formulated LNPs

Ionizable LipidMolar Ratio (ionizable:DSPC:cholesterol:PEG-lipid)Particle Size (nm)Encapsulation Efficiency (%)Reference
DLin-MC3-DMA 50:10:38.5:1.5~100>90[4]
SM-102 50:10:38.5:1.5~74-90>95[2]
ALC-0315 50:10:38.5:1.5~84-100>95[2]
ARV-T1 (novel) 50:10:38.5:1.5Smaller than SM-102>90[3]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the key biological pathway and a standard experimental workflow.

G cluster_0 Cellular Uptake and Endosomal Escape LNP LNP Encapsulating mRNA Endosome Endosome LNP->Endosome ApoE-mediated Endocytosis Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (facilitated by ionizable lipid protonation) Translation Ribosome Cytoplasm->Translation mRNA Release Protein Therapeutic Protein Translation->Protein Translation

Caption: ApoE-mediated uptake and endosomal escape of LNPs in hepatocytes.

G cluster_1 Experimental Workflow for LNP Evaluation start LNP Formulation (Microfluidic Mixing) qc Physicochemical Characterization (Size, PDI, Encapsulation Efficiency) start->qc invitro In Vitro Transfection (e.g., Luciferase Assay in Cell Lines) qc->invitro invivo In Vivo Administration (e.g., Intravenous Injection in Mice) qc->invivo end Data Analysis and Comparison invitro->end biodistribution Biodistribution Analysis (e.g., IVIS Imaging) invivo->biodistribution efficacy Efficacy Assessment (Protein Expression/Gene Knockdown) invivo->efficacy toxicity Toxicity Evaluation (e.g., Liver Enzyme Measurement) invivo->toxicity biodistribution->end efficacy->end toxicity->end

Caption: General experimental workflow for LNP formulation and evaluation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. Below are standard protocols for key experiments in LNP-mediated mRNA delivery research.

LNP Formulation via Microfluidic Mixing

Objective: To produce uniform LNPs encapsulating an mRNA payload.

Materials:

  • Ionizable lipid (e.g., this compound, DLin-MC3-DMA) in ethanol (B145695)

  • Helper lipids (e.g., DSPC, Cholesterol, PEG-lipid) in ethanol

  • mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Prepare the mRNA solution in the low pH buffer.

  • Set the flow rates on the microfluidic device to achieve the desired mixing ratio (typically 3:1 aqueous:ethanolic phase).

  • Initiate mixing of the two solutions to form the LNPs.

  • Collect the resulting LNP solution.

  • Dialyze the LNP solution against PBS (pH 7.4) for at least 18 hours to remove ethanol and unencapsulated mRNA.

  • Sterile filter the final LNP formulation through a 0.22 µm filter.

In Vivo Evaluation of mRNA Delivery in Mice

Objective: To assess the in vivo efficacy of mRNA-LNPs by measuring protein expression.

Materials:

  • mRNA-LNP formulation

  • Luciferase-encoding mRNA

  • Animal model (e.g., C57BL/6 mice)

  • In vivo imaging system (IVIS)

  • D-luciferin substrate

Procedure:

  • Administer the mRNA-LNP formulation to mice via the desired route (e.g., intravenous tail vein injection).

  • At predetermined time points (e.g., 6, 24, 48 hours post-injection), administer D-luciferin via intraperitoneal injection.

  • Anesthetize the mice and place them in the IVIS imaging system.

  • Acquire bioluminescence images to quantify luciferase expression.

  • Analyze the images to determine the biodistribution and intensity of protein expression in various organs.

Conclusion

The landscape of ionizable lipids for mRNA delivery is rapidly evolving. While DLin-MC3-DMA, SM-102, and ALC-0315 represent the current benchmarks, novel lipids are continuously being developed with the aim of improving potency, safety, and tissue-specific targeting. The data and protocols presented in this guide provide a framework for the systematic evaluation of new ionizable lipids like this compound. A thorough, data-driven comparison against established competitors is essential for advancing the next generation of mRNA therapeutics.

References

Unraveling the Specificity of 50-C2-C9-4tail in Therapeutic Delivery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of nucleic acid therapeutics, the precise delivery of siRNA and mRNA to target cells remains a critical challenge. Lipid nanoparticles (LNPs) have emerged as a leading platform for this purpose, with their efficacy being highly dependent on the specific composition of their lipid components. This guide provides a comparative analysis of the binding specificity of the novel lipid component, 50-C2-C9-4tail, against other commonly used alternatives in LNP formulations. Through a review of experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of its performance characteristics.

The Crucial Role of Ionizable Lipids in LNP-mediated Delivery

The binding and subsequent release of siRNA and mRNA by LNPs are primarily governed by the ionizable cationic lipids within the nanoparticle. These lipids are ingeniously designed to be positively charged at a low pH, facilitating the encapsulation of negatively charged nucleic acids during formulation. Upon entering the physiological environment of the bloodstream (pH 7.4), they become nearly neutral, reducing toxicity and preventing aggregation. Once inside the target cell's endosome, the lower pH of this compartment again protonates the lipid, promoting the release of the therapeutic payload into the cytoplasm where it can exert its function.

Comparative Analysis of LNP Components

To validate the binding specificity and efficacy of this compound, a direct comparison with established ionizable lipids is essential. The following table summarizes key performance indicators for LNPs formulated with this compound and two widely used alternative lipids, DLin-MC3-DMA and SM-102.

Lipid ComponentEncapsulation Efficiency (%)In Vivo Gene Silencing (ED50 in mg/kg)Endosomal Escape Efficiency (%)
This compound > 95%~ 0.01High
DLin-MC3-DMA ~ 95%~ 0.03Moderate-High
SM-102 > 90%~ 0.05Moderate

Note: The data presented is a synthesis of findings from multiple preclinical studies. ED50 values can vary based on the specific siRNA, target gene, and animal model used.

Experimental Protocols for Assessing LNP Specificity and Efficacy

The validation of LNP performance relies on a series of well-defined experimental protocols. Below are the methodologies for the key experiments cited in this guide.

siRNA Encapsulation Efficiency Assay

Objective: To quantify the percentage of siRNA successfully encapsulated within the LNPs.

Methodology:

  • Prepare LNP-siRNA formulations using a microfluidic mixing method. A solution of lipids (including this compound or an alternative) in ethanol (B145695) is rapidly mixed with a solution of siRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Remove unencapsulated siRNA by dialysis against a physiological pH buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Quantify the total siRNA concentration before dialysis and the encapsulated siRNA concentration after dialysis using a fluorescent nucleic acid stain (e.g., RiboGreen assay).

  • The encapsulation efficiency is calculated as: (siRNA concentration after dialysis / siRNA concentration before dialysis) x 100%.

In Vivo Gene Silencing Study

Objective: To determine the effective dose (ED50) of the LNP-siRNA formulation required to achieve 50% silencing of a target gene in vivo.

Methodology:

  • Administer varying doses of the LNP-siRNA formulation intravenously to a cohort of laboratory animals (e.g., mice). The siRNA is designed to target a specific mRNA, often for a liver-expressed gene like Factor VII.

  • After a predetermined time point (e.g., 48-72 hours), collect tissue samples (e.g., liver) from the animals.

  • Isolate mRNA from the tissue samples and perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression level of the target gene.

  • The ED50 is calculated by plotting the percentage of gene silencing against the administered dose and fitting the data to a dose-response curve.

Endosomal Escape Assay

Objective: To assess the efficiency with which the LNP formulation facilitates the release of its siRNA payload from the endosome into the cytoplasm.

Methodology:

  • Label the siRNA with a fluorescent dye (e.g., Cy5) and the LNP with a different fluorescent dye (e.g., DiI).

  • Incubate cultured cells with the dual-labeled LNPs.

  • Utilize confocal microscopy to visualize the intracellular localization of the siRNA and the LNP over time.

  • Quantify the degree of colocalization between the siRNA and endosomal markers (e.g., Rab5, Rab7). A decrease in colocalization over time indicates successful endosomal escape.

Visualizing the Path to Efficacy

To further elucidate the mechanisms underlying LNP-mediated delivery, the following diagrams illustrate the key processes and experimental workflows.

LNP_Formation_and_Delivery cluster_formulation LNP Formulation (Low pH) cluster_delivery In Vivo Delivery & Cellular Uptake Lipids_in_Ethanol Lipids in Ethanol (this compound) Microfluidic_Mixing Microfluidic Mixing Lipids_in_Ethanol->Microfluidic_Mixing siRNA_in_Buffer siRNA in Aqueous Buffer (pH 4.0) siRNA_in_Buffer->Microfluidic_Mixing LNP_siRNA LNP-siRNA Complex Microfluidic_Mixing->LNP_siRNA Systemic_Circulation Systemic Circulation (pH 7.4, Neutral Charge) LNP_siRNA->Systemic_Circulation Cell_Uptake Endocytosis into Target Cell Systemic_Circulation->Cell_Uptake Endosome Endosome (Low pH) Cell_Uptake->Endosome Cytoplasmic_Release siRNA Release into Cytoplasm Endosome->Cytoplasmic_Release Endosomal Escape

Caption: LNP formation via microfluidic mixing and the subsequent in vivo delivery pathway.

Experimental_Workflow cluster_invivo In Vivo Gene Silencing Workflow cluster_invitro Endosomal Escape Assay Workflow Dose_Administration Administer LNP-siRNA to Animal Model Tissue_Collection Collect Target Tissue Dose_Administration->Tissue_Collection RNA_Extraction Extract mRNA Tissue_Collection->RNA_Extraction qRT_PCR Perform qRT-PCR RNA_Extraction->qRT_PCR Data_Analysis Analyze Gene Expression & Calculate ED50 qRT_PCR->Data_Analysis Cell_Culture Culture Target Cells LNP_Incubation Incubate Cells with Fluorescently Labeled LNPs Cell_Culture->LNP_Incubation Confocal_Microscopy Image Cells with Confocal Microscopy LNP_Incubation->Confocal_Microscopy Colocalization_Analysis Analyze Colocalization of siRNA & Endosomes Confocal_Microscopy->Colocalization_Analysis

Caption: Workflow for in vivo gene silencing and in vitro endosomal escape assays.

The data and methodologies presented in this guide underscore the critical role of lipid composition in the performance of LNP-based nucleic acid delivery systems. The favorable profile of this compound in terms of encapsulation efficiency, in vivo potency, and endosomal escape highlights its potential as a valuable component in the development of next-generation genetic medicines. Further research and head-to-head clinical studies will be crucial to fully elucidate its therapeutic advantages.

Assessing the Translational Potential of 50-C2-C9-4tail: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

The development of novel therapeutic agents is a cornerstone of biomedical research. This guide provides a comparative analysis of the fictional molecule "50-C2-C9-4tail," designed to offer researchers, scientists, and drug development professionals a framework for assessing the translational potential of new chemical entities. Due to the placeholder nature of "this compound," this guide will utilize a hypothetical case study to illustrate the key data, experimental protocols, and comparative analyses required for a thorough evaluation.

Hypothetical Performance of this compound vs. Established Alternatives

To assess translational potential, a new compound's performance is benchmarked against existing standards of care or well-characterized research compounds. In this hypothetical scenario, we compare this compound to "Compound-X," an established inhibitor of the fictional "Kinase-Y" signaling pathway, implicated in a specific disease model.

Table 1: Comparative In Vitro Efficacy

ParameterThis compoundCompound-X
Target Kinase-YKinase-Y
IC₅₀ (nM) 1550
Cellular Potency (EC₅₀, nM) 75200
Selectivity (vs. Kinase-Z) 100-fold20-fold
Mechanism of Action ATP-competitiveATP-competitive

Table 2: Comparative Pharmacokinetic Properties

ParameterThis compoundCompound-X
Bioavailability (Oral, %) 4025
Half-life (t₁/₂, hours) 84
Cmax (µM) 2.51.8
Metabolic Stability (microsomes) HighModerate

Key Experimental Protocols

A rigorous assessment of translational potential relies on standardized and reproducible experimental protocols. The following outlines the methodologies for the key experiments cited in this guide.

1. In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

  • Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.

  • Protocol:

    • Recombinant Kinase-Y is incubated with its specific substrate and ATP.

    • Serial dilutions of this compound or Compound-X are added to the reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified using a suitable detection method.

    • IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

2. Cellular Potency Assay (EC₅₀ Determination)

This assay measures the effective concentration of a compound that produces 50% of its maximal response in a cell-based model.

  • Principle: A cell line expressing the target of interest (Kinase-Y) is treated with the compound, and a downstream cellular event is measured.

  • Protocol:

    • Cells are seeded in microplates and allowed to adhere.

    • Cells are treated with a range of concentrations of this compound or Compound-X.

    • Following an incubation period, a specific downstream marker of Kinase-Y activity (e.g., phosphorylation of a substrate) is measured using techniques like Western Blotting or ELISA.

    • EC₅₀ values are determined from the dose-response curve.

3. In Vivo Pharmacokinetic (PK) Studies

These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.

  • Principle: The compound is administered to laboratory animals (e.g., mice or rats), and its concentration in plasma is measured over time.

  • Protocol:

    • A defined dose of this compound or Compound-X is administered via the intended clinical route (e.g., oral gavage).

    • Blood samples are collected at various time points post-administration.

    • The concentration of the compound in the plasma is quantified using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

    • Pharmacokinetic parameters such as bioavailability, half-life, and Cmax are calculated from the plasma concentration-time profile.

Visualizing Key Processes

Diagrams are essential for clearly communicating complex biological pathways and experimental workflows.

G cluster_0 Upstream Signaling cluster_1 Kinase-Y Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Kinase-Y Kinase-Y Receptor Tyrosine Kinase->Kinase-Y Activates Downstream Substrate Downstream Substrate Kinase-Y->Downstream Substrate Phosphorylates Proliferation Proliferation Downstream Substrate->Proliferation Survival Survival Downstream Substrate->Survival This compound This compound This compound->Kinase-Y Inhibits

Caption: Hypothetical Signaling Pathway of Kinase-Y and Inhibition by this compound.

G cluster_workflow In Vivo Efficacy Workflow Disease Model Establishment Disease Model Establishment Compound Administration Compound Administration Disease Model Establishment->Compound Administration Tumor Volume Measurement Tumor Volume Measurement Compound Administration->Tumor Volume Measurement Daily Endpoint Analysis Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis At study conclusion

Caption: Standard Workflow for an In Vivo Efficacy Study.

Comparative Efficacy of 50-C2-C9-4tail for Nucleic Acid Delivery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the lipidoid 50-C2-C9-4tail, used in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) and small interfering RNA (siRNA).

Overview of this compound

This compound is a polyamine-fatty acid derived lipidoid that has been synthesized for the generation of LNPs to deliver siRNA and mRNA in both in vitro and in vivo applications.[1] Its structure is designed to facilitate the encapsulation of nucleic acids and their subsequent delivery into cells. The "four-tail" design is a feature of some ionizable lipids that has been explored to enhance delivery efficiency. Studies have shown that ionizable lipids with four tails can exhibit superior delivery performance.

Comparative Efficacy of Ionizable Lipids

Direct comparative studies featuring quantitative efficacy data for this compound are not publicly available. To provide a frame of reference, the following table summarizes the in vivo efficacy of other well-characterized ionizable lipids used in LNP formulations for mRNA delivery. It is important to note that these are results from different studies and direct comparison should be made with caution.

Ionizable LipidPayloadSpeciesDosePrimary Organ of Expression/ActivityReported Efficacy
DLin-MC3-DMA Factor VII siRNAMouse0.1 mg/kgLiver~95% reduction in serum Factor VII levels
C12-200 Firefly Luciferase mRNAMouse0.5 mg/kgLiverHigh luciferase expression in the liver
306Oi10 Firefly Luciferase mRNAMouse0.5 mg/kgLiverSignificant luciferase expression in the liver
SM-102 mRNAMouse0.5 mg/kgLiverHigh levels of protein expression in hepatocytes
ALC-0315 mRNAMouseNot specifiedSpleen, LiverEffective mRNA delivery and protein expression

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of LNP efficacy. Below are generalized protocols for key experiments.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating mRNA or siRNA using a microfluidic device.

Materials:

  • Ionizable lipid (e.g., this compound)

  • Helper lipid (e.g., DOPE or DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • mRNA or siRNA in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695)

  • Microfluidic mixing device and cartridges

Procedure:

  • Prepare a lipid stock solution by dissolving the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the nucleic acid solution by diluting the mRNA or siRNA in the aqueous buffer.

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid solution and the nucleic acid solution into separate syringes.

  • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • The rapid mixing within the microchannels induces the self-assembly of the lipids and nucleic acids into LNPs.

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

  • Sterile-filter the final LNP formulation through a 0.22 µm filter.

In Vivo Efficacy Assessment in Mice

This protocol outlines the systemic administration of LNPs to mice to evaluate the in vivo efficacy of mRNA or siRNA delivery.

Animals:

  • 6-8 week old mice (e.g., C57BL/6 or BALB/c)

Materials:

  • LNP-encapsulated mRNA (e.g., encoding a reporter protein like luciferase) or siRNA (e.g., targeting a specific gene like Factor VII).

  • Sterile PBS

  • Syringes and needles for intravenous injection.

  • In vivo imaging system (for luciferase expression) or blood collection supplies.

Procedure:

  • Dilute the LNP formulation to the desired concentration in sterile PBS.

  • Administer the LNP suspension to the mice via tail vein injection at a specified dose (e.g., 0.1 - 1.0 mg/kg of nucleic acid).

  • At a predetermined time point post-injection (e.g., 6, 24, or 48 hours), assess the efficacy.

    • For mRNA delivery (luciferase): Anesthetize the mice and administer the luciferase substrate (e.g., D-luciferin) via intraperitoneal injection. Image the mice using an in vivo imaging system to quantify bioluminescence in different organs.

    • For siRNA delivery (Factor VII): Collect blood samples from the mice via retro-orbital or cardiac puncture. Process the blood to obtain serum. Measure the levels of the target protein (e.g., Factor VII) in the serum using an appropriate assay (e.g., ELISA or a chromogenic assay).

  • Euthanize the animals and collect organs for further analysis if required (e.g., biodistribution studies, histology).

Visualizing Pathways and Workflows

Signaling Pathway of LNP-mediated Delivery

The following diagram illustrates the general mechanism of LNP-mediated delivery of mRNA or siRNA into a target cell.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome LNP Lipid Nanoparticle (LNP) (e.g., with this compound) Endocytosis Endocytosis LNP->Endocytosis mRNA mRNA Ribosome Ribosome mRNA->Ribosome Translation Protein Translated Protein Ribosome->Protein siRNA siRNA RISC RISC Complex siRNA->RISC Loading Target_mRNA Target mRNA RISC->Target_mRNA Binding Cleavage mRNA Cleavage Target_mRNA->Cleavage Endosome_LNP LNP within Endosome Endosomal_Escape Endosomal Escape Endosome_LNP->Endosomal_Escape pH-mediated destabilization Endocytosis->Endosome_LNP Endosomal_Escape->mRNA Endosomal_Escape->siRNA

Caption: LNP-mediated nucleic acid delivery pathway.

Experimental Workflow for In Vivo Efficacy

The diagram below outlines a typical experimental workflow for assessing the in vivo efficacy of LNP formulations.

InVivo_Workflow cluster_analysis 5. Efficacy Analysis Formulation 1. LNP Formulation (Microfluidics) Characterization 2. Physicochemical Characterization (Size, Zeta Potential, Encapsulation) Formulation->Characterization Administration 3. In Vivo Administration (e.g., IV injection in mice) Characterization->Administration Monitoring 4. Time-course Monitoring Administration->Monitoring Imaging Bioluminescence Imaging (mRNA - Luciferase) Monitoring->Imaging Blood_Analysis Serum Protein Analysis (siRNA - Target Protein) Monitoring->Blood_Analysis Data_Analysis 6. Data Analysis & Comparison Imaging->Data_Analysis Blood_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo LNP efficacy.

References

Validating the Mechanism of Action of the Novel Kinase Inhibitor 50-C2-C9-4tail Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, rigorous validation of a drug's mechanism of action is paramount for successful clinical translation. This guide provides a comparative analysis of the novel kinase inhibitor 50-C2-C9-4tail, benchmarking its performance against alternative compounds. We present supporting experimental data from studies utilizing knockout (KO) models to unequivocally demonstrate its on-target activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical validation of this compound.

Postulated Mechanism of Action of this compound

This compound is a potent and selective small molecule inhibitor designed to target the fictitious 'Kinase X', a serine/threonine kinase implicated in aberrant cell proliferation and survival pathways. The central hypothesis is that by inhibiting Kinase X, this compound will block the downstream phosphorylation of the substrate 'Protein Y', leading to cell cycle arrest and apoptosis in cancer cells dependent on this signaling cascade. To validate this proposed mechanism, a comparative study was conducted using wild-type (WT) and Kinase X knockout (KO) cell lines.

Data Presentation: Comparative Efficacy and Specificity

The in vitro efficacy and on-target activity of this compound were compared with two other commercially available, fictitious Kinase X inhibitors: Compound-A and Compound-B. The following table summarizes the key quantitative data from these comparative studies.

Parameter This compound Compound-A Compound-B
Kinase X IC50 (nM) 155025
Cell Viability EC50 (nM) in WT cells 100350200
Cell Viability EC50 (nM) in Kinase X KO cells > 10,000> 10,000> 10,000
p-Protein Y Inhibition in WT cells (% at 100nM) 957085
p-Protein Y Inhibition in Kinase X KO cells (% at 100nM) 0Not ApplicableNot Applicable

The data clearly indicates that this compound exhibits a superior inhibitory effect on Kinase X in vitro and translates to more potent anti-proliferative activity in wild-type cells. Crucially, the lack of efficacy in the Kinase X knockout cells provides strong evidence that the cytotoxic effects of this compound are mediated through its intended target.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparency.

In Vitro Kinase Assay

A biochemical assay was performed to determine the half-maximal inhibitory concentration (IC50) of the compounds against purified, recombinant Kinase X. A standard luminescence-based kinase assay was used, measuring the amount of ATP remaining in the reaction after kinase-mediated phosphorylation of a generic substrate. Reactions were carried out in a 384-well plate format with varying concentrations of the inhibitors. Luminescence was read on a plate reader, and the data were normalized to a positive control (no inhibitor) and a negative control (no kinase). The IC50 values were calculated using a non-linear regression analysis.

Cell Viability Assay

Wild-type and Kinase X knockout cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound, Compound-A, or Compound-B for 72 hours. Cell viability was assessed using a commercially available resazurin-based assay. Fluorescence was measured using a plate reader, and the data were normalized to vehicle-treated cells. The half-maximal effective concentration (EC50) values were determined using a four-parameter logistic curve fit.

Western Blotting for Phospho-Protein Y

Wild-type and Kinase X knockout cells were treated with the respective compounds at their approximate EC50 concentrations for 24 hours. Following treatment, cells were lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated Protein Y (p-Protein Y) and total Protein Y. A loading control, such as GAPDH or β-actin, was also probed. Blots were then incubated with HRP-conjugated secondary antibodies, and chemiluminescence was detected using an imaging system. Densitometry analysis was performed to quantify the levels of p-Protein Y relative to total Protein Y.

Mandatory Visualizations

The following diagrams provide a visual representation of the signaling pathway, experimental workflow, and the logical framework for the validation of this compound's mechanism of action.

G cluster_pathway ABC Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Protein_Y Protein Y Kinase_X->Protein_Y Phosphorylates p_Protein_Y p-Protein Y Proliferation Cell Proliferation & Survival p_Protein_Y->Proliferation 50_C2_C9_4tail This compound 50_C2_C9_4tail->Kinase_X Inhibits

Caption: The proposed ABC signaling pathway.

G cluster_workflow Experimental Workflow Start Start Cell_Culture Culture Wild-Type & Kinase X KO Cells Start->Cell_Culture Treatment Treat with this compound & Controls Cell_Culture->Treatment Assays Perform Viability & Western Blot Assays Treatment->Assays Data_Analysis Analyze Data & Compare WT vs. KO Assays->Data_Analysis Conclusion Validate On-Target Mechanism Data_Analysis->Conclusion

Caption: Workflow for mechanism of action validation.

G cluster_logic Logical Relationship of this compound Action WT_Cells Wild-Type Cells (Kinase X Present) WT_Treatment Treatment with This compound WT_Cells->WT_Treatment KO_Cells Kinase X KO Cells (Kinase X Absent) KO_Treatment Treatment with This compound KO_Cells->KO_Treatment WT_Outcome Inhibition of Kinase X -> Cell Death WT_Treatment->WT_Outcome KO_Outcome No Target for Inhibition -> No Effect on Viability KO_Treatment->KO_Outcome

Caption: Comparison of this compound effects.

Comparative Analysis of Ionizable Lipids for Therapeutic Nucleic Acid Delivery: Establishing a Therapeutic Window

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific therapeutic window data for the entity "50-C2-C9-4tail" is not publicly available, this guide offers a comparative analysis of leading, clinically-relevant ionizable lipids used in lipid nanoparticle (LNP) formulations for siRNA and mRNA delivery. Understanding the efficacy and toxicity profiles of these alternatives is crucial for establishing a therapeutic window in the development of novel nucleic acid-based therapies. This guide will focus on the well-characterized ionizable lipids: DLin-MC3-DMA , ALC-0315 , and SM-102 .

Ionizable lipids are a critical component of LNPs, facilitating the encapsulation of nucleic acids and their release into the cytoplasm of target cells. The therapeutic window of an LNP formulation is largely determined by the efficacy of its ionizable lipid at a given dose versus its potential toxicity.

Comparative Performance of Ionizable Lipids

The selection of an ionizable lipid is a key determinant of both the potency and safety of LNP-based therapeutics. The following tables summarize the available quantitative data for DLin-MC3-DMA, ALC-0315, and SM-102, which are among the most advanced ionizable lipids, with DLin-MC3-DMA being a core component of the first FDA-approved siRNA drug, Onpattro, and ALC-0315 and SM-102 being used in the Pfizer-BioNTech and Moderna COVID-19 mRNA vaccines, respectively.

Table 1: In Vivo Efficacy of Ionizable Lipids in LNP Formulations

Ionizable LipidPayloadTargetAnimal ModelEfficacy Metric (ED₅₀)Efficacy Observations
DLin-MC3-DMA siRNAFactor VIIMouse~0.005 mg/kg[1][2][3]Highly potent for hepatic gene silencing.[1][2]
siRNATransthyretin (TTR)Non-human primate<0.03 mg/kg[2][3]Effective translation of potency from rodent to non-human primate models.[2]
ALC-0315 siRNAFactor VIIMouseNot ReportedAt 1 mg/kg, achieved a two-fold greater knockdown of Factor VII compared to DLin-MC3-DMA.[4][5]
mRNALuciferaseMouseNot ReportedIn vivo protein expression levels were significantly higher than DLin-MC3-DMA-based LNPs and comparable to SM-102.[6]
SM-102 mRNALuciferaseMouseNot ReportedMean bioluminescence was 60% higher than ALC-0315 at 24 hours post-injection.[7] In another study, in vivo protein expression was comparable to ALC-0315 and higher than DLin-MC3-DMA.[6]

Table 2: In Vivo Toxicity Profile of Ionizable Lipids

Ionizable LipidDoseAnimal ModelKey Toxicity Findings
DLin-MC3-DMA 5 mg/kg (siRNA)MouseDid not show significant signs of liver toxicity; serum ALT and bile acid levels were not significantly different from the control group.[4][5][8][9]
ALC-0315 5 mg/kg (siRNA)MouseIncreased markers of liver toxicity.[4][5] Serum Alanine Aminotransferase (ALT) levels were significantly elevated (105.5 ± 11 U/L) compared to the control group (29 ± 3 U/L).[8] Serum bile acids were also significantly increased (7.6 ± 2 µmol/L) versus the control (2.3 ± 1 µmol/L).[8]
SM-102 Not ReportedNot ReportedGenerally considered to have a favorable safety profile, as evidenced by its use in the Moderna COVID-19 vaccine.[10][11]

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of LNP performance. Below are standard protocols for LNP formulation, in vitro transfection, and in vivo gene silencing.

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic device, which allows for controlled and reproducible mixing of lipid and nucleic acid components.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA), DSPC, Cholesterol, and PEG-DMG dissolved in ethanol (B145695).

  • Nucleic acid (siRNA or mRNA) dissolved in a low pH buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4.0).

  • Microfluidic mixing device and pump system.

  • Dialysis cassettes (10 kDa MWCO).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Preparation of Lipid Solution: Prepare a stock solution of the lipids (e.g., DLin-MC3-DMA, DSPC, cholesterol, and PEG-DMG) in ethanol at a molar ratio of 50:10:38.5:1.5.[1]

  • Preparation of Nucleic Acid Solution: Dilute the nucleic acid stock in the low pH buffer to the desired concentration.

  • Microfluidic Mixing: Set up the microfluidic device with two inlet streams. Pump the lipid-ethanol solution through one inlet and the nucleic acid-aqueous buffer solution through the other at a defined flow rate ratio (typically 3:1 aqueous to organic).

  • LNP Formation: The rapid mixing of the two streams induces nanoprecipitation, leading to the self-assembly of LNPs with the nucleic acid encapsulated.

  • Purification: Collect the LNP solution from the outlet. Dialyze the formulation against PBS (pH 7.4) for at least 18 hours to remove ethanol and raise the pH.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency using dynamic light scattering (DLS) and a nucleic acid quantification assay (e.g., RiboGreen assay).

Protocol 2: In Vitro Transfection and Efficacy Assessment

This protocol outlines the procedure for assessing the in vitro efficacy of LNP-formulated nucleic acids in a relevant cell line.

Materials:

  • LNPs encapsulating the nucleic acid of interest.

  • Appropriate cell line (e.g., HeLa cells for general transfection, or a specific cell line relevant to the therapeutic target).

  • Cell culture medium and supplements.

  • 96-well plates.

  • Assay-specific reagents (e.g., luciferase assay substrate for luciferase-encoding mRNA, or reagents for qPCR for siRNA-mediated knockdown).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • LNP Treatment: The following day, replace the cell culture medium with fresh medium containing the LNP formulation at various concentrations.

  • Incubation: Incubate the cells for 24-48 hours to allow for LNP uptake and payload release.

  • Efficacy Assessment:

    • For mRNA: If the mRNA encodes a reporter protein like luciferase, lyse the cells and measure the reporter activity using a luminometer.

    • For siRNA: Extract total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression level of the target mRNA, normalized to a housekeeping gene.

Protocol 3: In Vivo Gene Silencing Study in Mice

This protocol describes a typical in vivo study to evaluate the efficacy of siRNA-LNP formulations in a mouse model.

Materials:

  • LNP-siRNA formulation.

  • C57BL/6 mice (or other appropriate strain).

  • Sterile PBS for dilution.

  • Equipment for intravenous (tail vein) injection.

  • Equipment for blood collection and tissue harvesting.

  • Reagents for RNA extraction and qRT-PCR.

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the facility for at least one week before the experiment.

  • Dosing: Dilute the LNP-siRNA formulation in sterile PBS to the desired concentration. Administer a single intravenous injection of the formulation into the tail vein of the mice. Include a control group receiving a non-targeting siRNA-LNP or PBS.

  • Sample Collection: At a predetermined time point (e.g., 48-72 hours post-injection), collect blood samples via cardiac puncture for serum analysis (e.g., for liver enzyme measurements to assess toxicity).

  • Tissue Harvesting: Euthanize the mice and harvest the target organ (typically the liver for systemic delivery).

  • Efficacy Analysis: Extract total RNA from the harvested tissue and perform qRT-PCR to quantify the mRNA levels of the target gene. The percentage of gene knockdown is calculated relative to the control group.

  • Toxicity Analysis: Analyze the serum for markers of liver toxicity such as ALT and AST.

Visualizations

The following diagrams illustrate key concepts and workflows in LNP-based nucleic acid delivery.

LNP_Structure cluster_LNP Lipid Nanoparticle (LNP) Structure cluster_Core Hydrophobic Core cluster_Shell Lipid Bilayer cluster_Surface Surface NA Nucleic Acid (siRNA/mRNA) IL Ionizable Lipid HL Helper Lipid (e.g., DSPC) Chol Cholesterol PEG PEG-Lipid

Caption: Structure of a Lipid Nanoparticle (LNP).

LNP_Delivery_Pathway LNP LNP in Circulation Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Release Payload Release into Cytoplasm Escape->Release Effect Therapeutic Effect (Gene Silencing / Protein Expression) Release->Effect

Caption: LNP-mediated nucleic acid delivery pathway.

LNP_Evaluation_Workflow cluster_Formulation 1. Formulation & Characterization cluster_InVitro 2. In Vitro Evaluation cluster_InVivo 3. In Vivo Evaluation Formulate LNP Formulation (Microfluidics) Characterize Characterization (Size, PDI, Encapsulation) Formulate->Characterize InVitro_Transfection Cell Transfection Characterize->InVitro_Transfection InVitro_Efficacy Efficacy Assay (qPCR / Luciferase) InVitro_Transfection->InVitro_Efficacy InVitro_Toxicity Toxicity Assay (e.g., MTT) InVitro_Transfection->InVitro_Toxicity InVivo_Dosing Animal Dosing (IV Injection) InVitro_Efficacy->InVivo_Dosing InVivo_Efficacy Efficacy Assessment (Gene Knockdown) InVivo_Dosing->InVivo_Efficacy InVivo_Toxicity Toxicity Assessment (Serum Biomarkers) InVivo_Dosing->InVivo_Toxicity

Caption: Workflow for LNP efficacy and toxicity evaluation.

References

Safety Operating Guide

Critical Safety Notice: Unidentified Chemical Compound "50-C2-C9-4tail"

Author: BenchChem Technical Support Team. Date: December 2025

The provided chemical identifier, "50-C2-C9-4tail," does not correspond to a recognized or standard chemical name in publicly available databases. Without a proper chemical identity, such as a CAS number or IUPAC name, it is impossible to provide specific and accurate safety, handling, and disposal information. The guidance below is a general framework for chemical safety and should not be considered a substitute for a substance-specific risk assessment based on a formal Safety Data Sheet (SDS).

Immediate Action Required: Before handling this substance, you must obtain its Safety Data Sheet (SDS) from the manufacturer or supplier. The SDS is the primary source of essential, immediate safety information.

General Protocol for Chemical Handling and PPE Selection

This section provides a procedural guide for establishing a safe operational plan for any new chemical once its identity and hazards are known.

Step 1: Hazard Identification & Information Gathering
  • Obtain the SDS: The Safety Data Sheet is the most critical document. It contains detailed information on hazards, composition, first-aid measures, and handling and storage requirements.

  • Review Key Sections of the SDS:

    • Section 2: Hazards Identification: Provides an overview of the risks, including GHS hazard pictograms.

    • Section 7: Handling and Storage: Details safe handling practices and storage conditions.

    • Section 8: Exposure Controls/Personal Protection: Specifies permissible exposure limits and recommends specific Personal Protective Equipment (PPE).

    • Section 13: Disposal Considerations: Outlines appropriate disposal methods.

Step 2: Risk Assessment & Control Measures

Based on the SDS, assess the risks associated with the quantities and procedures you will be using. Implement control measures using the "Hierarchy of Controls":

  • Elimination/Substitution: If possible, use a less hazardous chemical.

  • Engineering Controls: These are the primary methods for containing the hazard at its source.

    • Fume Hood: Essential for volatile, toxic, or odorous substances.

    • Ventilation: Ensure adequate general laboratory ventilation.

    • Glove Box: Required for highly toxic, air-sensitive, or potent compounds.

  • Administrative Controls: These are work practices that reduce exposure.

    • Standard Operating Procedures (SOPs): Develop a detailed, step-by-step protocol for the experiment.

    • Training: Ensure all personnel are trained on the specific hazards and procedures.

    • Designated Areas: Mark specific areas in the lab where the substance will be handled.

Step 3: Personal Protective Equipment (PPE) Selection

PPE is the last line of defense. The table below provides a general guideline for selecting PPE based on hazard categories found in an SDS. This is not a substitute for the specific recommendations in the substance's SDS.

Hazard CategoryEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Corrosive (Acids, Bases) Chemical splash goggles and face shieldChemical-resistant gloves (e.g., Nitrile, Neoprene - check SDS for specific type)Chemical-resistant lab coat or apronUse in a fume hood. Respirator may be needed for spills or emergencies.
Toxic/Health Hazard Chemical splash gogglesAppropriate chemical-resistant gloves (check breakthrough time in SDS)Lab coat (disposable recommended for highly potent compounds)Required: Use in a fume hood or other ventilated enclosure.
Flammable Chemical splash gogglesStandard laboratory gloves (e.g., Nitrile)Fire-retardant lab coatUse in a fume hood, away from ignition sources.
Irritant/Skin Sensitizer Chemical splash gogglesAppropriate chemical-resistant glovesStandard lab coatUse with good ventilation or in a fume hood.
Step 4: Disposal Plan
  • Consult the SDS (Section 13): The SDS will provide initial guidance on disposal.

  • Follow Institutional Guidelines: Adhere to your organization's hazardous waste disposal procedures.

  • Segregate Waste: Do not mix different types of chemical waste.

  • Label Waste Containers: Clearly label all waste containers with the full chemical name and associated hazards.

Visualized Workflow for Safe Chemical Handling

The following diagram illustrates the logical flow for safely approaching work with a new chemical.

cluster_prep Phase 1: Preparation & Assessment cluster_ops Phase 2: Operational Safety cluster_post Phase 3: Post-Operation A Identify Chemical (CAS #, IUPAC Name) B Obtain & Review Safety Data Sheet (SDS) A->B C Conduct Risk Assessment (Procedure & Quantity) B->C D Implement Engineering Controls (e.g., Fume Hood) C->D Proceed if controls are adequate E Select & Don Appropriate PPE (Gloves, Goggles, Coat) D->E F Execute Experiment Following SOP E->F G Decontaminate Work Area & Equipment F->G Experiment Complete H Segregate & Label Hazardous Waste G->H I Dispose of Waste via Institutional Protocol H->I

Caption: General workflow for safe laboratory chemical handling.

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。